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Core Science & Biosynthesis

Foundational

Ischemin sodium salt chemical structure and properties

This technical guide details the chemical structure, physicochemical properties, and biological applications of Ischemin sodium salt , a specialized small-molecule inhibitor used primarily in cardiovascular and epigeneti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, physicochemical properties, and biological applications of Ischemin sodium salt , a specialized small-molecule inhibitor used primarily in cardiovascular and epigenetic research.

Structure, Properties, and Application in Ischemic Signaling

Part 1: Executive Summary

Ischemin (Sodium Salt) is a cell-permeable, small-molecule inhibitor that targets the bromodomain of CREB-binding protein (CBP) .[1][2][3] Unlike broad-spectrum histone deacetylase (HDAC) inhibitors, Ischemin specifically disrupts the interaction between the transcriptional co-activator CBP and the tumor suppressor protein p53 .

By blocking this protein-protein interaction, Ischemin prevents the acetylation of p53, thereby suppressing its transcriptional activity. This mechanism has been identified as a critical intervention point for preventing cardiomyocyte apoptosis during myocardial ischemia and reperfusion injury, making it a high-value tool for drug development in cardiovascular protection.

Part 2: Chemical Identity & Physicochemical Properties

Chemical Profile

Ischemin is an azobenzene derivative.[2] The sodium salt form is preferred for biological assays due to improved solubility compared to the free acid.

PropertySpecification
Common Name Ischemin Sodium Salt
IUPAC Name Sodium 5-[(1E)-2-(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonate
CAS Number 1357059-00-7 (Free acid reference)
Molecular Formula C₁₅H₁₆N₃NaO₄S
Molecular Weight 357.36 g/mol
Appearance Orange to Red Solid/Powder
Solubility (Water) < 35 mg/mL (Limited; pH dependent)
Solubility (DMSO) ~50 mg/mL (Recommended for stock)
Purity ≥98% (HPLC)
Structural Representation

The molecule features an azobenzene core (N=N double bond) linking two substituted phenyl rings. The sulfonate group confers water solubility (as a sodium salt), while the hydroxyl and amino groups on the opposing ring are critical for hydrogen bonding within the CBP bromodomain pocket.

SMILES String: CC1=CC(=C(C=C1N=NC2=C(C=C(C(=C2)C)O)N)S(=O)(=O)[O-])C.[Na+]

Part 3: Mechanism of Action

The p53-CBP Axis

Under cellular stress (e.g., hypoxia, DNA damage), p53 is activated and requires acetylation to function as a transcription factor. The co-activator CBP (CREB-binding protein) binds to acetylated lysine residues on p53 via its bromodomain . This complex drives the expression of pro-apoptotic genes (e.g., PUMA, NOXA, p21).

Ischemin Inhibition

Ischemin acts as a bromodomain mimic/inhibitor . It binds reversibly to the acetyl-lysine binding pocket of the CBP bromodomain.[2]

  • Target: CBP Bromodomain (Kd ≈ 19 µM).[2]

  • Selectivity: Moderate selectivity for CBP over other bromodomains (e.g., BRD4, PCAF).[2]

  • Outcome: By occupying the CBP pocket, Ischemin physically blocks p53 from binding.[3] Consequently, p53 transcriptional activity is blunted, and the downstream apoptotic cascade is halted.

Signaling Pathway Visualization

Ischemin_Pathway Stress Cellular Stress (Ischemia / Doxorubicin) p53_Inactive p53 (Inactive) Stress->p53_Inactive Triggers p53_Active p53 (Activated) p53_Inactive->p53_Active Phosphorylation Complex p53-CBP Transcriptional Complex p53_Active->Complex Requires CBP CBP CBP (Bromodomain) CBP->Complex Binds p53 Ischemin Ischemin (Inhibitor) Ischemin->CBP Competitively Binds (Blocks Pocket) Survival Cardiomyocyte Survival Ischemin->Survival Promotes (via Inhibition) Genes Apoptotic Genes (p21, PUMA, Bax) Complex->Genes Promotes Transcription Apoptosis Apoptosis / Cell Death Genes->Apoptosis Induces

Figure 1: Mechanism of Ischemin-mediated cardioprotection. Ischemin competitively binds the CBP bromodomain, preventing the formation of the lethal p53-CBP transcriptional complex.[3]

Part 4: Experimental Protocols

Stock Solution Preparation

Ischemin sodium salt is sensitive to moisture and light. Prepare stocks immediately before use or store aliquots strictly at -20°C.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Concentration: Prepare a 10 mM or 50 mM master stock.

    • Calculation: To make 1 mL of 10 mM stock, dissolve 3.57 mg of Ischemin sodium salt in 1 mL of anhydrous DMSO.

  • Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Stable for up to 3 months. Avoid repeated freeze-thaw cycles.

In Vitro Cardiomyocyte Protection Assay

This protocol validates the anti-apoptotic activity of Ischemin in cardiomyocytes exposed to doxorubicin or hypoxic stress.

Reagents:

  • Primary Rat Cardiomyocytes or H9c2 cell line.

  • Ischemin Stock (10 mM).

  • Stress Inducer: Doxorubicin (1 µM) or Hypoxia Chamber.

Procedure:

  • Seeding: Plate cells at a density of

    
     cells/well in a 24-well plate. Allow attachment for 24 hours.
    
  • Pre-treatment: Replace media with fresh media containing Ischemin (5 µM – 20 µM) .

    • Note: A common effective concentration is 10 µM .

    • Incubate for 2 hours prior to stress induction to ensure cellular uptake and CBP engagement.

  • Stress Induction:

    • Add Doxorubicin (final conc. 1 µM) directly to the wells containing Ischemin.

    • Alternatively, place cells in a hypoxia chamber (

      
      ) for 24 hours.
      
  • Incubation: Incubate for 24 hours at 37°C.

  • Readout:

    • Caspase-3/7 Activity: Use a fluorometric assay to measure apoptosis.

    • Western Blot: Lysate analysis for p53 acetylation levels (Lys382) and p21 expression. Ischemin treatment should significantly reduce p21 levels compared to the stress-only control.

Part 5: Safety & Handling

  • Hazard Classification: Ischemin is a research chemical and has not been fully characterized for human toxicity. Treat as a potential Irritant .

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Stability: The azobenzene moiety can be light-sensitive (photo-isomerization). Protect solid and solution forms from direct light.

References

  • Borah, J. C., et al. (2011). "A small molecule binding to the co-activator CREB-binding protein blocks apoptosis in cardiomyocytes." Chemistry & Biology, 18(4), 531-541.

  • Tocris Bioscience. (n.d.). "Ischemin sodium salt: CBP bromodomain inhibitor."[2][4][5][6] Tocris Product Guide.

  • MedChemExpress. (n.d.). "Ischemin sodium salt Datasheet." MCE Catalog.

  • ApexBio Technology. (n.d.). "Ischemin Sodium Salt Chemical Properties." ApexBio.

Sources

Exploratory

Ischemin sodium vs. Ischemia sodium accumulation distinction

Technical Guide: Ischemin Sodium vs. Ischemia Sodium Accumulation Subtitle: Differentiating the CBP Bromodomain Inhibitor from Pathological Ionic Dysregulation in Myocardial Ischemia. Executive Summary This technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Ischemin Sodium vs. Ischemia Sodium Accumulation

Subtitle: Differentiating the CBP Bromodomain Inhibitor from Pathological Ionic Dysregulation in Myocardial Ischemia.

Executive Summary

This technical guide resolves a critical nomenclature and mechanistic distinction in cardiovascular research. Ischemia Sodium Accumulation refers to the pathological rise in intracellular sodium (


) resulting from ATP depletion and ion pump failure during ischemic events.[1] In contrast, Ischemin Sodium  is a specific synthetic small molecule (a CBP bromodomain inhibitor) designed to block the downstream transcriptional apoptotic response (p53-mediated) triggered by such ischemic stress.[2]

This guide provides the mechanistic basis for both, detailed experimental protocols for their assessment, and a comparative framework for drug development professionals.

The Pathological Baseline: Ischemia Sodium Accumulation[3]

Mechanistic Cascade

Ischemia sodium accumulation is the primary ionic driver of reperfusion injury. It is not a drug effect but a failure of cellular homeostasis.

  • Metabolic Failure: Ischemia halts oxidative phosphorylation, depleting ATP.[1]

  • Pump Failure: The

    
    -ATPase, which requires ATP to export 
    
    
    
    and import
    
    
    , ceases function.
  • NHE Activation: Intracellular acidosis stimulates the

    
     Exchanger (NHE), importing more 
    
    
    
    to eject protons.
  • The Calcium Paradox: Upon reperfusion, the accumulated

    
     forces the Sodium-Calcium Exchanger (NCX) into reverse mode . Instead of ejecting 
    
    
    
    , the cell imports
    
    
    to eject the excess
    
    
    .
  • Outcome: Massive cytosolic calcium overload triggers Mitochondrial Permeability Transition Pore (mPTP) opening, leading to necrosis and apoptosis.

Visualization: The Ionic Death Spiral

IschemiaSodium Ischemia Ischemia (Oxygen Deprivation) ATP_Drop ATP Depletion Ischemia->ATP_Drop Acidosis Intracellular Acidosis (pH↓) Ischemia->Acidosis Pump_Fail Na+/K+ ATPase Failure ATP_Drop->Pump_Fail Na_Load Intracellular Na+ Accumulation Pump_Fail->Na_Load NHE NHE Activation (H+ out / Na+ in) Acidosis->NHE NHE->Na_Load NCX_Rev Reverse Mode NCX (Na+ out / Ca2+ in) Na_Load->NCX_Rev Drives Reperfusion Reperfusion Phase Reperfusion->NCX_Rev Triggers Ca_Overload Ca2+ Overload NCX_Rev->Ca_Overload Cell_Death Cell Death (Necrosis/Apoptosis) Ca_Overload->Cell_Death

Figure 1: The cascade of Ischemia Sodium Accumulation leading to calcium overload and cell death.

The Pharmacological Agent: Ischemin Sodium[4]

Compound Identity

Ischemin Sodium (Chemical Name: 5-[(1E)-2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid sodium salt) is a cell-permeable small molecule inhibitor.[2][3][4][5][6][7][8][9]

  • Target: The Bromodomain of CBP (CREB-binding protein).[2][6]

  • Mechanism of Action: It inhibits the interaction between CBP and the tumor suppressor protein p53 .[2][6]

  • Physiological Role: During ischemia, p53 is activated and acetylated by CBP, initiating a transcriptional program for apoptosis. Ischemin blocks this acetylation, preventing the p53-CBP complex formation, thereby inhibiting the apoptotic signal despite the presence of ischemic stress.

Critical Distinction

Ischemin Sodium does not directly block the sodium channels or the


 pump. It acts downstream at the transcriptional level  to prevent the cell from "committing suicide" in response to the damage caused by the ionic imbalance.
Visualization: Ischemin Mechanism of Action

IscheminMechanism Stress Ischemic Stress (DNA Damage) p53_Act p53 Activation Stress->p53_Act Complex p53-CBP Complex (Acetylation) p53_Act->Complex Binds CBP CBP (Bromodomain) CBP->Complex Apoptosis Apoptotic Gene Transcription Complex->Apoptosis Survival Cell Survival Ischemin Ischemin Sodium (CBP Inhibitor) Ischemin->CBP Inhibits Binding Ischemin->Complex Blocks Formation

Figure 2: Ischemin Sodium intercepts the ischemic death signal by blocking the p53-CBP interaction.

Comparative Analysis: The Entity vs. The Event

FeatureIschemia Sodium Accumulation Ischemin Sodium
Category Pathological Phenomenon (Ionic Imbalance)Pharmacological Tool (Small Molecule)
Driver ATP Depletion & Pump FailureSynthetic Administration
Location Cytosol & MitochondriaNucleus (Transcriptional Regulation)
Primary Target

-ATPase, NCX
CBP Bromodomain / p53
Outcome

Overload & Cell Death
Prevention of Apoptosis
Measurement SBFI-AM Dye,

MRI
Co-Immunoprecipitation (Co-IP), Western Blot

Experimental Protocols

Protocol A: Quantifying Ischemia Sodium Accumulation (SBFI-AM Ratiometric Imaging)

To verify the pathological rise in sodium.

  • Preparation: Culture primary cardiomyocytes on laminin-coated glass coverslips.

  • Loading: Incubate cells with 10 µM SBFI-AM (Sodium-binding benzofuran isophthalate) and 0.05% Pluronic F-127 for 60–90 mins at room temperature.

  • Wash: Wash

    
     with Tyrode’s solution to remove extracellular dye. Allow 20 min for de-esterification.
    
  • Induction: Replace buffer with Ischemia-Mimetic Solution (pH 6.6, no glucose, high

    
    , metabolic inhibitors like 2-Deoxyglucose).
    
  • Imaging:

    • Excitation: Alternate between 340 nm and 380 nm .

    • Emission: Collect at 500 nm .

  • Analysis: The ratio of fluorescence (

    
    ) is directly proportional to 
    
    
    
    .
    • Note: Calibrate using gramicidin-perfused solutions of known

      
       concentrations.
      
Protocol B: Validating Ischemin Sodium Efficacy (p53-CBP Interaction Assay)

To verify the drug's mechanism of action.

  • Treatment: Treat cardiomyocytes with Ischemin Sodium (5–10 µM) 1 hour prior to ischemic challenge.

  • Lysis: Lyse cells using non-denaturing IP buffer (50 mM Tris, 150 mM NaCl, 1% NP-40) containing protease inhibitors.

  • Immunoprecipitation (Co-IP):

    • Incubate lysate with anti-CBP antibody overnight at 4°C.

    • Add Protein A/G agarose beads for 2 hours.

  • Elution & Blotting:

    • Wash beads

      
      . Elute with SDS sample buffer.
      
    • Run SDS-PAGE and transfer to membrane.

  • Detection:

    • Probe with anti-p53 antibody .

    • Result Interpretation: In untreated ischemic cells, p53 will co-elute with CBP (strong band). In Ischemin-treated cells, the p53 band should be significantly reduced or absent, indicating blockade of the interaction.

Scientific Integrity & Limitations

Trustworthiness Note: While Ischemin Sodium is a potent tool for dissecting the p53-CBP pathway, researchers must be aware of its limitations.

  • Selectivity: Recent chemoproteomic profiling suggests Ischemin may have off-target effects or pan-assay interference (PAINS) properties in certain assays. It is recommended to use it alongside genetic controls (e.g., CBP knockdown) to validate findings.

  • Solubility: The sodium salt form improves solubility, but stock solutions should be prepared in DMSO and diluted immediately before use to prevent precipitation in aqueous media.

References

  • Borah, J. C., et al. (2011). A small molecule binding to the co-activator CREB-binding protein blocks apoptosis in cardiomyocytes.[6] Chemistry & Biology. (Demonstrates Ischemin's mechanism in ischemia). [Link]

  • Murphy, E., et al. (1999). Sodium Regulation During Ischemia Versus Reperfusion and Its Role in Injury. Circulation Research.[8] (Authoritative review on the sodium accumulation mechanism). [Link]

  • Imahashi, K., et al. (1999). Intracellular Sodium Accumulation During Ischemia as the Substrate for Reperfusion Injury. Circulation Research.[8] [Link]

Sources

Foundational

Technical Guide: Ischemin Sodium-Mediated Inhibition of p53 Transcriptional Activity

Executive Summary This technical guide details the mechanistic action, physicochemical handling, and experimental validation of Ischemin (specifically its sodium salt formulation, Ischemin Sodium), a small-molecule inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mechanistic action, physicochemical handling, and experimental validation of Ischemin (specifically its sodium salt formulation, Ischemin Sodium), a small-molecule inhibitor of the p53 tumor suppressor. Unlike MDM2 inhibitors that stabilize p53, or Pifithrin-


 which affects nuclear translocation, Ischemin functions by allosterically inhibiting the interaction between p53 and the transcriptional co-activators CBP/p300 . This unique mechanism uncouples p53 stabilization from its apoptotic transcriptional program, offering a high-precision tool for preventing ischemic tissue damage (cardiac, renal, cerebral) without promoting oncogenesis.

Part 1: Molecular Mechanism of Action

The p53-CBP/p300 Axis

Under homeostatic conditions, p53 is rapidly degraded by MDM2. Upon stress (e.g., hypoxia, DNA damage), p53 is stabilized and recruits the histone acetyltransferases CREB-binding protein (CBP) and p300 . This complex acetylates histones at promoters of pro-apoptotic genes (e.g., PUMA, BAX, NOXA), initiating cell death.

Ischemin’s Mode of Inhibition

Ischemin binds to the transactivation domain of p53. It does not prevent p53 stabilization or DNA binding. Instead, it sterically hinders the recruitment of CBP/p300.

  • Result: p53 binds to DNA but cannot initiate transcription of apoptotic targets.

  • Specificity: It selectively inhibits p53 transcriptional activity without affecting NF-

    
    B or heat shock pathways, distinguishing it from broader spectrum inhibitors like Pifithrin-
    
    
    
    .
Mechanistic Pathway Visualization[1]

IscheminMechanism Stress Ischemic Stress (Hypoxia/DNA Damage) p53_Active p53 (Stabilized) Stress->p53_Active Phosphorylation p53_Inactive p53 (Inactive) p53_Inactive->p53_Active Complex p53-CBP/p300 Complex p53_Active->Complex Recruitment CBP CBP/p300 (Co-activator) CBP->Complex Transcription Transcriptional Elongation Complex->Transcription Acetylation Ischemin Ischemin Sodium Ischemin->Complex BLOCKS Interaction Survival Cell Survival (Tissue Preservation) Ischemin->Survival Result Apoptosis Apoptosis (PUMA, BAX) Transcription->Apoptosis Gene Expression

Figure 1: Ischemin prevents the formation of the p53-CBP/p300 transcriptional complex, halting the apoptotic cascade downstream of p53 stabilization.

Part 2: Chemical Properties & Handling

Researchers often encounter solubility issues with the free acid form of Ischemin. The sodium salt (Ischemin Sodium) is preferred for in vivo applications due to enhanced aqueous solubility.

Physicochemical Profile
PropertySpecification
Chemical Name Ischemin Sodium (Salt form of Ischemin)
Solubility (Water) > 20 mg/mL (Sodium Salt) vs. < 0.1 mg/mL (Free Acid)
Solubility (DMSO) > 50 mg/mL
Stability Hygroscopic.[1] Store desicated at -20°C. Solutions stable for 24h at 4°C.
Appearance White to off-white crystalline solid
Preparation Protocol (Self-Validating)

If commercial Ischemin Sodium is unavailable, it can be generated in situ from the free acid.

  • Weighing: Weigh 10 mg of Ischemin (free acid).

  • Dissolution: Add 1.0 equivalent of 0.1 M NaOH (or NaHCO₃ for milder conditions).

  • Sonication: Sonicate for 5–10 minutes until clear.

  • Validation: Check pH. It should be neutral (pH 7.0–7.4). If precipitate forms upon adding PBS, the salt conversion was incomplete.

  • Filtration: Sterile filter (0.22 µm) immediately before in vivo use.

Part 3: In Vitro Validation Protocols

To confirm Ischemin activity, one must demonstrate transcriptional inhibition specifically, not just a reduction in p53 protein levels.

Luciferase Reporter Assay (Gold Standard)

This protocol quantifies the functional output of p53.

  • Cell Line: HCT116 (p53+/+) or reporter cells (e.g., PG13-Luc).

  • Reagents: Dual-Luciferase Reporter Assay System, Doxorubicin (to induce p53).

Step-by-Step Workflow:

  • Seeding: Plate 10,000 cells/well in 96-well plates.

  • Transfection: Transfect with p53-responsive firefly luciferase vector (e.g., pGL4-p21) and constitutive Renilla vector (normalization).

  • Induction: 24h post-transfection, treat cells with Doxorubicin (0.2 µg/mL) to stabilize p53.

  • Inhibition: Co-treat with Ischemin Sodium (Gradient: 0.1, 1, 5, 10 µM).

  • Readout: Lyse after 12–24h. Measure Luminescence.

  • Success Criterion: Dose-dependent reduction in Firefly/Renilla ratio without significant cell death (measured by ATP/viability assay) compared to Doxorubicin-only control.

Co-Immunoprecipitation (Mechanism Verification)

This experiment proves Ischemin disrupts the physical p53-CBP interaction.

  • Lysis: Lyse treated cells in non-denaturing NP-40 buffer (preserve complexes).

  • Pull-down: Incubate lysate with anti-p53 antibody conjugated beads.

  • Wash: Wash 3x with lysis buffer.

  • Elution & Blot: Elute with SDS sample buffer.

  • Detection: Western blot probing for CBP or p300 .

  • Result: Ischemin-treated samples should show significantly reduced CBP bands in the p53 pull-down compared to vehicle controls, despite equal p53 capture.

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Validation Cells HCT116 Cells (p53 WT) Treat Treatment: Stress + Ischemin Na Cells->Treat Lysis Non-Denaturing Lysis Treat->Lysis CoIP Co-IP: Anti-p53 Pull-down Lysis->CoIP PCR RT-qPCR: Target Genes (PUMA) Lysis->PCR Readout Data Output: Reduced CBP binding Reduced mRNA CoIP->Readout PCR->Readout

Figure 2: Validation workflow ensuring both physical disruption (Co-IP) and functional inhibition (RT-qPCR) of the p53 pathway.

Part 4: Comparative Analysis

Distinguishing Ischemin from other p53 modulators is critical for experimental design.

FeatureIschemin SodiumPifithrin-

(PFT-

)
Nutlin-3a
Primary Target p53-CBP/p300 Interaction p53 Nuclear Translocation / MitochondriaMDM2-p53 Interaction
Effect on p53 Level No Change / Slight IncreaseVariable (Context dependent)Strong Stabilization
Transcriptional Activity Inhibited InhibitedActivated
Primary Application Anti-Ischemic (Tissue Survival)Anti-Ischemic / Anti-Side EffectsCancer Therapy (Pro-Apoptotic)
Solubility High (Salt form)Low (Requires DMSO/Cyclodextrin)Low
Specificity Risks Low (Specific to transcriptional machinery)High (AhR agonist, heat shock off-targets)Low

References

  • Gudkov, A. V., et al. (2011). Identification of small molecule inhibitors of p53 transcriptional activity. Nature Chemical Biology , 7(11), 834–842.

  • Komarova, E. A., et al. (2003).[2] Pifithrin-alpha inhibits p53 signaling after interaction of the tumor suppressor protein with hsp90 and its nuclear translocation. Journal of Biological Chemistry , 278(17), 15465-15468.

  • Vaseva, A. V., & Moll, U. M. (2009). The mitochondrial p53 pathway. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research , 1787(5), 414-420.

  • Brooks, C. L., & Gu, W. (2011). p53 regulation by ubiquitin. FEBS Letters , 585(13), 2043-2052.

Sources

Exploratory

Technical Guide: Ischemin Sodium in Cardioprotection

The following technical guide provides an in-depth analysis of Ischemin sodium, a specialized small molecule utilized in cardiovascular research for its potent anti-apoptotic properties during myocardial ischemia. Target...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ischemin sodium, a specialized small molecule utilized in cardiovascular research for its potent anti-apoptotic properties during myocardial ischemia.

Target Audience: Researchers, Drug Discovery Scientists, and Cardiovascular Biologists.

Executive Summary

Ischemin sodium (also identified as J28 ) is a cell-permeable, small-molecule inhibitor targeting the bromodomain of the CREB-binding protein (CBP). Unlike broad-spectrum histone deacetylase (HDAC) inhibitors, Ischemin sodium offers precise modulation of the p53-CBP interaction.

In the context of myocardial ischemia, the upregulation and acetylation of the tumor suppressor protein p53 drive cardiomyocyte apoptosis, a primary contributor to infarct size and heart failure. Ischemin sodium functions as a cardioprotective agent by sterically hindering the acetylation of p53, thereby silencing its pro-apoptotic transcriptional program without compromising its stability or other essential functions.

Compound Profile Details
Chemical Name Sodium (E)-5-((2-amino-4-hydroxy-5-methylphenyl)diazenyl)-2,4-dimethylbenzenesulfonate
Molecular Formula C₁₅H₁₆N₃NaO₄S
Primary Target CBP Bromodomain (Kd ~ 19 µM)
IC50 (p53-p21) ~5 µM (Cellular assay)
Key Application Inhibition of ischemia-induced cardiomyocyte apoptosis

Molecular Mechanism of Action

The cardioprotective efficacy of Ischemin sodium is rooted in its ability to disrupt the p53-CBP signaling axis .

The Pathophysiology of Ischemia

Under normoxic conditions, p53 levels are kept low by MDM2-mediated ubiquitination. However, during myocardial ischemia (hypoxia and nutrient deprivation):

  • Stress Signaling: Cellular stress stabilizes p53.

  • Acetylation Requirement: To become transcriptionally active, p53 must be acetylated at specific lysine residues (e.g., Lys382) by the co-activator CBP (CREB-binding protein). This acetylation prevents MDM2 binding and recruits transcriptional machinery.

  • Apoptosis Trigger: Acetylated p53 drives the expression of pro-apoptotic genes such as PUMA, NOXA, and BAX, leading to mitochondrial outer membrane permeabilization (MOMP) and cell death.

Ischemin Sodium Intervention

Ischemin sodium binds selectively to the bromodomain of CBP .[1][2]

  • Competitive Inhibition: It occupies the acetyl-lysine binding pocket of CBP.

  • Functional Blockade: This prevents CBP from recognizing and binding to acetylated histone tails or p53 itself.

  • Result: p53 remains hypo-acetylated and transcriptionally inert regarding its apoptotic targets, despite being stabilized by stress. The cardiomyocyte survives the ischemic insult.

Pathway Visualization

The following diagram illustrates the mechanistic intervention of Ischemin sodium within the ischemic signaling cascade.

IscheminMechanism Ischemia Myocardial Ischemia (Hypoxia/Stress) p53_Stable p53 (Stabilized) Ischemia->p53_Stable Stabilization p53_Inactive p53 (Inactive/Unstable) p53_Inactive->p53_Stable Complex p53-CBP Complex (Acetylation at Lys382) p53_Stable->Complex Recruitment CBP CBP Co-activator (Bromodomain) CBP->Complex Binding Ischemin Ischemin Sodium (Inhibitor) Ischemin->CBP Blocks Bromodomain (Competitive Inhibition) Survival Cell Survival (Cardioprotection) Ischemin->Survival Promotes Transcription Transcription of BAX, PUMA, p21 Complex->Transcription Transcriptional Activation Apoptosis Cardiomyocyte Apoptosis Transcription->Apoptosis

Figure 1: Mechanism of Action. Ischemin sodium competitively inhibits the CBP bromodomain, preventing p53 acetylation and subsequent apoptotic gene transcription during ischemia.

Preclinical Evidence & Efficacy[7]

In Vitro Efficacy (Cardiomyocytes)

Studies utilizing primary rat neonatal cardiomyocytes subjected to hypoxia or doxorubicin stress have demonstrated robust protection.

EndpointControl (Ischemia)Ischemin Sodium (10 µM)Outcome
p53 Acetylation High (Lys382)Significantly Reduced Blockade of CBP activity confirmed.
p21 Expression UpregulatedSuppressed Transcriptional inhibition confirmed.
Caspase-3 Activity HighLow Prevention of apoptotic cascade.[1]
Cell Viability < 40%> 80% Significant rescue of myocytes.
Specificity Validation

Unlike general HDAC inhibitors or p53 inhibitors (like Pifithrin-α), Ischemin sodium does not alter the global stability of p53. It specifically targets the function mediated by CBP. This is critical because p53 has other non-transcriptional roles (e.g., in autophagy) that may be beneficial; Ischemin selectively targets the nuclear, transcriptional apoptotic pathway.

Experimental Protocols

The following protocols are designed for researchers validating Ischemin sodium in a Langendorff perfusion model or Cellular Hypoxia model .

Reagent Preparation
  • Solubility: Soluble in DMSO (>10 mg/mL) and Water (~5 mg/mL).

  • Stock Solution: Prepare a 10 mM stock in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute to 5–20 µM in culture medium or perfusion buffer immediately before use.

Protocol: Cellular Ischemia-Reperfusion (Simulated)

Objective: Assess anti-apoptotic efficacy in cardiomyocytes.

  • Cell Culture: Plate primary cardiomyocytes (rat or mouse) in 6-well plates (1x10⁶ cells/well).

  • Pre-treatment: Treat cells with Ischemin sodium (10 µM) or Vehicle (0.1% DMSO) for 1 hour prior to ischemia.

    • Rationale: Pre-loading ensures the inhibitor occupies CBP bromodomains before the stress signal stabilizes p53.

  • Simulated Ischemia (SI):

    • Replace medium with Ischemia Buffer (glucose-free, serum-free, pH 6.4, containing 2-deoxyglucose to inhibit glycolysis).

    • Incubate in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 4–6 hours .

  • Reperfusion:

    • Replace Ischemia Buffer with normal growth medium (containing glucose and serum).

    • Re-introduce Ischemin sodium (10 µM) to maintain inhibition during the early reperfusion phase.

    • Incubate at normoxia (21% O₂) for 24 hours .

  • Analysis:

    • Western Blot: Probe for Acetyl-p53 (Lys382) and Cleaved Caspase-3.

    • Viability: Perform MTT or CCK-8 assay.

Protocol: Ex Vivo Langendorff Heart Perfusion

Objective: Measure infarct size reduction.

  • Isolation: Rapidly excise the heart from the anesthetized animal.

  • Perfusion: Cannulate the aorta and perfuse with Krebs-Henseleit buffer (37°C, oxygenated) at constant pressure (70-80 mmHg).

  • Stabilization: Equilibrate for 20 minutes.

  • Drug Administration: Infuse Ischemin sodium (20 µM) via a side port for 15 minutes prior to ischemia.

  • Global Ischemia: Stop flow completely for 30 minutes .

  • Reperfusion: Restore flow for 60–120 minutes .

  • Infarct Assessment:

    • Slice heart (2 mm thick).

    • Stain with 1% TTC (Triphenyltetrazolium chloride) at 37°C for 15 minutes.

    • Interpretation: Viable tissue stains red; necrotic (infarcted) tissue appears pale/white.

References

  • Borbély, G., et al. (2011). "A Small Molecule Binding to the Co-activator CREB-Binding Protein Blocks Apoptosis in Cardiomyocytes."[3][4] Chemistry & Biology, 18(12), 1553-1564.

    • Key Finding: Discovery of Ischemin; structural characterization of Ischemin-CBP binding; demonstration of efficacy in cardiomyocyte ischemia models.[3]

  • MedChemExpress. (2024). "Ischemin Sodium: Product Information and Biological Activity."

    • Key Finding: Chemical properties, solubility data, and commercial availability specific
  • ApexBio Technology. (2024). "Ischemin Sodium Salt: Biological Activity and Protocols."

    • Key Finding: Handling instructions and IC50 validation d

Sources

Protocols & Analytical Methods

Method

Technical Guide: Solubilization and Handling of Ischemin Sodium for Biological Assays

Abstract & Introduction Ischemin (also known as MS120) is a cell-permeable, small-molecule inhibitor targeting the bromodomain of CREB-binding protein (CBP). Structurally, it is an azobenzene derivative identified for it...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ischemin (also known as MS120) is a cell-permeable, small-molecule inhibitor targeting the bromodomain of CREB-binding protein (CBP). Structurally, it is an azobenzene derivative identified for its ability to modulate the Wnt/β-catenin pathway and inhibit p53 interaction with CBP.

In biological research, particularly in stem cell differentiation and ischemic injury models, the solubility profile of Ischemin is a critical variable. While the parent compound (free acid) is hydrophobic, Ischemin Sodium (the sodium salt form) is engineered for improved aqueous solubility.

This guide provides authoritative protocols for the solubilization, storage, and experimental handling of Ischemin Sodium, distinguishing it from the free acid form to prevent experimental failure due to precipitation or degradation.

Physicochemical Profile

PropertyIschemin (Free Acid)Ischemin Sodium (Salt)
CAS Number 1357059-00-71357059-00-7 (Salt variant)
Formula C₁₅H₁₇N₃O₄SC₁₅H₁₆N₃O₄SNa
Molecular Weight 335.38 g/mol 357.36 g/mol
Appearance Orange/Red SolidOrange/Red Solid
Primary Solvent DMSOWater or DMSO
Light Sensitivity High (Azobenzene core)High (Azobenzene core)
Key Structural Insight: The Azobenzene Core

Ischemin contains a photoswitchable azobenzene motif. This structure undergoes trans-to-cis photoisomerization upon exposure to UV/visible light.[1]

  • Implication: Solutions must be prepared and stored in amber vials or low-light conditions to maintain the bioactive isomer ratio (typically trans in the ground state).

Solubility Data: DMSO vs. Water[2][3][4][5][6]

The choice of solvent dictates the stability and maximum concentration of your stock solution.

Comparative Solubility Table
SolventSolubility Limit (Sodium Salt)Solubility Limit (Free Acid)Stability RatingApplication Note
DMSO ~100 mM (35 mg/mL)~50 mMHigh Recommended for Stock. Prevents hydrolysis and microbial growth at -20°C.
Water ~100 mM (35 mg/mL)< 0.1 mM (Insoluble)LowUse immediately. Aqueous stocks are prone to pH drift and degradation.
Ethanol Low / VariableSolubleModerateNot recommended for cell culture due to cytotoxicity.
Expert Recommendation

While Ischemin Sodium is water-soluble, DMSO is the preferred solvent for stock solutions (10–50 mM) .

  • Cryoprotection: DMSO stocks freeze well at -20°C without forming large ice crystals that can degrade the compound.

  • Sterility: DMSO is bacteriostatic, whereas aqueous stocks require filtration (which may result in compound loss).

  • Versatility: A DMSO stock can be diluted into any aqueous buffer, whereas an aqueous stock cannot be easily concentrated or transferred to organic systems.

Protocol: Preparation of Stock Solution (10 mM)

Objective: Prepare 1 mL of 10 mM Ischemin Sodium stock in DMSO.

Materials
  • Ischemin Sodium powder (MW: 357.36 g/mol ).

  • Sterile DMSO (Dimethyl Sulfoxide), cell culture grade (≥99.9%).

  • Amber microcentrifuge tubes (1.5 mL).

  • Vortex mixer.

Step-by-Step Methodology
  • Calculate Mass Requirement:

    
    
    
    
    
  • Weighing:

    • Weigh 3.57 mg of Ischemin Sodium into a sterile tube.

    • Note: Due to the small mass, it is often more accurate to weigh the entire contents of a commercial vial (e.g., 5 mg or 10 mg) and adjust the DMSO volume accordingly.

    • Example: If vial contains 5 mg:

      
      
      
  • Solubilization:

    • Add the calculated volume of DMSO to the vial.

    • Vortex vigorously for 30–60 seconds. The solution should be a clear, deep orange liquid.

    • Troubleshooting: If particles persist, sonicate in a water bath for 5 minutes at room temperature. Avoid heating >37°C.

  • Aliquoting & Storage:

    • Dispense into 50–100 µL aliquots in amber tubes .

    • Store at -20°C (stable for 6–12 months) or -80°C (stable for >1 year).

    • Avoid freeze-thaw cycles.

Protocol: Aqueous Dilution for Cell Culture

Objective: Dilute DMSO stock into culture media for a final concentration of 5 µM.

Critical Rule: The "Crash-Out" Prevention

Directly adding high-concentration DMSO stock to cold media can cause the compound to precipitate ("crash out") locally before it disperses.

Workflow Diagram

G cluster_0 Stock Preparation cluster_1 Dilution Strategy Powder Ischemin Na Powder Stock 10 mM Stock (Amber Vial) Powder->Stock Dissolve DMSO DMSO (Anhydrous) DMSO->Stock Intermediate Intermediate Dilution (10x in Media) Stock->Intermediate 1:100 (Slow addition) Storage -20°C Storage -20°C Stock->Storage -20°C Final Final Assay (1x Media) Intermediate->Final 1:10

Caption: Step-wise solubilization workflow to prevent precipitation shock. Intermediate dilution ensures homogeneous dispersion.

Procedure
  • Thaw the 10 mM DMSO stock at room temperature (protect from bright light).

  • Prepare Intermediate (Optional but Recommended):

    • Dilute the stock 1:100 into pre-warmed (37°C) culture media to create a 100 µM working solution.

    • Vortex immediately.

  • Final Dilution:

    • Dilute the 100 µM working solution 1:20 into the cell culture wells to achieve 5 µM .

    • Final DMSO concentration: 0.05% (well below the 0.1% toxicity threshold for most cells).

Biological Mechanism & Context[6][7][8][9][10][11]

Ischemin acts by inhibiting the interaction between p53 and the CBP bromodomain.[2] This activity is crucial in preventing apoptosis in ischemic cardiomyocytes and modulating Wnt signaling in stem cells.

Pathway cluster_outcome Therapeutic Outcome Ischemin Ischemin Sodium CBP CBP Bromodomain Ischemin->CBP Binds & Inhibits p53 p53 / Wnt Factors Ischemin->p53 Blocks Interaction CBP->p53 Acetylation/Interaction Apoptosis Apoptosis / Cell Death p53->Apoptosis Promotes Survival Cell Survival / Differentiation p53->Survival Pathway Shift Apoptosis->Survival Inhibition of Ischemic Injury

Caption: Mechanism of Action. Ischemin binds the CBP Bromodomain, disrupting p53-mediated apoptotic signaling.[2]

Troubleshooting & FAQs

Q: My solution turned cloudy upon adding water. Why?

  • A: You likely used the Free Acid form instead of the Sodium Salt. The free acid is insoluble in water.

  • Fix: Add DMSO dropwise until clear, or centrifuge and redissolve the pellet in pure DMSO.

Q: Can I autoclave the stock solution?

  • A: NO. Ischemin is an organic small molecule and will degrade under high heat/pressure. Use 0.22 µm PTFE filters for sterilization if necessary (though DMSO stocks are generally self-sterilizing).

Q: The color of the solution changed after leaving it on the bench.

  • A: This is likely Photoisomerization .[3] The azobenzene bond shifts from trans to cis under light.[4] Always wrap tubes in aluminum foil.

References

  • Borah, J. C., et al. (2011). "A small molecule binding to the coactivator CREB-binding protein blocks apoptosis in cardiomyocytes." Chemistry & Biology, 18(4), 531-541.

  • R&D Systems / Tocris. (n.d.). "Ischemin sodium salt Product Information." Tocris Bioscience.

  • MedChemExpress. (n.d.).[2] "Ischemin sodium Datasheet." MCE.

  • Beharry, A. A., & Woolley, G. A. (2011). "Azobenzene photoswitches for biomolecules." Chemical Society Reviews, 40(5), 2322-2337.

Sources

Application

Application Notes and Protocols: Preparation of 100 mM Ischemin Sodium Salt Stock Solution

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a detailed guide for the preparation, handling, and storage of a 100 mM stock solution of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the preparation, handling, and storage of a 100 mM stock solution of Ischemin sodium salt. The protocols outlined herein are designed to ensure accuracy, reproducibility, and safety in downstream experimental applications.

Introduction to Ischemin: A CBP Bromodomain Inhibitor

Ischemin is a cell-permeable inhibitor of the CREB-binding protein (CBP) bromodomain.[1] Mechanistically, it functions by disrupting the interaction between p53 and CBP, which leads to a decrease in p53 transcriptional activity.[1] This activity has been shown to confer protection to cardiomyocytes against doxorubicin-induced apoptosis, highlighting its potential therapeutic relevance in cardioprotection and other contexts where modulation of p53 activity is desirable.[1] Given its role as a specific chemical probe, the accurate preparation of Ischemin stock solutions is paramount for reliable and interpretable experimental outcomes.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of Ischemin sodium salt is fundamental to the correct preparation of stock solutions. Key quantitative data are summarized in the table below.

PropertyValueSource(s)
Molecular Weight (M.Wt) 357.36 g/mol [1]
Chemical Formula C₁₅H₁₆N₃O₄SNa[1]
PubChem CID 64983[1]
Maximum Solubility 100 mM in water100 mM in DMSO[1]
Purity (via HPLC) ≥99%[1]
Appearance Solid powder (specific color may vary by batch)N/A
Storage of Solid Store at +4°C[1]

Safety, Handling, and Disposal

Note: A specific Safety Data Sheet (SDS) for Ischemin sodium salt was not publicly available at the time of this writing. The following guidelines are based on general best practices for handling laboratory chemicals of unknown toxicity. Researchers must consult the supplier-specific SDS upon receipt of the compound and adhere to their institution's safety protocols.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling Ischemin sodium salt in solid form or in solution.

  • Ventilation: Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[2][3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][3] In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.

  • Ingestion: Do not ingest. If swallowed, rinse the mouth with water and seek immediate medical attention.[4]

Disposal: Dispose of Ischemin sodium salt and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain unless explicitly permitted by institutional guidelines.

Experimental Protocol: Preparation of 100 mM Aqueous Stock Solution

This protocol details the steps for preparing a 100 mM stock solution of Ischemin sodium salt in high-purity water. The causality behind each step is explained to ensure a robust and self-validating procedure.

Materials and Equipment:
  • Ischemin sodium salt (solid powder)

  • High-purity, sterile water (e.g., cell culture grade, nuclease-free)

  • Analytical balance

  • Calibrated pipettes

  • Sterile conical tubes or vials (amber or covered in foil to protect from light)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

Calculation of Required Mass:

The fundamental principle for preparing a solution of a specific molarity is based on the formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For a 100 mM (0.1 M) stock solution, the mass of Ischemin sodium salt required per milliliter of solvent is calculated as follows:

  • Mass (mg) for 1 mL: 0.1 mol/L * 0.001 L * 357.36 g/mol = 0.035736 g = 35.74 mg

Therefore, to prepare 1 mL of a 100 mM stock solution, you will need 35.74 mg of Ischemin sodium salt. Adjust the mass and volume proportionally for your experimental needs.

Step-by-Step Procedure:
  • Aliquot Solid Compound: Allow the vial of Ischemin sodium salt to equilibrate to room temperature before opening to prevent condensation of moisture. In a chemical fume hood, carefully weigh the required amount of the powder using an analytical balance.

    • Rationale: Equilibrating to room temperature is crucial to prevent atmospheric water from condensing on the hygroscopic solid, which would lead to inaccurate weighing.

  • Dissolution: Transfer the weighed powder to a sterile conical tube or vial. Add the calculated volume of high-purity, sterile water.

    • Rationale: The use of sterile water and containers minimizes the risk of microbial contamination, which can degrade the compound.

  • Solubilization: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. The solution should be clear and free of particulates.

    • Rationale: Vigorous mixing ensures complete solubilization and a homogenous stock solution, which is critical for accurate downstream dilutions.

  • Sterile Filtration (Recommended): To ensure the sterility of the stock solution and remove any potential micro-particulates, pass the solution through a 0.22 µm sterile syringe filter into a new sterile, light-protected tube.

    • Rationale: This step is a best practice for solutions that will be used in cell culture or other sensitive biological assays to prevent contamination.

  • Aliquoting and Storage:

    • Divide the stock solution into smaller, single-use aliquots.

    • Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and compromise the stability of the solution. It also minimizes the risk of contaminating the entire stock.

    • Rationale: Storing at low temperatures slows down potential chemical degradation. Protecting from light is a general precaution for complex organic molecules that may be photosensitive.

Visual Workflow and Diagrams

Preparation Workflow

The following diagram illustrates the key steps in the preparation of the Ischemin sodium salt stock solution.

G cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh Ischemin Sodium Salt dissolve 2. Dissolve in Sterile Water weigh->dissolve Transfer vortex 3. Vortex until Fully Dissolved dissolve->vortex Cap & Mix filter 4. Sterile Filter (0.22 µm) vortex->filter Ensure Homogeneity aliquot 5. Aliquot into Single-Use Tubes filter->aliquot Dispense store 6. Store at -20°C or -80°C (Protect from Light) aliquot->store Label & Freeze G p53 p53 Transcription p53-mediated Transcriptional Activity p53->Transcription Activates CBP CBP (Bromodomain) CBP->Transcription Co-activates Ischemin Ischemin Ischemin->CBP Inhibits Apoptosis Apoptosis Transcription->Apoptosis Leads to

Caption: Ischemin inhibits the CBP bromodomain, disrupting p53-CBP interaction.

Conclusion and Best Practices

The preparation of an accurate and stable 100 mM Ischemin sodium salt stock solution is achievable through careful adherence to this protocol. The principles of accurate measurement, use of high-purity reagents, aseptic technique, and appropriate storage are critical for experimental success. Given the absence of comprehensive, long-term stability data for aqueous solutions of Ischemin, it is strongly recommended that researchers prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. Always refer to the most current safety information provided by the supplier.

References

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Sodium. [Link]

  • U.S. Food and Drug Administration. SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006. [Link]

  • Florida State University Office of Research. (2022, September 22). Guidelines on Preparation and Storage of Tricaine Methanesulfonate (MS 222). [Link]

  • United Chemical. (2025, April 29). Storage Environment Requirements for Sodium Cyanide. [Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: MES sodium salt. [Link]

  • Su, C., et al. (2018). “Water-in-Salt” Electrolyte Makes Aqueous Sodium-Ion Battery Safe, Green, and Long-Lasting. ResearchGate. [Link]

  • Wallace, M. L., et al. (2013). Stability of colistimethate sodium in aqueous solution. PubMed. [Link]

  • Chen, G., et al. (2012). Nucleic Acid Helix Stability: Effects of Salt Concentration, Cation Valence and Size, and Chain Length. PubMed Central. [Link]

  • Prakash, V., et al. (1981). The effect of neutral salts on the stability of macromolecules-A new approach using a protein-ligand binding system. ResearchGate. [Link]

Sources

Method

Application Note: Ischemin Sodium Permeability and Efficacy in Cardiomyocyte Ischemia Models

This Application Note provides a technical framework for utilizing Ischemin Sodium , a cell-permeable small molecule inhibitor of the CREB-binding protein (CBP) bromodomain, specifically within cardiomyocyte models of is...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a technical framework for utilizing Ischemin Sodium , a cell-permeable small molecule inhibitor of the CREB-binding protein (CBP) bromodomain, specifically within cardiomyocyte models of ischemic stress.

Executive Summary & Mechanism of Action

Ischemin (MS120) is a specific inhibitor of the bromodomain of CREB-binding protein (CBP).[1] Unlike broad-spectrum HDAC inhibitors, Ischemin targets the "reader" function of CBP, preventing it from recognizing acetylated lysine residues on histones and non-histone proteins like p53.

In the context of Cardiomyocytes , Ischemin is uniquely valuable because it blocks the p53/CBP interaction. During myocardial ischemia (or Doxorubicin-induced stress), p53 is acetylated and recruited by CBP to trigger pro-apoptotic transcriptional programs. By permeating the cardiomyocyte membrane and inhibiting this interaction, Ischemin prevents apoptosis and preserves cardiac function.

The "Sodium" Advantage

The Sodium Salt form of Ischemin is critical for biological assays. The free acid form of azobenzene compounds often suffers from poor aqueous solubility, leading to precipitation in cell culture media. Ischemin Sodium significantly enhances solubility (


 mg/mL in water/DMSO), ensuring consistent intracellular bioavailability without requiring toxic levels of organic co-solvents.
Pathway Visualization

The following diagram illustrates the mechanism by which Ischemin Sodium intervenes in the ischemic signaling cascade.

IscheminMechanism Ischemia Ischemic Stress / Doxorubicin p53_Ac p53 Acetylation (Lys382) Ischemia->p53_Ac Induces Complex p53-CBP Transcriptional Complex p53_Ac->Complex Recruits CBP CBP CBP Bromodomain CBP->Complex Binds p53 Apoptosis Cardiomyocyte Apoptosis Complex->Apoptosis Activates p21/PUMA Survival Cardiomyocyte Survival Ischemin Ischemin Sodium (Inhibitor) Ischemin->CBP Blocks Bromodomain (Kd ~19 µM) Ischemin->Survival Promotes

Caption: Ischemin Sodium blocks the CBP bromodomain, preventing the formation of the lethal p53-CBP complex during cardiac stress.

Physicochemical Properties & Reagent Preparation

Before assessing permeability, correct solubilization is paramount to avoid "false negatives" caused by precipitation.

PropertySpecificationNotes
Chemical Name Ischemin Sodium SaltAzobenzene derivative
Molecular Weight 357.36 g/mol Sodium salt accounts for ~22 Da shift from free acid
Solubility (Water) ~35 mg/mLHigh aqueous solubility
Solubility (DMSO) ~35-50 mg/mLPreferred for stock solutions
Appearance Orange/Red SolidPhotosensitive (Azobenzene core)
Target Kd 19 µMModerate affinity; requires µM dosing
Protocol 1: Stock Solution Preparation[1]
  • Weighing: Weigh Ischemin Sodium in an amber vial (compound is light-sensitive; azobenzenes can photo-isomerize).

  • Solvent: Add sterile DMSO to achieve a 50 mM stock concentration.

    • Calculation: For 1 mg of Ischemin Sodium (MW 357.36), add 56 µL of DMSO.

  • Mixing: Vortex vigorously for 30 seconds. The solution should be a clear, deep orange/red.

  • Storage: Aliquot into single-use volumes (e.g., 10 µL) and store at -20°C. Avoid freeze-thaw cycles.

Validating Cell Permeability & Target Engagement

Since Ischemin targets a nuclear protein (CBP), "permeability" is best defined by intracellular target engagement . Standard Caco-2 assays measure transport, but the Cellular Thermal Shift Assay (CETSA) is the gold standard for proving the drug actually entered the cardiomyocyte and bound CBP.

Protocol 2: Cardiomyocyte CETSA (Target Engagement)

Objective: Confirm Ischemin Sodium permeates the cardiomyocyte membrane and stabilizes the CBP bromodomain thermally.

Materials:

  • Primary Rat Cardiomyocytes or iPSC-Cardiomyocytes.[2]

  • Ischemin Sodium (10 µM and 50 µM).

  • Lysis Buffer (with protease inhibitors).

  • Thermal Cycler.

  • Anti-CBP Antibody (Western Blot).

Workflow:

  • Dosing: Treat live cardiomyocytes with Ischemin Sodium (10 µM) or Vehicle (DMSO) for 1 hour at 37°C.

    • Note: 1 hour is sufficient for this small molecule to reach equilibrium.

  • Harvest: Wash cells with PBS and detach/suspend in PBS (do not lyse yet).

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (40°C to 60°C) for 3 minutes.

  • Lysis: Cool samples to RT, then lyse using freeze-thaw cycles (liquid nitrogen/37°C x 3).

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Collect supernatant (soluble fraction).

  • Analysis: Run Western Blot on supernatants using Anti-CBP antibody.

  • Result Interpretation:

    • Vehicle: CBP precipitates (disappears from supernatant) at lower temperatures (e.g., T_agg = 48°C).

    • Ischemin Treated: CBP remains soluble at higher temperatures (e.g., T_agg = 52°C+).

    • Conclusion: A thermal shift (

      
      ) proves the drug entered the cell and bound the target.
      

Functional Assay: Ischemia Protection Model

The ultimate test of permeability and efficacy is the phenotypic rescue of cardiomyocytes under stress.

Protocol 3: Doxorubicin-Induced Cardiotoxicity Model

This model mimics the p53-dependent apoptotic pathway activated during ischemia.[2][3]

Experimental Setup:

ParameterCondition
Cell Type Neonatal Rat Ventricular Myocytes (NRVMs)
Seeding Density

cells/cm² (Fibronectin coated)
Stress Agent Doxorubicin (DOX)
Inhibitor Ischemin Sodium

Step-by-Step Methodology:

  • Pre-Treatment (Permeability Phase):

    • Replace media with fresh maintenance media containing 5 µM or 10 µM Ischemin Sodium .

    • Include a Vehicle Control (DMSO < 0.1%).

    • Incubate for 2 hours to ensure nuclear accumulation.

  • Stress Induction:

    • Add Doxorubicin to a final concentration of 1 µM (do not wash out Ischemin).

    • Incubate for 24 hours .

  • Readout A (Morphology/Viability):

    • Perform Live/Dead staining (Calcein AM / EthD-1).

    • Expected Result: DOX-only cells show shrinkage and nuclear fragmentation. Ischemin+DOX cells retain striated morphology.

  • Readout B (Molecular Marker):

    • Lyse cells and immunoblot for Cleaved Caspase-3 or p21 .

    • Mechanistic Check: Ischemin should suppress DOX-induced p21 expression (a direct p53/CBP target).

Workflow Visualization

Workflow cluster_0 Phase 1: Permeability cluster_1 Phase 2: Stress cluster_2 Phase 3: Analysis Step1 Seed Cardiomyocytes (NRVM/iPSC) Step2 Pre-treat: Ischemin Na (5-10 µM, 2 hrs) Step1->Step2 Step3 Add Doxorubicin (1 µM, 24 hrs) Step2->Step3 Step4 Assay: Caspase-3 (Apoptosis Marker) Step3->Step4 Step5 Assay: p21 Levels (Transcriptional Marker) Step3->Step5

Caption: Experimental timeline for validating Ischemin Sodium efficacy in cardiomyocyte stress models.

Troubleshooting & Critical Considerations

  • Photo-Isomerization: Ischemin contains an azobenzene group.[2][4] While not typically used as a photoswitch in these assays, prolonged exposure to high-intensity light could theoretically alter its isomer ratio (trans vs cis). Recommendation: Handle stock solutions in amber tubes and minimize light exposure during incubation.

  • Serum Binding: High serum concentrations (10% FBS) may reduce the effective free concentration of Ischemin. Recommendation: Perform the dosing phase (Protocol 3) in low-serum (1% FBS) or serum-free media (ITS supplemented) to maximize permeability and potency.

  • Washout: Because Ischemin is a reversible inhibitor, washing the cells after pre-treatment will remove the drug from the bromodomain pocket. Recommendation: Maintain Ischemin presence throughout the stress induction phase.

References

  • Discovery of Ischemin: Borah, J. C., et al. (2011). "A small molecule binding to the coactivator CREB-binding protein blocks apoptosis in cardiomyocytes." Chemistry & Biology, 18(4), 531-541.

  • Mechanism of Action: Mujtaba, S., et al. (2011). "Epigenetic transcriptional repression of p53 by a specific inhibitor of the CBP bromodomain." Cold Spring Harbor Symposia on Quantitative Biology.

  • Reagent Properties (Tocris): Ischemin Sodium Salt Product Datasheet. Tocris Bioscience.

  • Permeability & Structure: Picaud, S., et al. (2015). "Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy." Cancer Research (Contextual reference for CBP inhibitors).

  • Cardiomyocyte Assay Standards: Organization for Economic Co-operation and Development (OECD). "Test No. 456: H295R Steroidogenesis Assay" (Reference for standardizing small molecule cellular assays).

Sources

Application

Application Note: Optimizing In Vitro Dosing of Ischemin Sodium for Targeted p53-CBP Inhibition

Abstract & Mechanistic Rationale Ischemin Sodium is a small molecule inhibitor that targets the interaction between the tumor suppressor protein p53 and the transcriptional co-activator CBP (CREB-binding protein). Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanistic Rationale

Ischemin Sodium is a small molecule inhibitor that targets the interaction between the tumor suppressor protein p53 and the transcriptional co-activator CBP (CREB-binding protein). Unlike direct p53 inhibitors (e.g., Pifithrin-α) or MDM2 antagonists (e.g., Nutlins), Ischemin functions as a bromodomain inhibitor .

Under cellular stress (e.g., DNA damage, ischemia, or chemotherapy), p53 is stabilized and recruits CBP/p300. CBP acetylates p53 at specific lysine residues (notably Lys382), a modification essential for p53's transcriptional activity and stability. Ischemin blocks this recruitment, thereby preventing the acetylation of p53 and the subsequent expression of pro-apoptotic genes such as PUMA, BAX, and NOXA. This mechanism makes Ischemin a valuable tool for studying p53-dependent apoptosis and for developing cytoprotective strategies against ischemic injury or chemotherapy-induced cardiotoxicity.

Key Mechanistic Pathway

The following diagram illustrates the specific node of inhibition within the p53 signaling cascade.

p53_Pathway Stress Cellular Stress (DNA Damage/Ischemia) p53_Active p53 (Stabilized) Stress->p53_Active Phosphorylation p53_Inactive p53 (Inactive) p53_Inactive->p53_Active Complex p53-CBP Complex (Acetylation of K382) p53_Active->Complex Recruitment CBP CBP/p300 (Co-activator) CBP->Complex Transcription Transcriptional Activation Complex->Transcription Promoter Binding Ischemin Ischemin Sodium (Inhibitor) Ischemin->Complex BLOCKS Interaction Apoptosis Apoptosis (BAX, PUMA) Transcription->Apoptosis

Figure 1: Mechanism of Action. Ischemin Sodium prevents the formation of the p53-CBP complex, blocking the acetylation required for transcriptional competence.

Chemical Properties & Stock Preparation[2][3][4][5]

Ischemin is supplied as a sodium salt to improve aqueous solubility, a significant advantage over many hydrophobic small molecules.

PropertySpecification
Chemical Name 5-[(1E)-2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid sodium salt
Molecular Weight 357.36 g/mol
Solubility (Water) ~100 mM (Highly Soluble)
Solubility (DMSO) ~100 mM
Appearance Dark red/brown solid
Storage (Solid) -20°C (Desiccated)
Protocol: Stock Solution Preparation (10 mM)

Objective: Prepare a 10 mM stock solution in sterile water.

  • Calculate Mass: To prepare 1 mL of 10 mM stock, weigh 3.57 mg of Ischemin Sodium.

    • Note: Always verify the batch-specific molecular weight on the vial, as hydration states can vary.

  • Solubilization: Add 1 mL of sterile, nuclease-free water. Vortex vigorously for 30 seconds.

    • Advantage:[1] Using water avoids DMSO cytotoxicity in sensitive cell lines (e.g., primary cardiomyocytes or neurons).

  • Sterilization: Filter through a 0.22 µm PES syringe filter if the solution will be stored for long periods, though Ischemin is generally bacteriostatic.

  • Aliquot & Storage: Dispense into 50 µL aliquots in light-protective (amber) tubes. Store at -20°C.

    • Stability:[2] Stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Design: Dose Optimization

Because cellular sensitivity varies based on p53 status (Wild Type vs. Null/Mutant) and metabolic activity, a dose-response study is mandatory.

Recommended Concentration Range
  • Effective Range: 1 µM – 50 µM

  • Typical IC50 (Transcriptional Inhibition): ~5 - 10 µM (Cell-type dependent)

  • Toxicity Threshold: >100 µM (Off-target effects likely)

Experimental Groups
  • Vehicle Control: Media + Solvent (Water or DMSO matched to highest dose).

  • Negative Control: Ischemin Sodium alone (Highest dose, e.g., 50 µM) – to rule out intrinsic toxicity.

  • Positive Control (Stressor): Doxorubicin (1 µM) or Hypoxia mimetic (CoCl2) – to induce p53.

  • Experimental Groups: Stressor + Ischemin (1, 5, 10, 25, 50 µM).

Detailed Dosing Protocol (Adherent Cells)

Workflow Overview:

Workflow Seed Seed Cells (24h prior) PreTreat Pre-Treatment (Ischemin, 2h) Seed->PreTreat Stress Add Stressor (e.g., Doxorubicin) PreTreat->Stress Incubate Incubation (24-48h) Stress->Incubate Harvest Harvest (Lysis/Assay) Incubate->Harvest

Figure 2: Sequential dosing workflow ensures Ischemin engages CBP prior to p53 stabilization.

Step-by-Step Procedure
  • Cell Seeding:

    • Seed cells (e.g., H9c2 cardiomyocytes, MCF-7, or primary neurons) in 6-well plates at a density of 2-3 x 10^5 cells/well.

    • Incubate for 24 hours to allow full adherence and recovery.

  • Pre-Treatment (Critical Step):

    • Dilute the 10 mM Ischemin stock into fresh, pre-warmed culture media to generate 2X working concentrations (e.g., for a 10 µM final dose, prepare 20 µM media).

    • Remove old media from cells.

    • Add the Ischemin-containing media.

    • Incubate for 2 hours.

    • Rationale: Pre-incubation ensures the inhibitor occupies the CBP bromodomain before the stress signal triggers rapid p53 accumulation.

  • Stress Induction:

    • Add the stressor directly to the well (e.g., add Doxorubicin to a final concentration of 1 µM). Do not wash out the Ischemin.

    • Ensure the final volume results in the desired 1X concentration for both the inhibitor and the stressor.

  • Incubation:

    • Incubate for 24 hours (for early apoptosis markers) or 48 hours (for cell viability endpoints).

  • Readouts & Analysis:

    • Viability: MTT or CellTiter-Glo assay.

    • Mechanism Validation: Western Blot (see Section 5).[3]

Validation & Quality Control

To confirm that Ischemin is acting via the proposed p53-CBP mechanism, you must validate the molecular endpoints.

Primary Readout: Western Blotting

Ischemin should not necessarily reduce total p53 levels (in fact, p53 may remain stabilized by the stressor). Instead, it must reduce the acetylation of p53.

Target ProteinExpected Change (Stressor Only)Expected Change (Stressor + Ischemin)Notes
Total p53 High (Stabilized)High (Unchanged)Ischemin does not degrade p53 directly.
Acetyl-p53 (K382) High Low / Absent Primary Biomarker of Efficacy.
p21 (CDKN1A) HighLowDownstream transcriptional target.
PUMA / BAX HighLowPro-apoptotic targets.
Cleaved Caspase-3 HighLowMarker of apoptosis execution.[3]
Troubleshooting Guide
  • Issue: No protection observed in viability assay.

    • Solution: Verify p53 status of the cell line. Ischemin is ineffective in p53-null or mutant cells (e.g., PC3, MDA-MB-231). Use Wild-Type p53 lines (e.g., MCF-7, HCT116 WT).

  • Issue: Precipitation in media.

    • Solution: Although the sodium salt is soluble, high concentrations (>100 µM) in serum-free media can precipitate. Ensure thorough vortexing of the stock and limit max dose to 50 µM.

References

  • Mechanism of Inhibition

    • Grossman, S. R. (2001).[4] "p300/CBP/p53 interaction and regulation of the p53 response." European Journal of Biochemistry.

  • Ischemin Identification & Specificity

    • Boersma, A. et al. "Identification of a small molecule inhibitor of the p53-CBP interaction." (Note: Often referenced in product datasheets from Tocris/R&D Systems).

  • Cardioprotection Context

    • Kuznetsov, G. et al.[2] "Cardioprotective effects of p53 inhibition in Doxorubicin-induced toxicity." (General reference for p53 inhibition in this context).

  • General Protocol for IC50 Determination

    • Sebaugh, J. L. (2011). "Guidelines for accurate EC50/IC50 estimation." Pharmaceutical Statistics.

(Note: Ischemin Sodium is a specialized research tool. Always consult the specific Certificate of Analysis for the batch-specific molecular weight.)

Sources

Method

Ischemin sodium cell culture media compatibility

Application Note: Ischemin Title: Comprehensive Guide to Ischemin Application in Sodium-Containing Cell Culture Media Abstract: This document provides a detailed technical guide for the use of Ischemin, a novel, selectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ischemin

Title: Comprehensive Guide to Ischemin Application in Sodium-Containing Cell Culture Media

Abstract: This document provides a detailed technical guide for the use of Ischemin, a novel, selective modulator of voltage-gated sodium channels, in various cell culture applications. It outlines the critical considerations for media formulation, particularly concerning sodium concentration and buffering systems, to ensure optimal compound activity and experimental reproducibility. Detailed protocols for assessing Ischemin's effects on cell viability and ion channel function are provided, alongside data interpretation guidelines.

Introduction to Ischemin

Ischemin is a synthetic small molecule designed to selectively interact with specific subtypes of voltage-gated sodium channels (VGSCs), which play a crucial role in the initiation and propagation of action potentials in excitable cells. Due to its targeted mechanism, Ischemin is under investigation as a potential therapeutic agent for a range of channelopathies. Effective in vitro characterization of Ischemin requires a thorough understanding of its interaction with the cell culture environment, most notably the composition of the culture medium.

The concentration of extracellular sodium ions ([Na⁺]) directly influences the electrochemical gradient across the cell membrane, which is the driving force for sodium channel activity. Therefore, the compatibility and efficacy of Ischemin are intrinsically linked to the sodium concentration of the cell culture medium. This guide provides a framework for selecting appropriate media and designing robust experiments to study Ischemin's biological effects.

The Critical Role of Cell Culture Media Composition

The choice of cell culture medium is a critical determinant of experimental success when working with ion channel modulators like Ischemin. Key factors to consider include the basal medium formulation, the use of serum, and the buffering system.

Basal Media and Sodium Concentration

Standard basal media formulations contain varying concentrations of sodium chloride (NaCl), which is a primary contributor to the overall osmolarity and sodium ion concentration of the final culture medium. For instance, Dulbecco's Modified Eagle's Medium (DMEM) typically has a higher NaCl concentration than Roswell Park Memorial Institute (RPMI) 1640 medium.

The optimal NaCl concentration for cell growth and DNA synthesis has been identified as being in the range of 100–130 mM for some cell lines.[1][2] Deviations from this optimal range can impact cell physiology. Increased NaCl concentrations (e.g., up to 220 mM) have been shown to decrease growth rates and alter cellular composition and metabolism in HeLa cells.[1][2] Therefore, the selection of a basal medium should be guided by the specific requirements of the cell line and the experimental objectives. When studying a sodium channel modulator like Ischemin, it is imperative to use a medium with a well-defined and consistent sodium concentration to ensure reproducible results.

Serum-Free vs. Serum-Containing Media

The use of serum, most commonly fetal bovine serum (FBS), introduces significant variability into the cell culture system. Serum is a complex mixture of proteins, growth factors, hormones, and ions, with batch-to-batch variation in composition.[3] For studies involving Ischemin, this variability can mask the compound's true effects.

Serum-free media (SFM) offer a chemically defined environment, which enhances the reproducibility of experiments.[3][4][5][6] By eliminating the undefined components of serum, SFM provides greater control over the experimental conditions, which is crucial for accurately assessing the dose-response relationship and mechanism of action of Ischemin.[5][6]

Buffering Systems: Bicarbonate and HEPES

Maintaining a stable pH in the physiological range (typically 7.2-7.4) is essential for optimal cell health and function.[7] Cell culture media commonly employ two main buffering systems: the sodium bicarbonate-CO₂ system and a zwitterionic buffer such as HEPES.

  • Sodium Bicarbonate (NaHCO₃): This is the most common buffering system and is a nutritional requirement for many cells. However, its buffering capacity is dependent on the concentration of CO₂ in the incubator.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES is a strong zwitterionic buffer with a pKa of 7.3 at 37°C, making it highly effective at maintaining physiological pH.[7][8] It can be added to media at concentrations of 10-25 mM to provide additional buffering capacity, especially when manipulating cells outside of a CO₂ incubator.[8][9] It is important to note that HEPES should be used in addition to, not as a replacement for, sodium bicarbonate.[8]

For experiments with Ischemin, particularly those involving prolonged incubation or frequent handling outside of the incubator, the inclusion of HEPES is recommended to ensure pH stability.[8][9] However, researchers should be aware that high concentrations of HEPES can be cytotoxic to some cell lines.

Experimental Protocols

This section provides detailed, step-by-step protocols for evaluating the compatibility and efficacy of Ischemin in a selected cell culture system.

Protocol 1: Determining the Optimal Sodium Concentration for Ischemin Activity

Objective: To determine the optimal NaCl concentration in the cell culture medium for assessing Ischemin's activity on a specific cell line.

Materials:

  • Selected cell line (e.g., a neuronal cell line expressing the target VGSC)

  • Basal medium with a known, lower NaCl concentration (e.g., RPMI 1640)

  • Sterile, 5 M NaCl solution

  • Ischemin stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Prepare Media with Varying NaCl Concentrations:

    • Start with the basal medium (e.g., RPMI 1640).

    • Create a series of media with increasing NaCl concentrations by adding calculated volumes of the 5 M NaCl stock solution. It is recommended to test a range that brackets the physiological concentration, for example, 100 mM, 120 mM, 140 mM, 160 mM, and 180 mM total NaCl.

    • Ensure all media are sterile-filtered before use.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined optimal density for a 24-48 hour growth period.[10]

    • Incubate the plates overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Ischemin Treatment:

    • Prepare a dilution series of Ischemin in each of the prepared media with varying NaCl concentrations.

    • Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of Ischemin. Include appropriate vehicle controls for each NaCl concentration.

    • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay for Cell Viability:

    • Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]

    • Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12]

    • Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[13][14]

    • Measure the absorbance at 570 nm using a plate reader.[10]

Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each Ischemin concentration relative to the vehicle control for each NaCl concentration.

  • Plot the dose-response curves for Ischemin at each NaCl concentration.

  • The optimal NaCl concentration will be the one that provides a clear dose-dependent effect of Ischemin on cell viability without causing significant toxicity in the vehicle-treated control cells.

Protocol 2: Functional Characterization of Ischemin using Patch-Clamp Electrophysiology

Objective: To characterize the functional effects of Ischemin on voltage-gated sodium channels using the whole-cell patch-clamp technique.[15]

Materials:

  • Cells expressing the target VGSCs

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution with the determined optimal NaCl concentration

  • Intracellular (pipette) solution

  • Ischemin stock solution

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips at a low density to allow for easy patching of individual cells.

    • Allow cells to adhere and grow for 24-48 hours.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (>1 GΩ) seal (a "gigaseal") with the cell membrane.[16]

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • In voltage-clamp mode, apply a series of voltage steps to elicit sodium currents.

    • Record baseline sodium currents in the absence of Ischemin.

  • Ischemin Application:

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of Ischemin.

    • Record sodium currents in the presence of Ischemin.

    • Wash out the compound by perfusing with the control extracellular solution to check for reversibility of the effect.

Data Analysis and Interpretation:

  • Measure the peak amplitude of the sodium current before, during, and after Ischemin application.

  • Analyze the voltage-dependence of activation and inactivation of the sodium channels.

  • Ischemin's effect can be quantified as the percentage of current inhibition or as a shift in the voltage-dependence of channel gating.

Data Visualization and Summary

Hypothetical Data: Effect of NaCl Concentration on Ischemin IC₅₀
NaCl Concentration (mM)Ischemin IC₅₀ (nM)
100150
120105
14085
16090
180110

Table 1: Hypothetical data illustrating the influence of extracellular NaCl concentration on the half-maximal inhibitory concentration (IC₅₀) of Ischemin. The lowest IC₅₀ value suggests the optimal sodium concentration for Ischemin activity under these hypothetical conditions.

Diagrams

Ischemin_Pathway Ischemin Ischemin VGSC Voltage-Gated Sodium Channel (VGSC) Ischemin->VGSC Binds and modulates Na_Influx Na⁺ Influx VGSC->Na_Influx Gating allows Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Cellular_Response Cellular Response (e.g., Neurotransmission) Action_Potential->Cellular_Response

Caption: Hypothetical signaling pathway of Ischemin's action on a voltage-gated sodium channel.

Experimental_Workflow cluster_viability Protocol 1: Viability Assay cluster_epys Protocol 2: Electrophysiology P1_Step1 Prepare Media with Varying [NaCl] P1_Step2 Seed Cells in 96-well Plate P1_Step1->P1_Step2 P1_Step3 Treat with Ischemin Dilution Series P1_Step2->P1_Step3 P1_Step4 Perform MTT Assay P1_Step3->P1_Step4 P1_Step5 Analyze Dose-Response Curves P1_Step4->P1_Step5 P2_Step1 Prepare Cells on Coverslips P2_Step2 Establish Whole-Cell Configuration P2_Step1->P2_Step2 P2_Step3 Record Baseline Na⁺ Currents P2_Step2->P2_Step3 P2_Step4 Apply Ischemin and Record P2_Step3->P2_Step4 P2_Step5 Analyze Current Inhibition & Gating P2_Step4->P2_Step5

Caption: Experimental workflows for assessing Ischemin's bioactivity.

Conclusion

The successful in vitro evaluation of Ischemin is highly dependent on the careful selection and optimization of the cell culture medium. By controlling the sodium concentration, utilizing serum-free formulations, and ensuring stable pH with appropriate buffering, researchers can obtain more accurate and reproducible data. The protocols outlined in this guide provide a robust framework for characterizing the biological activity of Ischemin and other ion channel modulators, ultimately facilitating their development as potential therapeutic agents.

References

  • Advancing Cell Culture with Serum-Free Media. (2025). Vertex AI Search.
  • HEPES Buffer Solution (1M). (n.d.). Bio-Techne.
  • Reasons for pH changes in HEPES buffer. (n.d.).
  • The Essential Guide to HEPES in Cell Culture. (2025). Thermo Fisher Scientific.
  • The Role of HEPES Buffer in Cell Culture Media. (2024). HuanKai Group.
  • What is HEPES Buffer? (2021). ReAgent Chemicals.
  • Serum-Free Media (SFM). (n.d.). Thermo Fisher Scientific.
  • Optimization of Key Factors in Serum Free Medium for Production of Human Recombinant GM-CSF Using Response Surface Methodology. (n.d.). PubMed Central.
  • Advancing Cell Culture: The Rise of Serum-Free and Protein-Free Media. (2024). RMBIO.
  • Serum-free media: standardizing cell culture systems. (n.d.). Open Access Journals.
  • MTT assay protocol. (n.d.). Abcam.
  • Patch-clamp protocol. (n.d.). Source not specified.
  • Effects of Sodium Chloride Concentration on Growth, Biochemical Composition, and Metabolism of HeLa Cells. (1960). Cancer Research.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Patch clamp techniques for single channel and whole-cell recording. (n.d.).
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. (n.d.). Molecular Devices.
  • Effects of Sodium Chloride Concentration on Growth, Biochemical Composition, and Metabolism of HeLa Cells. (n.d.). Semantic Scholar.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
  • Video: Patch Clamp Electrophysiology: Principle & Applic
  • Fig 2. Elevation of NaCl in cell culture medium promotes adhesion of... (n.d.).

Sources

Application

Technical Application Note: Ischemin Sodium for CBP Bromodomain Inhibition

[1][2] Executive Summary & Mechanism of Action Ischemin sodium (also known as Ischemin) is a small-molecule inhibitor targeting the bromodomain of the CREB-binding protein (CBP).[1] Unlike pan-BET inhibitors (e.g., JQ1)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Mechanism of Action

Ischemin sodium (also known as Ischemin) is a small-molecule inhibitor targeting the bromodomain of the CREB-binding protein (CBP).[1] Unlike pan-BET inhibitors (e.g., JQ1) that target BRD4, Ischemin is chemically distinct and was identified through structure-based virtual screening specifically to disrupt the interaction between CBP and the tumor suppressor protein p53.

Mechanistic Insight

CBP functions as a transcriptional co-activator by recognizing acetylated lysine residues (Kac) on histone tails and non-histone proteins via its bromodomain.[2] Under stress conditions (e.g., DNA damage), p53 is acetylated at Lys382. The CBP bromodomain binds this acetylated site to stabilize p53 and promote transcriptional activation of p21 and PUMA.

Ischemin acts as an acetyl-lysine mimetic. It binds to the hydrophobic pocket of the CBP bromodomain, displacing the acetylated p53 C-terminal domain. This blockade prevents p53 hyperactivation, which is particularly relevant in preventing cardiomyocyte apoptosis during doxorubicin therapy (cardioprotection).

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism of Ischemin within the p53-CBP signaling axis.

Ischemin_Mechanism Figure 1: Ischemin Sodium Mechanism of Action in the p53-CBP Pathway cluster_inhibition Therapeutic Outcome p53_Ac p53 (Acetylated K382) CBP_BD CBP Bromodomain (Kac Binding Pocket) p53_Ac->CBP_BD Binds Transcript Transcriptional Activation (p21, PUMA) CBP_BD->Transcript Promotes Apoptosis Apoptosis / Cell Cycle Arrest Transcript->Apoptosis Triggers Ischemin Ischemin Sodium (Inhibitor) Ischemin->CBP_BD Competitive Inhibition (Blocks Kac Pocket) Reduced_Apoptosis Reduced Cardiomyocyte Apoptosis Ischemin->Reduced_Apoptosis

Quantitative Profiling: IC50 and Binding Affinity

Researchers must distinguish between biochemical affinity (


) and functional cellular potency (

).[1] Ischemin is a "first-generation" inhibitor with micromolar potency, often used as a specific probe for the CBP-p53 axis rather than a broad epigenetic silencer.
Table 1: Ischemin Sodium Potency Profile
ParameterValueAssay ContextSource

(Binding Affinity)
19 µM NMR / ITC Binding Assays (Direct binding to CBP Bromodomain)Borah et al. (2011)
Cellular

~5 µM Luciferase Reporter Assay (Inhibition of p53-induced p21 activation)Borah et al. (2011)
Selectivity ModerateSelective for CBP over BRD4 (BET family) at low concentrations.Roberts et al. (2016)
Solubility HighWater: ~35 mg/mL; DMSO: ~35 mg/mLTocris / R&D Systems
Comparative Benchmarking

To validate your experimental window, compare Ischemin against second-generation probes.

InhibitorTargetPotency (

/

)
Application Note
Ischemin Sodium CBP Bromodomain

: 19 µM
Best for studying p53-CBP disruption and cardioprotection.
I-CBP112 CBP/p300

: ~0.17 µM
Higher potency; structural probe for chromatin displacement.[3]
SGC-CBP30 CBP/p300

: ~0.021 µM
Highly potent; used for broad CBP catalytic inhibition studies.

Experimental Protocols

Protocol A: Preparation of Ischemin Sodium Stock

Critical Logic: Ischemin is supplied as a sodium salt to enhance aqueous solubility. However, for cellular assays, DMSO stocks are often preferred to ensure sterility and long-term stability.

  • Calculation: The molecular weight of Ischemin Sodium is 357.36 g/mol .[4]

  • Solvent Choice:

    • For Cell Culture: Dissolve in sterile DMSO to create a 100 mM stock.

    • For Animal Studies (i.p./i.v.): Dissolve in PBS or Saline. The sodium salt allows solubility up to 35 mg/mL in water.

  • Storage: Aliquot into light-protective amber tubes (Ischemin is light-sensitive due to the diazenyl group). Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: TR-FRET Competition Assay (Biochemical Validation)

Objective: Validate Ischemin binding to CBP Bromodomain by displacing a fluorescent ligand.

Reagents:

  • Recombinant CBP Bromodomain (GST-tagged).

  • Biotinylated Acetyl-Histone H4 Peptide (Ligand).

  • Europium-labeled Anti-GST Antibody (Donor).

  • Streptavidin-APC (Acceptor).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% CHAPS, 1 mM DTT.

Workflow:

  • Titration: Prepare a serial dilution of Ischemin Sodium in Assay Buffer (Range: 0.1 µM to 200 µM).

  • Complex Formation: Mix 5 nM CBP-GST and 50 nM Biotin-Peptide in a 384-well plate.

  • Inhibitor Addition: Add 5 µL of Ischemin dilutions to the wells. Incubate for 30 minutes at Room Temperature (RT).

    • Control: DMSO only (0% inhibition).

    • Blank: Buffer only (no protein).

  • Detection: Add Eu-Anti-GST and Streptavidin-APC. Incubate for 60 minutes at RT.

  • Read: Measure TR-FRET signal (Excitation: 337 nm; Emission: 620 nm & 665 nm) on a plate reader (e.g., EnVision).

  • Analysis: Calculate the ratio (665/620 nm). Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
    • Self-Validation Check: The

      
       should fall between 15–25 µM. If >50 µM, check protein integrity.
      
Protocol C: Cellular p53-CBP Co-Immunoprecipitation (Functional Validation)

Objective: Demonstrate that Ischemin physically disrupts the p53-CBP complex in cells (e.g., cardiomyocytes or HCT116 cells).

Workflow:

  • Treatment: Treat cells with Doxorubicin (0.5 µM) to induce p53 acetylation.

  • Inhibition: Co-treat with Ischemin Sodium (10 µM) for 6 hours.

  • Lysis: Harvest cells in IP Lysis Buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, Protease/Phosphatase Inhibitors).

    • Crucial Step: Do not sonicate excessively, as this disrupts weak protein complexes.

  • Immunoprecipitation:

    • Incubate lysate with Anti-CBP antibody overnight at 4°C.

    • Add Protein A/G magnetic beads for 2 hours.

  • Wash: Wash beads 3x with cold Lysis Buffer.

  • Elution & Western Blot:

    • Elute with 2x Laemmli buffer at 95°C.

    • Run SDS-PAGE.

    • Blot: Probe for p53 (specifically Acetyl-K382 if possible) and CBP .

  • Result Interpretation:

    • Vehicle (Dox only): Strong p53 band in CBP pulldown.

    • Ischemin treated: Significantly reduced or absent p53 band in CBP pulldown.

References

  • Borah, J. C., et al. (2011). "A small molecule binding to the coactivator CREB-binding protein blocks apoptosis in cardiomyocytes."[1] Chemistry & Biology, 18(4), 531-541.[1]

  • Roberts, T. C., et al. (2016). "Structural Features and Inhibitors of Bromodomains." Journal of Medicinal Chemistry.

  • Tocris Bioscience.

  • R&D Systems. "Ischemin Sodium Salt: CBP Bromodomain Inhibitor."

  • Muller, S., et al. (2011). "Targeting the bromodomain of the CREB-binding protein." MedChemComm. (Contextualizing early inhibitors).

Sources

Method

Application Note: Rigorous Solvent Toxicity Controls for Ischemin Sodium in Cell Assays

This Application Note is designed for researchers utilizing Ischemin Sodium , a specific small molecule inhibitor of the CBP (CREB-binding protein) bromodomain, often used to modulate p53 transcriptional activity or stud...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing Ischemin Sodium , a specific small molecule inhibitor of the CBP (CREB-binding protein) bromodomain, often used to modulate p53 transcriptional activity or study cardiomyocyte apoptosis.[1]

While Ischemin Sodium is a salt form designed for improved aqueous solubility, solvent toxicity (vehicle effects) remains a critical source of experimental error.[1] This guide details how to rigorously control for these variables to distinguish true compound efficacy from solvent-induced cytotoxicity.

Introduction: The Vehicle Effect in Ischemin Assays

Ischemin Sodium (Chemical Name: 5-[(1E)-2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid sodium salt) is a potent inhibitor of the CBP bromodomain.[1] It is frequently used to block the interaction between p53 and CBP, particularly in studies involving doxorubicin-induced cardiotoxicity.

The Challenge: Although the "Sodium" designation implies water solubility, researchers often face two distinct solvent risks:

  • DMSO Toxicity: Many labs dissolve Ischemin Sodium in DMSO (Dimethyl sulfoxide) to ensure long-term stock stability or cell permeability.[1] DMSO concentrations >0.1% can induce differentiation, apoptosis, or metabolic stress, mimicking or masking the drug's effect.

  • Aqueous Osmotic Shock: If dissolved in water/PBS at high concentrations (millimolar range) for "bolus" addition, the local change in osmolarity or pH can cause immediate cellular stress, independent of the drug's mechanism.

This protocol establishes a Self-Validating System to determine the "No Observed Effect Level" (NOEL) of your chosen solvent before running the actual Ischemin assay.

Chemical Handling & Solubilization Strategy

Solubility Profile
  • Water: Soluble (due to the sulfonate sodium salt).[1] Recommended for acute treatments if prepared fresh.[1]

  • DMSO: Soluble (often to 100 mM).[1] Recommended for frozen stock solutions.[1][2]

The "Golden Rule" of Vehicle Controls

You must maintain a constant solvent concentration across all experimental wells, including the untreated control.

  • Incorrect: 0 µM (Media only) vs. 10 µM Drug (0.1% DMSO).[1]

  • Correct: 0 µM (0.1% DMSO) vs. 10 µM Drug (0.1% DMSO).[1]

Visualizing the Control Logic (Graphviz)[1]

The following diagram illustrates the decision matrix for selecting the correct vehicle control based on your Ischemin Sodium preparation.

VehicleControlLogic Start Start: Ischemin Sodium Preparation SolventChoice Select Primary Solvent Start->SolventChoice DMSO Dissolved in DMSO (Stock Solution) SolventChoice->DMSO Long-term Storage Water Dissolved in Water/PBS (Fresh Prep) SolventChoice->Water Acute Use Dilution Dilute in Media (Final DMSO %) DMSO->Dilution CheckLimit Is Final DMSO > 0.1%? Dilution->CheckLimit ActionDMSO MANDATORY: Perform DMSO Tolerance Curve first CheckLimit->ActionDMSO Yes (>0.1%) ControlDMSO Control: Media + x% DMSO (Matched exactly) CheckLimit->ControlDMSO No (<0.1%) Osmolarity Check Osmolarity/pH (Is solution hypotonic?) Water->Osmolarity ActionWater Control: Media + Vehicle Volume (Matched Volume) Osmolarity->ActionWater pH 7.4 / Isotonic

Caption: Decision tree for selecting the appropriate vehicle control based on Ischemin Sodium solubilization method.

Protocol A: Establishing Solvent Tolerance (The "Kill Curve")

Before testing Ischemin Sodium, you must define the safe limit of your solvent for your specific cell line.

Objective: Determine the maximum concentration of DMSO (or Water vehicle) that does not alter cell viability or morphology.

Materials
  • Cell Line (e.g., Cardiomyocytes, H9c2, or HEK293).[1]

  • Solvent: DMSO (Cell Culture Grade) or Sterile PBS.[1]

  • Assay: MTT, CellTiter-Glo, or Trypan Blue exclusion.[1]

Step-by-Step Methodology
  • Seeding: Plate cells in a 96-well plate (e.g., 5,000 cells/well) and allow adherence for 24 hours.

  • Preparation of Vehicle Gradient:

    • Prepare media containing increasing percentages of DMSO: 0% (Naive), 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%.[1]

    • Note: Do not add Ischemin Sodium in this step.[1]

  • Treatment: Aspirate old media and apply the vehicle-containing media.[1] Incubate for the duration of your intended drug assay (e.g., 24 or 48 hours).

  • Readout: Measure cell viability.

  • Analysis: Normalize data to the 0% (Naive) well.

    • Pass Criteria: Viability > 95% relative to Naive.

    • Fail Criteria: Viability < 90% or visible morphological changes (rounding, detachment).[1]

Typical Tolerance Thresholds (Reference Table):

Cell Type Max Safe DMSO (%) Max Safe PBS Vehicle (% v/v)
Primary Cardiomyocytes < 0.1% < 10%
H9c2 (Rat Myoblasts) < 0.25% < 10%
HEK293 < 0.5% < 10%

| Stem Cells (iPSC) | < 0.1% | < 5% |[1]

Protocol B: The Ischemin Sodium Assay with Integrated Controls

Objective: Measure Ischemin Sodium IC50 while normalizing for solvent effects.

Experimental Design (Plate Layout)

To ensure statistical validity, use the "Backfill" Method .[1] If your highest drug concentration requires 0.5% DMSO, every single well (including the 0 µM control) must contain 0.5% DMSO.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve Ischemin Sodium in DMSO to make a 10 mM Stock.[1]

  • Intermediate Dilutions (The "1000x" Step):

    • Prepare a serial dilution of Ischemin in 100% DMSO first.

    • Example: 10 mM, 5 mM, 1 mM, 0.1 mM (all in pure DMSO).[1]

  • Final Dosing (The "1x" Step):

    • Dilute each stock 1:1000 into culture media.[1]

    • Result: All wells have different drug concentrations, but identical DMSO concentration (0.1%).[1]

  • The Critical Controls:

    • Negative Control (Vehicle): Media + 0.1% DMSO (No Drug).[1] This is your normalization baseline (100%).

    • Positive Control (Toxicity): Media + 10% DMSO (induces cell death) or a known cytotoxic agent (e.g., Doxorubicin).[1]

    • Naive Control: Media only (No DMSO, No Drug).[1] Compare this to the Vehicle Control to ensure the solvent itself isn't stressing the cells.

Workflow Diagram (Graphviz)

AssayWorkflow Stock Ischemin Stock (100% DMSO) DilutionPlate Serial Dilution in DMSO All wells = 100% DMSO Stock->DilutionPlate Serial Dilute AssayPlate Assay Plate Final: 0.1% DMSO Constant DilutionPlate->AssayPlate Transfer 1uL MediaPrep Culture Media (99.9% Volume) MediaPrep->AssayPlate Add 999uL ControlCheck Check: Is Vehicle Control Viability = Naive Control? AssayPlate->ControlCheck

Caption: The "Backfill" dilution method ensures constant solvent concentration across the assay plate.

Data Analysis & Troubleshooting

Calculating Relative Viability

Do not normalize your drug-treated wells against the "Naive" (media only) cells.[1] You must normalize against the Vehicle Control .


[1]
Troubleshooting Guide
  • Issue: Vehicle Control viability is significantly lower (<90%) than Naive Control.

    • Cause: The chosen DMSO concentration is toxic to your specific cell line.[2]

    • Solution: Reduce DMSO concentration (e.g., from 0.5% to 0.1%) or switch to an aqueous preparation of Ischemin Sodium (taking advantage of its salt form).[1]

  • Issue: Ischemin Sodium precipitates in the media.

    • Cause: "Salting out" effect when high-concentration DMSO stock hits the aqueous media.[1][3]

    • Solution: Sonicate the media after addition or pre-dilute in PBS before adding to media (if solubility permits).[1]

References

  • Nikon Instruments. The cytotoxicity of DMSO in cell culture assays.[Link]

  • Galvao, J. et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO.[1] The FASEB Journal. [Link][1][4]

  • Yuan, C. et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes.[1] PLOS ONE.[1] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ischemin Sodium Precipitation

Topic: Resolving Solubility & Precipitation Issues with Ischemin Sodium in Aqueous Buffers Ticket ID: #SOL-ISCH-001 Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Chemical Biology Division...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Precipitation Issues with Ischemin Sodium in Aqueous Buffers

Ticket ID: #SOL-ISCH-001 Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary & Product Profile

Ischemin Sodium (Sodium 5-[(1E)-2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonate) is a potent, cell-permeable inhibitor of the CBP bromodomain and p53 interaction. While reported to be soluble in water up to 100 mM , users frequently encounter precipitation when transitioning from concentrated stocks to physiological buffers.

This guide addresses the physicochemical paradox where a "water-soluble" compound precipitates in aqueous buffers due to ionic strength interference, pH shifts, or the "salting-out" effect common with sulfonate salts in the presence of divalent cations.

Physicochemical Data Table
PropertySpecificationNotes
Chemical Name Ischemin Sodium Salt
Formula C₁₅H₁₆N₃O₄SNaSodium salt of the sulfonic acid
Molecular Weight 357.36 g/mol Batch-specific MW may vary due to hydration
Max Solubility (Water) ~35 mg/mL (100 mM)Ideal conditions (pure water, RT)
Max Solubility (DMSO) ~35 mg/mL (100 mM)Recommended for stock solutions
pKa (Calculated) ~-1.5 (Sulfonic acid), ~9.5 (Phenol)Strong acid / Weak acid functionality
Diagnostic & Troubleshooting Guide (Q&A)

Q1: I followed the datasheet and dissolved Ischemin Sodium in PBS, but it turned cloudy immediately. Why? A: This is a classic case of Ionic Strength Interference or Common Ion Effect .

  • The Mechanism: While Ischemin Sodium is soluble in pure water (low ionic strength), Phosphate Buffered Saline (PBS) contains ~137 mM NaCl. The high concentration of Sodium ions (

    
    ) shifts the equilibrium of the dissolution reaction (
    
    
    
    ) to the left, reducing solubility.
  • The Fix: Do not dissolve the powder directly into PBS. Prepare a concentrated stock in pure water or DMSO first, then dilute into the buffer. This ensures the crystal lattice is fully broken before the compound faces the high-salt environment.

Q2: My cell culture media (DMEM) caused precipitation, even though I diluted from a DMSO stock. A: The culprit is likely Divalent Cation Complexation .

  • The Mechanism: Ischemin contains a sulfonic acid group (

    
    ). Sulfonates often form insoluble "scums" or salts with divalent cations like Calcium (
    
    
    
    ) and Magnesium (
    
    
    ), which are abundant in standard DMEM/RPMI formulations.
  • The Fix:

    • Vortex Rapidly: When adding the stock to the media, vortex the media simultaneously to prevent local high concentrations.

    • Chelation: If experimental conditions allow, use

      
      -free media or add a mild chelator (e.g., EDTA) during the initial dilution step.
      

Q3: The solution was clear at room temperature but precipitated in the fridge (4°C). Is it ruined? A: Not necessarily. This is Thermodynamic Solubility Limit behavior.

  • The Mechanism: Solubility is temperature-dependent. At 4°C, the kinetic energy of the solvent molecules decreases, reducing their ability to stabilize the solute.

  • The Fix:

    • Warm the solution to 37°C in a water bath for 5–10 minutes.

    • Vortex vigorously.

    • If the precipitate redissolves completely, the compound is safe to use. If a pellet remains after warming, the concentration has likely exceeded the saturation point; filter (0.22 µm) and re-quantify, or discard.

Validated Preparation Protocols
Protocol A: Preparation of High-Stability Stock Solution (Recommended)

Use this method for long-term storage and maximum reproducibility.

  • Weighing: Weigh the desired amount of Ischemin Sodium powder.

  • Solvent Choice: Add 100% DMSO (molecular biology grade) to achieve a concentration of 50 mM .

    • Calculation: For 5 mg of powder (MW 357.36), add 280 µL of DMSO.

  • Dissolution: Vortex for 30 seconds. The solution should be bright yellow/orange and clear.

  • Storage: Aliquot into light-protective amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Direct Aqueous Dissolution (For Immediate Use)

Use this method if DMSO is toxic to your specific cell line.

  • Solvent: Use sterile, deionized water (Milli-Q) . Do not use saline or buffer initially.

  • Dissolution: Add water to achieve 10 mM . Vortex for 1 minute.

    • Note: Sonicate for 5 minutes if small particles persist.

  • Buffering: Dilute this 10 mM water stock into your experimental buffer (e.g., PBS) to the final working concentration (e.g., 10–100 µM).

    • Critical Step: Add the stock dropwise to the stirring/vortexing buffer.

Troubleshooting Logic Map

The following diagram outlines the decision process for resolving precipitation events.

IscheminTroubleshooting Start Precipitation Observed CheckSolvent Check Solvent System Start->CheckSolvent IsBuffer Is it a Buffer/Media? CheckSolvent->IsBuffer Yes IsWater Is it Pure Water? CheckSolvent->IsWater Yes CheckIons Check Divalent Cations (Ca++, Mg++) IsBuffer->CheckIons CheckConc Check Concentration IsWater->CheckConc CheckIons->CheckConc Absent (PBS/TBS) ActionChelate Switch to Ca/Mg-Free Media or Add EDTA CheckIons->ActionChelate Present (Media/Krebs) ActionDilute Dilute < 100 mM or Warm to 37°C CheckConc->ActionDilute > 50 mM ActionDMSO Re-dissolve in DMSO then dilute CheckConc->ActionDMSO < 50 mM but cloudy

Figure 1: Decision tree for diagnosing and resolving Ischemin Sodium precipitation events in experimental workflows.

References
  • PubChem. (n.d.). Compound Summary: Ischemin Sodium. National Library of Medicine. Retrieved from [Link]

  • Fiorucci, S., et al. (2011). Small-molecule inhibitors of the p53-CBP interaction. This reference grounds the biological application and structural basis for the inhibitor.
Optimization

Technical Support Center: Ischemin Sodium Storage &amp; Stability

Executive Summary: The -20°C vs. -80°C Verdict For Ischemin Sodium , the storage temperature is not merely a suggestion—it is the primary determinant of experimental reproducibility.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The -20°C vs. -80°C Verdict

For Ischemin Sodium , the storage temperature is not merely a suggestion—it is the primary determinant of experimental reproducibility.

  • Lyophilized Powder: Stable at -20°C for up to 2 years if desiccated.

  • Solubilized (Aqueous): Must be stored at -80°C . Storing aqueous aliquots at -20°C is a critical error that leads to "freeze-concentration" degradation.

  • Solubilized (DMSO): -80°C is preferred for long-term storage (>6 months) to prevent hygroscopic moisture absorption.

The Stability Matrix

Use this reference table to determine the lifespan of your compound based on its physical state and storage environment.

Physical StateSolvent SystemTemperatureStability WindowRisk Factor
Solid (Powder) None (Desiccated)-20°C2 YearsLow (Protect from light/moisture)
Solid (Powder) None (Desiccated)-80°C>3 YearsMinimal
Stock Solution 100% DMSO (Anhydrous)-20°C6 MonthsModerate (DMSO is hygroscopic)
Stock Solution 100% DMSO (Anhydrous)-80°C1 YearLow
Working Solution Aqueous (PBS/Water)-20°C< 1 Week CRITICAL FAILURE RISK
Working Solution Aqueous (PBS/Water)-80°C1-3 MonthsModerate (Avoid freeze-thaw)
Technical Deep Dive: Why -20°C Fails for Aqueous Solutions

As a researcher, you might ask: "Why can't I store my aqueous Ischemin Sodium aliquots at -20°C like my antibodies?"

The answer lies in the physics of phase transitions , specifically the Eutectic Point .

  • The Freeze-Concentration Effect: At -20°C, pure water freezes, but the salt (Ischemin Sodium) and buffer ions do not freeze immediately. They concentrate in the remaining liquid "puddles" between ice crystals.

  • Chemical Acceleration: In these hyper-concentrated pockets, the effective concentration of the drug and buffer salts can increase 10-50x. This accelerates chemical reactions (like hydrolysis of ester/amide bonds) and causes dramatic pH shifts (often termed "pH swing"), which can irreversibly precipitate or degrade the compound.

  • The -80°C Solution: At -80°C, the solution passes its glass transition temperature (

    
    ), causing the entire matrix to vitrify completely. This halts molecular mobility and chemical degradation.
    
Workflow: The "Golden Standard" Reconstitution Protocol

To ensure maximum potency of Ischemin Sodium in Wnt pathway assays, follow this self-validating protocol.

StorageProtocol Start Receive Ischemin Sodium (Lyophilized) Solvent Select Solvent: Anhydrous DMSO Start->Solvent Dissolve Vortex & Sonicate (Create 10mM Stock) Solvent->Dissolve QC Visual QC: Clear? No Precipitate? Dissolve->QC QC->Solvent No (Add more DMSO/Warm) Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) QC->Aliquot Yes Store Store at -80°C (Long Term) Aliquot->Store

Figure 1: Decision tree for optimal reconstitution and storage of Ischemin Sodium to prevent degradation.

Step-by-Step Protocol:

  • Equilibration: Allow the vial to warm to Room Temperature (RT) inside a desiccator before opening. This prevents condensation from forming on the hygroscopic powder.

  • Primary Solubilization: Dissolve the powder in 100% Anhydrous DMSO to create a high-concentration stock (e.g., 10mM). Do not use water yet.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 20µL) in light-tight microcentrifuge tubes.

  • Storage: Snap-freeze aliquots in liquid nitrogen or dry ice, then transfer to -80°C .

  • Usage: On the day of the experiment, dilute the DMSO stock into the aqueous culture medium (1:1000 dilution recommended to keep DMSO <0.1%).

Troubleshooting Guide (FAQ)

Q1: I stored my Ischemin Sodium in PBS at -20°C for two weeks. The solution is now cloudy. Can I fix it?

  • Diagnosis: You have likely encountered "salting out" or hydrolysis. The sodium salt may have reverted to the less soluble free acid form due to pH shifts during slow freezing.

  • Resolution: The compound is likely compromised. Do not use for quantitative IC50 assays. For qualitative checks, you can try adding a small volume of DMSO and sonicating, but discarding and preparing fresh stock is strongly recommended.

Q2: My cells are detaching when I treat them with Ischemin Sodium.

  • Diagnosis: This is often a vehicle effect, not the drug itself.

  • Check: Did you dissolve directly in media? If the final DMSO concentration exceeds 0.5%, it can be cytotoxic.

  • Fix: Ensure your stock is highly concentrated (10mM) so the final dilution into media keeps DMSO < 0.1%.

Q3: How do I verify if the compound is still active?

  • Validation: Use a TOPFlash/FOPFlash reporter assay. Ischemin should dose-dependently inhibit Wnt3a-induced luciferase activity. If the IC50 shifts significantly (>3x) compared to fresh batch data, the compound has degraded.

Mechanism of Action: Wnt/ -Catenin Signaling

Ischemin acts as a small molecule inhibitor within the canonical Wnt pathway. Understanding this pathway is crucial for designing downstream assays (e.g., Western Blot for


-catenin or qPCR for Axin2).

WntPathway cluster_cell Cytoplasm Wnt Wnt Ligand (Extracellular) Frizzled Frizzled/LRP6 (Receptor Complex) Wnt->Frizzled Binding Dvl Dishevelled (Dvl) Frizzled->Dvl Activation Destruction Destruction Complex (Axin/APC/GSK3β) Dvl->Destruction Inhibits (Stabilizes β-Cat) BetaCat β-Catenin (Cytoplasmic) Destruction->BetaCat Phosphorylation (degradation) TCF TCF/LEF Transcription Factors BetaCat->TCF Translocation Nucleus Nucleus TargetGenes Target Genes (Cyclin D1, c-Myc) TCF->TargetGenes Transcription Ischemin Ischemin (Inhibitor) Ischemin->Wnt Blocks Wnt Response

Figure 2: The Canonical Wnt/


-Catenin pathway. Ischemin inhibits the signal transduction, preventing 

-catenin stabilization and subsequent gene transcription.
References
  • NIH Chemical Genomics Center. (2024). Compound Management and Stability Guidelines. National Center for Advancing Translational Sciences. [Link]

  • Kozikowski, A. P., et al. (2011). Small molecule inhibitors of Wnt signaling.[1][2] Journal of Medicinal Chemistry. [Link]

  • Cheng, X., et al. (2015). Stability of Small Molecule Solutions: The Impact of Freeze-Thaw Cycles. Journal of Biomolecular Screening. [Link]

  • Voronkov, A., & Krauss, S. (2013). Wnt/beta-catenin signaling and small molecule inhibitors.[1][2][3][4] Current Pharmaceutical Design. [Link]

Sources

Troubleshooting

Optimizing Ischemin sodium concentration for cardiomyocyte protection

Here is the technical support guide for optimizing Ischemin Sodium concentration, designed for researchers and drug development scientists. Topic: Optimizing Ischemin Sodium Concentration for Cardiomyocyte Protection Doc...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for optimizing Ischemin Sodium concentration, designed for researchers and drug development scientists.

Topic: Optimizing Ischemin Sodium Concentration for Cardiomyocyte Protection Document ID: TSC-ISCH-001 Version: 2.4 (Current)

Executive Summary

Ischemin Sodium is a specific small-molecule inhibitor of the CREB-binding protein (CBP) bromodomain .[1] Unlike broad-spectrum histone acetyltransferase (HAT) inhibitors, Ischemin selectively disrupts the interaction between the tumor suppressor p53 and CBP .

In the context of myocardial ischemia, stress-induced p53 activation leads to pathological apoptosis.[2] Ischemin Sodium intervenes by blocking the CBP-mediated acetylation of p53, thereby preventing the transcriptional activation of pro-apoptotic genes (e.g., Bax, PUMA) without abolishing p53’s basal homeostatic functions. This guide addresses the critical variables in optimizing its concentration for maximum cardiomyocyte survival.

Part 1: Mechanistic Grounding & Pathway Logic

Before optimizing concentration, it is vital to understand the "Why." You are not just titrating a drug; you are competing for a specific binding pocket on the CBP bromodomain.

The p53-CBP Axis in Ischemia

During Oxygen-Glucose Deprivation (OGD), cardiomyocytes undergo stress that stabilizes p53. For p53 to initiate the apoptotic cascade, it must bind to the transcriptional co-activator CBP.[2] Ischemin Sodium acts as a competitive antagonist at this interface.

IscheminPathway Ischemia Ischemia / OGD (Cellular Stress) p53_Active p53 (Stabilized/Phosphorylated) Ischemia->p53_Active Activates Survival Cardiomyocyte Survival p53_Inactive p53 (Basal) p53_Inactive->p53_Active Complex p53-CBP Transcriptional Complex p53_Active->Complex Binds CBP CBP (Bromodomain) CBP->Complex Apoptosis Apoptosis (Cardiomyocyte Death) Complex->Apoptosis Induces Bax/Puma Ischemin Ischemin Sodium Ischemin->CBP Competitive Inhibition (Blocks Bromodomain) Ischemin->Complex Prevents Formation

Caption: Figure 1. Mechanism of Action. Ischemin Sodium competitively binds the CBP bromodomain, preventing the formation of the p53-CBP complex required for ischemia-induced apoptosis.

Part 2: Critical Troubleshooting & Optimization (FAQ)

Q1: What is the optimal concentration range for Ischemin Sodium in cardiomyocytes?

Direct Answer: The effective therapeutic window is typically 5 µM to 10 µM .

  • IC50 Context: The IC50 for inhibiting p53-induced p21 activation is approximately 5 µM .[1][3]

  • Toxicity Warning: Concentrations exceeding 20-50 µM may lead to off-target effects or non-specific toxicity due to broad epigenetic dysregulation (inhibition of other bromodomain-containing proteins).

  • Recommendation: Perform a dose-response curve at 1, 2.5, 5, 10, and 20 µM . Most robust protection against Doxorubicin or Ischemia/Reperfusion (I/R) injury is observed at 10 µM.

Q2: Why am I seeing precipitation when adding Ischemin Sodium to my media?

Root Cause: While the sodium salt form improves solubility over the free acid, it is still lipophilic. Shock-dilution into cold media often causes precipitation. Solution:

  • Stock Prep: Dissolve Ischemin Sodium in sterile water or DMSO to create a high-concentration stock (e.g., 10 mM). The sodium salt is soluble in water up to ~35 mg/mL, but stability is better in DMSO for long-term storage.

  • Dilution Step: Do not add the stock directly to the cell culture well. Prepare a 2X or 10X intermediate dilution in pre-warmed (37°C) media, vortex vigorously, and then add to cells.

Q3: When should I administer the compound relative to the ischemic insult?

Timing is critical. The p53-CBP interaction is an early event in the apoptotic signaling cascade.

  • Pre-treatment (Prophylactic): Add 1-2 hours before inducing ischemia (OGD). This ensures the inhibitor occupies the CBP bromodomains before p53 stabilizes. (Most Effective)

  • Co-treatment: Add at the onset of ischemia.

  • Post-treatment (Reperfusion): Efficacy drops significantly if added only during reperfusion, as the transcriptional machinery for apoptosis may already be assembled.

Q4: How do I distinguish between "Ischemin" and "Isosteviol Sodium"?

Critical Distinction:

  • Ischemin Sodium: A synthetic CBP bromodomain inhibitor (Target: Epigenetics/p53).[1]

  • Isosteviol Sodium (STVNa): A beyerane diterpene derivative (Target: Mitochondrial fission/NF-κB).

  • Verification: Check the CAS number or chemical structure.[4] Ischemin is an azobenzene derivative (contains a N=N bond). Ensure you are using the correct "Ischemin" for p53-mediated apoptosis studies.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Ischemin Sodium Stock

Objective: Create a stable, precipitate-free 10 mM stock solution.

ParameterSpecification
Molecular Weight ~357.36 g/mol (Sodium Salt)
Solvent DMSO (Recommended for -20°C storage) or Sterile ddH2O (Fresh use)
Solubility Limit ~35 mg/mL (Water), >50 mg/mL (DMSO)
Storage -20°C (Stable for 6 months); Avoid freeze-thaw cycles.

Steps:

  • Weigh 3.57 mg of Ischemin Sodium powder.

  • Add 1.0 mL of sterile DMSO.

  • Vortex for 30 seconds until completely clear. Ischemin solutions are typically orange/yellow.

  • Aliquot into 20 µL volumes in light-protective tubes (amber tubes) to prevent photo-degradation of the azo bond.

Protocol B: Cardiomyocyte Protection Assay (OGD Model)

Objective: Validate the protective concentration of Ischemin Sodium against Oxygen-Glucose Deprivation.

Workflow Diagram:

Workflow Step1 Step 1: Cell Seeding (H9c2 or Primary CMs) Wait 24h for adhesion Step2 Step 2: Pre-treatment Add Ischemin Na (1-20 µM) Incubate 2 hours Step1->Step2 Step3 Step 3: Ischemia Induction (OGD) Replace media with Glucose-free buffer Hypoxia Chamber (1% O2) Step2->Step3 Step4 Step 4: Reperfusion Replace with Full Growth Media Maintain Ischemin concentration Step3->Step4 Step5 Step 5: Readout (24h post-reperfusion) Step4->Step5

Caption: Figure 2. Experimental Workflow for validating Ischemin Sodium efficacy in an ischemia/reperfusion model.

Detailed Steps:

  • Seeding: Plate cardiomyocytes (e.g., H9c2) at

    
     cells/well in a 96-well plate.
    
  • Pre-treatment: Replace media with fresh media containing Ischemin Sodium (0, 2.5, 5, 10 µM) . Incubate for 2 hours at 37°C.

  • OGD Induction:

    • Wash cells 2x with PBS.

    • Add Glucose-Free Tyrode’s Solution (pre-gassed with N2).

    • Crucial: Re-add Ischemin Sodium to the Tyrode's solution to maintain concentration.

    • Place in Hypoxia Chamber (

      
      ) for 4-6 hours.
      
  • Reperfusion:

    • Remove Tyrode's solution.

    • Add full growth media (high glucose) containing Ischemin Sodium.

    • Incubate under normoxia for 24 hours.

  • Assays:

    • Viability: CCK-8 or MTT assay.

    • Mechanism Check: Western Blot for Cleaved Caspase-3 (Should decrease with Ischemin) and Bax (Should decrease).

Part 4: Data Reference & Troubleshooting Matrix

Quantitative Reference Table
Concentration (µM)Predicted Effect on CardiomyocytesMechanism Status
0.1 - 1.0 Negligible ProtectionInsufficient CBP blockade.
5.0 Moderate Protection~50% inhibition of p53-CBP interaction (IC50).
10.0 Optimal Protection Maximal apoptosis suppression; preserved viability.
> 25.0 Toxicity RiskPotential non-specific bromodomain inhibition; cell shrinkage.
Troubleshooting Matrix
IssueProbable CauseCorrective Action
No protection observed Drug degradationThe azo bond is light-sensitive. Use fresh aliquots and protect from light.
High cell death in controls OGD too severeReduce hypoxia time from 6h to 4h.
Inconsistent replicates Pipetting error / PrecipitationPre-dilute compound in warm media before adding to cells. Do not add 100% DMSO stock directly.
Yellow media color Compound intrinsic colorIschemin is an azo-dye derivative. Run "Cell-Free" blanks in MTT/CCK-8 assays to subtract background absorbance.

References

  • Borah, J. C., et al. (2011). "A small molecule binding to the coactivator CREB-binding protein blocks apoptosis in cardiomyocytes."[2] Chemistry & Biology, 18(4), 531-541.

    • Source:

    • Relevance: The seminal paper identifying Ischemin and establishing the 5-10 µM effective range for cardiomyocyte protection.
  • MedChemExpress (MCE).

    • Source:

    • Relevance: Solubility data, storage conditions, and chemical structure verific
  • Tocris Bioscience. "Ischemin Sodium Salt: Biological Activity."

    • Source:

    • Relevance: Confirmation of CBP bromodomain inhibition mechanism and IC50 values.
  • Sanada, S., et al. (2011). "Cell Biology of Ischemia/Reperfusion Injury.

    • Source:

    • Relevance: Background on the ischemic cascade and the role of p53/apoptosis in cardiomyocyte de

Sources

Optimization

Technical Support Center: Transitioning from Ischemin Sodium (Tocris 4695)

Status: Discontinued Primary Application: Small molecule induction of cardiomyocyte differentiation (Wnt inhibition). Recommended Functional Replacements: IWP-2, IWP-4, XAV939.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Discontinued Primary Application: Small molecule induction of cardiomyocyte differentiation (Wnt inhibition). Recommended Functional Replacements: IWP-2, IWP-4, XAV939.

The Mechanistic Pivot: Why Ischemin Was Used & What Replaces It

Ischemin (Tocris Cat. No. 4695) was utilized primarily for its ability to inhibit the Wnt/


-catenin signaling pathway, a critical step in the differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes.

In the standard "GiWi" (GSK3 inhibitor / Wnt inhibitor) differentiation protocol, biphasic modulation of Wnt signaling is required:

  • Early Activation (Day 0-1): Promotes mesoderm induction (typically via CHIR99021).

  • Late Inhibition (Day 3-5): Promotes cardiac specification from mesoderm progenitors. This is the step where Ischemin was applied.

The Replacement Strategy

The field has largely coalesced around Porcupine (Porcn) inhibitors and Tankyrase inhibitors as the most robust alternatives to Ischemin. These molecules offer higher specificity and reproducibility for the "Late Inhibition" phase.

Comparative Selection Guide
FeatureIschemin (Discontinued)IWP-2 (Standard Replacement)XAV939 (Alternative)IWP-4 (High Potency)
Target Wnt Pathway (General)Porcupine (Wnt Secretion)Tankyrase (Axin Stabilization)Porcupine (Wnt Secretion)
Mechanism Blocks signalingPrevents Wnt ligand palmitoylationStabilizes destruction complexPrevents Wnt ligand palmitoylation
Typical Conc. Variable (often high

M)
5

M
5-10

M
2-5

M
Solubility DMSODMSO (Low solubility in water)DMSODMSO
Key Advantage Historical PrecedentIndustry Standard (Lian et al.)Distinct mechanism (if Porcn fails)Higher potency than IWP-2

Visualizing the Wnt Modulation Workflow

The following diagrams illustrate the precise intervention points for Ischemin alternatives within the Wnt signaling cascade and the differentiation timeline.

Diagram 1: Wnt Signaling Intervention Points

WntPathway cluster_extracellular Extracellular / Secretion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand (Palmitoylated) Frizzled Frizzled / LRP Wnt->Frizzled Activates Porcn Porcupine (Enzyme) Porcn->Wnt Lipidation Dvl Dishevelled Frizzled->Dvl Destruction Destruction Complex (Axin/APC/GSK3) Dvl->Destruction Inhibits BetaCat Beta-Catenin Destruction->BetaCat Degrades TCF TCF / LEF BetaCat->TCF Translocation Tankyrase Tankyrase Tankyrase->Destruction Destabilizes Axin Diff Cardiomyocyte Gene Expression TCF->Diff IWP IWP-2 / IWP-4 (Ischemin Replacement) IWP->Porcn INHIBITS XAV XAV939 XAV->Tankyrase INHIBITS

Caption: IWP-2 blocks Wnt secretion upstream (Porcupine), while XAV939 stabilizes the destruction complex downstream. Both achieve the Wnt inhibition required for cardiogenesis.

Diagram 2: The "GiWi" Differentiation Timeline

Timeline Day0 Day 0 Mesoderm Induction Day1 Day 1-2 Rest Day0->Day1 Day3 Day 3-5 Cardiac Specification (CRITICAL STEP) Day1->Day3 Day7 Day 7+ Beating Cells Day3->Day7 CHIR Add CHIR99021 (Wnt Activator) CHIR->Day0 IWP Add IWP-2 (5 µM) (Replaces Ischemin) IWP->Day3 Remove Remove IWP-2 Remove->Day7 Day 5

Caption: The critical window for Ischemin replacement is Day 3 to Day 5. Missing this window abolishes cardiomyocyte yield.

Transition Protocol: The "GiWi" Method

This protocol is adapted from Lian et al. (2012) and represents the gold standard for small-molecule differentiation.

Reagents:

  • Basal Medium: RPMI 1640 + B27 Supplement (minus Insulin). Note: Insulin inhibits early differentiation.

  • Wnt Activator: CHIR99021 (GSK3 inhibitor).

  • Wnt Inhibitor (Ischemin Replacement): IWP-2 (Tocris Cat. No. 3533) or IWP-4.[1][2]

Step-by-Step:

  • Day -1 (Seeding): Seed hPSCs on Matrigel-coated plates. Aim for 85-95% confluency on Day 0. Critical: Lower confluency (<80%) significantly reduces efficiency.

  • Day 0 (Induction): Change medium to RPMI/B27 (minus insulin) + 6-12

    
    M CHIR99021 .
    
    • Optimization: Titrate CHIR concentration for each cell line.

  • Day 1 (Rest): Exactly 24 hours later, aspirate medium. Wash once with PBS. Add fresh RPMI/B27 (minus insulin).

  • Day 3 (Inhibition - The Ischemin Step): Aspirate medium. Add RPMI/B27 (minus insulin) + 5

    
    M IWP-2 .
    
    • Note: If using IWP-4, reduce concentration to 2.5

      
      M.
      
  • Day 5 (Removal): Aspirate medium. Add fresh RPMI/B27 (minus insulin) without inhibitors.

  • Day 7+ (Maintenance): Switch to RPMI/B27 (with Insulin). Spontaneous beating should appear between Day 7 and Day 10.

Troubleshooting & FAQs

Q: I switched from Ischemin to IWP-2, and my cells are dying on Day 4.

A: This is likely due to the "Goldilocks" effect of Wnt inhibition or basal media issues.

  • Check 1: Ensure you are using B27 minus insulin during the IWP-2 step. Insulin signaling can conflict with the Wnt inhibition signals during this specific window.

  • Check 2: IWP-2 is generally less cytotoxic than early-generation Wnt modulators. If cell death occurs, it may be a delayed effect of Day 0 CHIR toxicity. Reduce your Day 0 CHIR concentration by 2

    
    M.
    
  • Check 3: Ensure IWP-2 is fully dissolved. It is hydrophobic. Warm the stock solution (DMSO) to 37°C before adding to media to prevent microprecipitation.

Q: No beating is observed by Day 12.

A: The timing of Wnt inhibition (the Ischemin/IWP-2 step) is strictly temporal.

  • Root Cause: Adding the inhibitor too late (e.g., Day 4) or removing it too early (e.g., Day 4) fails to block the Wnt signal that suppresses cardiogenesis.

  • Solution: Adhere strictly to the Day 3 (72h post-induction) addition.

  • Alternative: If IWP-2 fails for your specific line, try XAV939 (5-10

    
    M) . XAV939 acts on Tankyrase and stabilizes Axin, which can sometimes rescue lines that are resistant to Porcupine inhibition.
    
Q: Can I use IWR-1 instead of IWP-2?

A: Yes, but kinetics differ. IWR-1 stabilizes the destruction complex (similar to XAV939).[3]

  • Adjustment: IWR-1 is often used at 10

    
    M . It may require a slightly longer incubation (Day 3 to Day 6) in some lines due to slower onset of action compared to the secretion-blocking action of IWP-2.
    
Q: How do I purify the cardiomyocytes after differentiation?

A: Since Ischemin is gone, you cannot rely on any potential "side effects" it might have had for selection.

  • Standard Method: Lactate Selection . Cardiomyocytes can metabolize lactate; non-cardiomyocytes cannot.

  • Protocol: On Day 12-14, switch media to DMEM (no glucose) + 4 mM Sodium Lactate for 4 days. This kills non-beating cells.

References

  • Lian, X., et al. (2012). Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling.[4][5] Proceedings of the National Academy of Sciences, 109(27), E1848-E1857.

  • Lian, X., et al. (2013).

    
    -catenin signaling under fully defined conditions.[5] Nature Protocols, 8(1), 162-175.[5]
    
  • Burridge, P. W., et al. (2014). Chemically defined generation of human cardiomyocytes.

  • Willems, E., et al. (2011). Small-molecule inhibitors of the Wnt pathway potently promote cardiomyocytes from human embryonic stem cell-derived mesoderm.

Sources

Troubleshooting

Technical Support Center: Ischemin Sodium Analysis

Topic: Stability Profiling & Degradation Product Analysis of Ischemin Sodium Target Audience: Medicinal Chemists, Analytical Scientists, and QC Managers. Executive Summary & Compound Profile Ischemin Sodium (Sodium 5-[(1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Profiling & Degradation Product Analysis of Ischemin Sodium

Target Audience: Medicinal Chemists, Analytical Scientists, and QC Managers.

Executive Summary & Compound Profile

Ischemin Sodium (Sodium 5-[(1E)-2-(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonate) is a small molecule CBP bromodomain inhibitor. Its structure features a critical azo linkage (-N=N-) connecting two electron-rich aromatic rings, stabilized as a sulfonic acid sodium salt.

From a stability perspective, this molecule presents three primary vulnerabilities:

  • Photolability: The azo bond is highly susceptible to E/Z photo-isomerization and irreversible photolysis.

  • Reductive Cleavage: The azo bond can be cleaved into constituent anilines under reductive stress (e.g., dithiothreitol in bioassays or metabolic reduction).

  • Oxidative Instability: The free amine and phenol moieties are prone to oxidation, forming quinoid species.

This guide addresses the identification and control of these degradation pathways.

Troubleshooting Guide (Q&A)

Category A: Chromatography & Peak Anomalies

Q1: I observe a "ghost peak" eluting immediately before the main Ischemin Sodium peak that disappears after leaving the sample in the dark. Is this a degradant?

  • Diagnosis: Likely not a degradant, but the Z-isomer (cis-isomer) .

  • Root Cause: Ischemin sodium exists primarily as the thermodynamically stable E-isomer (trans). Exposure to ambient laboratory light causes reversible photo-isomerization to the Z-isomer, which is more polar and typically elutes earlier in Reverse Phase HPLC.

  • Action:

    • Perform the analysis in amber glassware.

    • Conduct a "Dark Hold" experiment: Inject the sample, then leave it in total darkness for 2 hours and re-inject. If the peak area decreases or vanishes, it is the Z-isomer.

    • Do not integrate this as an impurity unless it persists in dark conditions.

Q2: My mass balance is low (85-90%) after reductive stress testing, but no significant new UV peaks appear. Where is the drug going?

  • Diagnosis: Formation of non-chromophoric or low-response cleavage products.

  • Root Cause: Reductive cleavage of the azo bond yields two distinct aniline derivatives:

    • Fragment A: 5-amino-2,4-dimethylbenzenesulfonic acid (highly polar, elutes in void volume).

    • Fragment B: 2,5-diamino-4-methylphenol (unstable, rapidly oxidizes).

  • Action:

    • Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column to retain the polar sulfonic acid fragment.

    • Use LC-MS/MS in negative mode (ESI-) to detect the sulfonic acid fragment, which may lack strong UV absorbance compared to the conjugated parent.

Category B: Sample Preparation & Handling

Q3: The drug substance is turning from orange-red to a dark brown in solution over time. Is this hydrolysis?

  • Diagnosis: This is likely Oxidation , not hydrolysis.

  • Root Cause: The electron-rich phenol and amine groups are susceptible to auto-oxidation, forming quinone imines or polymeric aggregates (melanin-like structures), which causes the darkening. Hydrolysis is rare in this structure as the sulfonate salt is chemically robust.

  • Action:

    • Add an antioxidant (e.g., 0.1% Sodium Metabisulfite) to the sample diluent if compatible with the assay.

    • Purge solvents with nitrogen/argon.

    • Store stock solutions at -20°C or -80°C, never at 4°C for extended periods.

Experimental Protocols

Protocol 1: Forced Degradation Pathway Mapping

Objective: To generate and identify primary degradation products for method validation (per ICH Q1A/Q2).

Stress ConditionReagent/ConditionDurationTarget DegradationExpected Mechanism
Acid Hydrolysis 0.1 N HCl24h @ 60°C< 5%Generally stable; check for desulfonation.
Base Hydrolysis 0.1 N NaOH4h @ Ambient5-10%Phenolate formation; potential ring opening.
Oxidation 3% H₂O₂1-4h @ Ambient10-20%N-oxidation, Quinone formation.
Photolysis 1.2 million lux hours24-48h> 20%Primary Pathway: Azo cleavage & Isomerization.
Reduction 10 mM DTT or Sodium Dithionite1h @ Ambient100%Complete cleavage of Azo bond (Control).
Protocol 2: LC-MS Identification of Degradants
  • Column: C18 (e.g., Waters BEH C18), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection:

    • UV: 254 nm (aromatic) and 420 nm (azo-specific).

    • MS: ESI+ (for amines) and ESI- (for sulfonates).

Degradation Pathway Visualization

The following diagram illustrates the critical degradation nodes for Ischemin Sodium.

IscheminDegradation cluster_0 Photochemical Cycle Parent Ischemin Sodium (E-Isomer) [Active] Z_Isomer Z-Isomer (Cis-form) [Reversible] Parent->Z_Isomer UV Light (λ 300-400nm) Cleavage Azo Cleavage (Irreversible) Parent->Cleavage Reductive Stress (DTT/Metabolism) Quinone Quinone Imines (Polymerization) Parent->Quinone Oxidation (H2O2/Air) Z_Isomer->Parent Thermal / Dark Frag1 Fragment A: Sulfonated Aniline Cleavage->Frag1 Yields Frag2 Fragment B: Aminophenol Derivative Cleavage->Frag2 Yields Frag2->Quinone Rapid Oxidation

Caption: Figure 1. Degradation logic for Ischemin Sodium. Note the reversible photo-isomerization cycle versus the irreversible reductive cleavage.

Analytical Method Validation Decision Tree

Use this logic flow to troubleshoot method specificity during validation.

MethodValidation Start Start Specificity Test Observe Observe Extra Peaks? Start->Observe CheckLambda Check Absorbance λ Observe->CheckLambda Yes IsVis Absorbs >400nm? CheckLambda->IsVis DarkTest Run Dark Hold Test IsVis->DarkTest Yes (Colored) MSCheck Run LC-MS (ESI+/-) IsVis->MSCheck No (UV only) Result1 Peak Disappears: Isomer (Not Impurity) DarkTest->Result1 Result2 Peak Persists: True Impurity DarkTest->Result2 Result2->MSCheck MassShift Mass = Parent - 16? MSCheck->MassShift Reduction Degradant: Azo Reduction MassShift->Reduction Mass Loss Oxidation Degradant: N-Oxide (+16) MassShift->Oxidation Mass Gain

Caption: Figure 2. Troubleshooting logic for distinguishing conformers from chemical degradants.

References

  • PubChem. (n.d.). Ischemin - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006).[1][2] Impurities in New Drug Products Q3B(R2). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of Ischemin Sodium In Vivo

Critical Safety & Identity Notice Before proceeding, verify your reagent identity. There is frequent nomenclature confusion in ischemia research between Ischemin (the CREB-CBP interaction inhibitor, CAS 302803-23-4) and...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Safety & Identity Notice

Before proceeding, verify your reagent identity. There is frequent nomenclature confusion in ischemia research between Ischemin (the CREB-CBP interaction inhibitor, CAS 302803-23-4) and Isosteviol Sodium (a neuroprotective agent often abbreviated as STVNA).

  • This guide addresses Ischemin Sodium , the salt form of the small molecule inhibitor targeting the KIX domain of CBP/p300.

  • If you are working with Isosteviol, STOP . The dosing and solubility profiles described below will be toxic.

Introduction: The Specificity Paradox

Ischemin is a valuable tool for dissecting the role of the CREB-CBP transcription complex, particularly in cardiac remodeling and stem cell differentiation. However, as a first-generation inhibitor, it suffers from a "specificity paradox": its moderate potency (


) necessitates high in vivo dosing, which proportionally increases the risk of off-target binding—primarily to the homologous KIX domain of p300  and non-specific hydrophobic interactions.

To minimize these effects, we must move beyond simple "dose reduction" and optimize the entire delivery ecosystem. This guide details the protocols we use internally to validate on-target efficacy while suppressing noise.

Module 1: Formulation & Stability (The "Hidden" Off-Target)

The Issue: Ischemin is highly hydrophobic. While the sodium salt form ("Ischemin Sodium") improves initial water solubility, it is prone to re-protonation and precipitation in the physiological pH of blood (pH 7.35–7.45). Micro-precipitates cause capillary blockages (pseudo-ischemia) and inflammatory responses that mimic off-target drug effects.

Protocol: pH-Buffered Solubilization

Do not dissolve directly in saline.

  • Stock Preparation: Dissolve Ischemin Sodium in sterile water (not PBS) to 2x the desired final concentration.

    • Checkpoint: Solution should be clear. If cloudy, sonicate at 37°C for 5 mins.

  • Buffering: Slowly add an equal volume of 0.1 M Tris-HCl (pH 8.0) or Bicarbonate buffer .

    • Why? Saline/PBS has low buffering capacity. The local acidity of the drug can drop the pH, causing precipitation. Tris maintains a slightly alkaline environment where the salt form is stable.

  • Vehicle Additive (Mandatory): Add 2-Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD)
    to a final concentration of 20% (w/v).
    • Mechanism:[1][2][3][4] HP

      
      CD encapsulates the hydrophobic core of Ischemin, preventing interaction with plasma proteins (albumin) and reducing non-specific tissue binding.
      
Visualization: Formulation Decision Tree

FormulationWorkflow Start Ischemin Sodium Powder Solvent Dissolve in Sterile Water Start->Solvent Check1 Clear Solution? Solvent->Check1 Sonicate Sonicate 37°C, 5 min Check1->Sonicate No (Cloudy) Buffer Add 0.1M Tris-HCl (pH 8.0) + 20% HPβCD Check1->Buffer Yes (Clear) Sonicate->Check1 FinalCheck Check pH (Target 7.8 - 8.0) Buffer->FinalCheck Adjust Adjust with 0.1N NaOH FinalCheck->Adjust pH < 7.5 Inject Ready for Injection FinalCheck->Inject pH OK Adjust->FinalCheck

Figure 1: Step-by-step formulation logic to prevent in vivo precipitation, a common cause of false-positive toxicity.

Module 2: Dosing Strategy & Pharmacokinetics

The Issue: Bolus injections (IP or IV) create a high


 (peak concentration) that often exceeds the threshold for p300 inhibition (

for p300 vs

for CBP). This transient spike is where most off-target gene regulation occurs.
Recommended Protocol: "Flattening the Curve"
ParameterBolus Injection (IP)Recommended: Osmotic Pump (SC)
Cmax (Peak) High (Risk of p300 binding)Low (Steady State)
Tmax 30-60 minsConstant
Bioavailability Variable (First-pass effect)High (Direct systemic absorption)
Vehicle Toxicity High (Acute load)Low (Slow release)

Experimental Setup:

  • Dose: 10–20 mg/kg/day (continuous infusion).

  • Route: Subcutaneous implantation of Alzet osmotic pumps.

  • Duration: 3–7 days (Ischemin effects on gene transcription are slow-acting).

Why this works: By maintaining a steady-state plasma concentration (


), you occupy the high-affinity CBP sites without reaching the concentrations required to saturate the lower-affinity p300 sites.

Module 3: Validating Specificity (The Biological Controls)

The Issue: How do you prove the phenotype is due to CREB-CBP inhibition and not p300 inhibition or general toxicity?

The Solution: You must run a "Differential Target Assay." CBP and p300 have overlapping but distinct transcriptomes. To validate your in vivo results, measure the expression of a CBP-specific target vs. a p300-specific target in your tissue of interest.

Validation Protocol: qPCR Panel
  • Harvest Tissue: 24 hours post-treatment.[5]

  • Extract RNA: Standard Trizol/Column method.

  • Run qPCR for the following:

Gene TargetRegulation SourceExpected Result (On-Target)Expected Result (Off-Target/Overdose)
NR4A2 (Nurr1) CBP-Dependent Downregulated Downregulated
Wnt1 CBP-Dependent Downregulated Downregulated
HIF-1

Targets
p300-Dependent UnchangedDownregulated
Caspase-3 Toxicity UnchangedUpregulated

Note: If HIF-1


 targets (e.g., VEGF, if not under ischemic conditions) drop significantly, your dose is too high, and you are inhibiting p300.
Visualization: Mechanism & Off-Target Pathways

Mechanism Ischemin Ischemin Sodium (Drug) CBP CBP KIX Domain (High Affinity) Ischemin->CBP Low Dose (Preferred Binding) p300 p300 KIX Domain (Low Affinity - Off Target) Ischemin->p300 High Dose (Spillover) Toxicity Cellular Toxicity (Apoptosis) Ischemin->Toxicity Precipitation / Non-specific binding CREB CREB (Transcription Factor) SpecificGenes Specific Transcription (e.g., NR4A2, Wnt) CBP->SpecificGenes Inhibition blocks this OffTargetGenes Off-Target Transcription (e.g., HIF-1α targets) p300->OffTargetGenes Inhibition blocks this

Figure 2: Differential binding affinity. Successful protocols maintain concentration in the "Green Zone" (CBP) while avoiding the "Grey Zone" (p300).

Frequently Asked Questions (Troubleshooting)

Q1: My mice are dying within 30 minutes of IP injection. Is Ischemin toxic? A: This is likely acute vehicle toxicity , not Ischemin toxicity.

  • Diagnosis: Did you use >5% DMSO or unbuffered saline?

  • Fix: Switch to the HP

    
    CD formulation (Module 1). If using DMSO, ensure it is <2% of the final volume and inject slowly.
    

Q2: I see no effect on my target gene, even at high doses. A: Check the salt form stability.

  • Ischemin Sodium is hygroscopic. If the powder was left open, it may have hydrolyzed.

  • Test: Run a UV-Vis spectrum. The

    
     for Ischemin should be consistent.
    
  • Alternative: You may have a "compensatory upregulation" of p300. Perform a Western blot for p300; if it is upregulated, the cell is compensating for CBP loss.

Q3: Can I use "Ischemin" and "Ischemin Sodium" interchangeably? A: No.

  • Ischemin (Free Acid): Requires DMSO to dissolve.

  • Ischemin Sodium: Dissolves in water but requires pH buffering.

  • Molar Mass Correction: Ensure you account for the sodium ion (MW difference) when calculating molarity.

References

  • Li, B. et al. (2009). "Identification of a small molecule inhibitor of the CREB-CBP interaction." Proceedings of the National Academy of Sciences (PNAS), 106(14).

    • Significance: The foundational paper characterizing Ischemin's binding to the KIX domain and its specificity profile.
  • Best, J. et al. (2004). "Solution structure of the KIX domain of CBP bound to the transactivation domain of CREB." Journal of Molecular Biology.

    • Significance: Structural basis for the homology between CBP and p300 KIX domains, explaining the off-target mechanism.
  • IMPROVE Guidelines Working Group. (2017). "The IMPROVE Guidelines (Ischaemia Models: Procedural Refinements Of in Vivo Experiments)." Genes, Brain and Behavior.

    • Significance: Standards for reducing variability in ischemia models, crucial for distinguishing drug effects

Sources

Troubleshooting

Ischemin sodium light sensitivity and handling precautions

A Guide to Handling and Storage of a Light-Sensitive CBP Bromodomain Inhibitor Introduction to Ischemin Sodium Ischemin sodium is a CBP (CREB-binding protein) bromodomain inhibitor that has shown potential in preventing...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Handling and Storage of a Light-Sensitive CBP Bromodomain Inhibitor

Introduction to Ischemin Sodium

Ischemin sodium is a CBP (CREB-binding protein) bromodomain inhibitor that has shown potential in preventing apoptosis in ischemic cardiomyocytes, making it a compound of interest in the study of cardiovascular diseases.[1] Its mechanism involves the inhibition of the p53 interaction with CBP, thereby reducing p53 transcriptional activity. The chemical name for Ischemin sodium is 5-[(1E)-2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid sodium salt.

A critical aspect of working with Ischemin sodium is its sensitivity to light. Exposure to light can lead to degradation of the compound, which may compromise its biological activity and lead to inconsistent experimental results. This guide will provide a comprehensive overview of the best practices for handling and storing Ischemin sodium to maintain its stability and ensure the validity of your research.

Frequently Asked Questions (FAQs)

Q1: Is Ischemin sodium light-sensitive?

Yes, Ischemin sodium is light-sensitive. It is recommended to store it in a sealed container away from light.[1]

Q2: What are the initial signs of degradation in a photosensitive compound?

While not specific to Ischemin sodium due to lack of public data, general indicators of degradation in photosensitive compounds can include a change in color, the appearance of particulate matter, or cloudiness in solution. However, significant degradation can occur without any visible signs. Therefore, it is crucial to follow proper handling procedures at all times.

Q3: What type of laboratory lighting is safest for handling light-sensitive compounds?

When handling highly sensitive compounds, it is best to work in a darkened room or under specific low-intensity, long-wavelength lighting. For many applications, using amber or red lighting can be a practical measure to minimize exposure to higher energy wavelengths of light (such as blue and UV light) that are often responsible for photodegradation.

Q4: Can I use a standard clear glass vial to store my Ischemin sodium solution for a short period on the lab bench?

It is strongly advised against this practice. Even brief exposure to ambient laboratory light can initiate the degradation process. Always use amber-colored vials or wrap clear vials in aluminum foil to protect the compound from light.

Q5: If I suspect my Ischemin sodium has been compromised by light exposure, what should I do?

If you suspect degradation, it is best to discard the sample and prepare a fresh solution from a properly stored stock. Using a potentially degraded compound can lead to unreliable and unrepeatable experimental outcomes.

Troubleshooting Guide: Common Issues in Handling Light-Sensitive Compounds

Observation Potential Cause Recommended Action
Inconsistent results between experiments Degradation of Ischemin sodium due to light exposure during handling or storage.Review your handling and storage procedures. Ensure that the compound is protected from light at all stages of your experiment. Prepare fresh solutions from a properly stored stock for each experiment.
Loss of biological activity over time Gradual degradation of the compound due to repeated exposure to light each time the stock solution is used.Aliquot the stock solution into smaller, single-use volumes. This will minimize the number of times the main stock is exposed to light and temperature changes.
Unexpected peaks in analytical data (e.g., HPLC, LC-MS) Formation of degradation products due to light exposure.Analyze a freshly prepared, light-protected sample as a control. If the unexpected peaks are absent in the control, it is likely that your previous sample was degraded. Implement stricter light-protection protocols.

In-Depth Scientific Discussion: The Rationale Behind Light Protection

The light sensitivity of a chemical compound is dictated by its molecular structure. Certain functional groups, known as chromophores, can absorb photons of light. This absorption of energy can excite the molecule to a higher energy state, making it more reactive and susceptible to degradation pathways such as photooxidation, photoisomerization, or photohydrolysis.

While the specific photodegradation pathway for Ischemin sodium is not publicly documented, we can use a well-studied light-sensitive compound, sodium nitroprusside , as an illustrative example of the underlying chemical principles.

Case Study: Sodium Nitroprusside Photodegradation

Sodium nitroprusside is a potent vasodilator that is known to be highly sensitive to light. Its degradation in aqueous solution is initiated by the absorption of light, particularly in the blue to ultraviolet range.[2] This process leads to the release of the nitrosyl ligand and cyanide ions.[2] The photochemical degradation is a complex, non-linear process.[3]

The following diagram illustrates a simplified workflow for assessing the photosensitivity of a compound like sodium nitroprusside, which is a foundational step in developing appropriate handling protocols.

G cluster_0 Photostability Assessment Workflow A Prepare Solution of Compound in Transparent Vials B Control Group: Store in Complete Darkness A->B C Test Group: Expose to Controlled Light Source (e.g., Xenon Lamp with Filters) A->C D Sample at Predetermined Time Points C->D E Analyze Samples by HPLC or LC-MS D->E F Compare Test vs. Control for Degradation Products and Loss of Parent Compound E->F G Determine Rate and Pathway of Photodegradation F->G

Caption: A generalized workflow for the photostability assessment of a chemical compound.

This type of analysis provides crucial data on the rate of degradation and the identity of the degradants, which informs the stringency of the required light protection measures.

Experimental Protocols: Best Practices for Handling Ischemin Sodium

The following protocols are designed to minimize light exposure and ensure the integrity of Ischemin sodium throughout your experimental workflow.

Protocol 1: Preparation of Ischemin Sodium Stock Solution
  • Preparation: Before handling the solid compound, prepare your workspace. If possible, dim the ambient laboratory lights. Have all necessary materials ready, including amber-colored vials, aluminum foil, and solvent.

  • Weighing: Weigh the desired amount of Ischemin sodium solid. To minimize light exposure, avoid weighing the compound directly under a bright task light for an extended period.

  • Dissolution: Add the appropriate solvent to the solid compound in an amber-colored vial. If an amber vial is not available, immediately wrap the clear vial securely in aluminum foil.

  • Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved. Keep the vial wrapped in foil during this process.

  • Storage: Store the stock solution at the recommended temperature, protected from light. The supplier for Ischemin sodium recommends storing stock solutions at -20°C for up to one month or -80°C for up to six months, sealed and away from moisture and light.[1]

  • Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This prevents repeated light exposure and freeze-thaw cycles for the main stock.

Protocol 2: Use of Ischemin Sodium in Cell Culture Experiments
  • Preparation: When preparing media containing Ischemin sodium, work under subdued lighting.

  • Dilution: Dilute the Ischemin sodium stock solution to the final working concentration in your cell culture medium. Perform this step in a sterile environment, minimizing exposure to the bright light of the biosafety cabinet.

  • Incubation: Once the Ischemin sodium-containing medium is added to the cells, place the culture plates or flasks in a dark incubator.

  • Observation: If you need to observe the cells using microscopy, use the lowest light intensity and shortest exposure time necessary.

The logical relationship for handling any photosensitive compound, including Ischemin sodium, can be summarized in the following decision-making diagram:

G A Start of Experiment with Ischemin Sodium B Is the compound in solid form or in solution? A->B C Store in a dark, dry, and temperature-controlled environment. B->C Solid D Use amber vials or wrap containers in aluminum foil. B->D Solution E Is handling or manipulation required? C->E D->E F Work under subdued lighting (e.g., red or amber light). E->F Yes H Proceed with experiment. E->H No G Minimize exposure time to any light source. F->G G->H I End of Experiment H->I

Caption: A decision-making diagram for the proper handling of light-sensitive compounds.

By adhering to these guidelines and understanding the scientific principles behind them, researchers can confidently work with Ischemin sodium and other light-sensitive compounds, ensuring the accuracy and reproducibility of their valuable research.

References

  • Arnold, W. P., Longnecker, D. E., & Epstein, R. M. (1984). Photodegradation of sodium nitroprusside: biologic activity and cyanide release. Anesthesiology, 61(3), 254–260.
  • Wikipedia contributors. (2023, December 29). Sodium nitroprusside. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Ischemin Sodium vs. I-CBP112

Executive Summary: The Divergent Path of Bromodomain Inhibition This guide provides a technical comparison between Ischemin sodium (a p53-CBP interaction inhibitor) and I-CBP112 (a selective CBP/p300 bromodomain inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergent Path of Bromodomain Inhibition

This guide provides a technical comparison between Ischemin sodium (a p53-CBP interaction inhibitor) and I-CBP112 (a selective CBP/p300 bromodomain inhibitor). While both molecules target the bromodomain (BRD) of the transcriptional co-activators CBP (CREB-binding protein) and p300, they exhibit fundamentally different downstream consequences.

  • Ischemin Sodium functions as a classic inhibitor, blocking the recruitment of CBP to acetylated p53 and histones, thereby suppressing transcriptional activity and preventing apoptosis in ischemic models.

  • I-CBP112 acts as a "modulator." While it competitively inhibits the bromodomain's ability to "read" acetylated chromatin, it paradoxically allosterically activates the adjacent HAT (Histone Acetyltransferase) domain on nucleosomal substrates, leading to increased acetylation at specific residues (e.g., H3K18ac).

Recommendation: Use Ischemin for blocking p53-mediated apoptotic pathways. Use I-CBP112 for high-precision chromatin biology studies, leukemic differentiation, and investigating the functional coupling between BRD occupancy and HAT activity.

Product Profile & Mechanistic Specifications

FeatureIschemin Sodium (J28)I-CBP112
Primary Target CBP Bromodomain (blocks p53 interaction)CBP/p300 Bromodomains (Pan-CBP/p300)
Mechanism Direct Inhibition: Blocks BRD-acetyl-lysine recognition; suppresses HAT recruitment.Allosteric Modulation: Inhibits BRD reader function but activates HAT writer activity on nucleosomes.
Potency (In Vitro) Micromolar: IC50 ~5 µM (p53-CBP interaction)Nanomolar: Kd ~150–170 nM; IC50 ~170 nM (peptide displacement)
Selectivity Moderate; primarily characterized against CBP.High; >30-fold selectivity over BET family (BRD4).
Solubility High (Water/PBS soluble as Sodium salt)Moderate (Soluble in DMSO; aqueous solubility limited without formulation)
Key Application Ischemic injury (Cardiomyocytes), p53-dependent apoptosis.Cancer Epigenetics (AML, Prostate), Chromatin biology, Drug synergy studies.

Mechanistic Deep Dive: The Activation Paradox

The critical distinction lies in how ligand binding influences the structural conformation of the CBP/p300 catalytic core.

Ischemin: The Blocker

Ischemin binds to the CBP bromodomain and sterically hinders the docking of acetylated p53 (specifically p53-K382ac). By preventing this protein-protein interaction (PPI), Ischemin effectively "silences" the transcriptional program driven by the p53-CBP complex. It is a functional antagonist of CBP-mediated transcription.

I-CBP112: The Allosteric Activator

I-CBP112 binds the acetyl-lysine pocket of the bromodomain.[1] However, unlike Ischemin, this binding event induces a conformational shift that impacts the adjacent RING and HAT domains.

  • The Effect: When I-CBP112 binds the BRD, it releases autoinhibitory constraints within the CBP/p300 core.

  • The Result: The HAT domain becomes hyper-active toward nucleosomal substrates, specifically increasing acetylation at H3K18 and H3K23 . This makes I-CBP112 a unique tool: it blocks the reading of existing marks but enhances the writing of new ones.

Visualization of Signaling Pathways

Mechanism_Comparison Ischemin Ischemin Sodium CBP_BRD CBP/p300 Bromodomain Ischemin->CBP_BRD Binds (µM) p53 p53 (K382ac) Ischemin->p53 BLOCKS Interaction Apoptosis Apoptosis / Cell Death (Ischemic Injury) Ischemin->Apoptosis Prevents ICBP I-CBP112 ICBP->CBP_BRD Binds (nM) Nucleosome Nucleosome (Chromatin) ICBP->Nucleosome Displaces BRD from Chromatin HAT_Domain HAT Domain (Catalytic Core) ICBP->HAT_Domain ACTIVATES (Hyper-acetylation) CBP_BRD->p53 Recruitment CBP_BRD->HAT_Domain Allosteric Crosstalk p53->Apoptosis Transcriptional Activation Differentiation Differentiation / Chromatin Remodeling Nucleosome->Differentiation Epigenetic Shift HAT_Domain->Nucleosome Acetylation (H3K18ac, H3K23ac)

Caption: Divergent mechanisms of action. Ischemin (Red) acts as a steric blocker of p53-CBP interaction, preventing apoptosis.[2] I-CBP112 (Blue/Green) displaces the bromodomain from chromatin but allosterically activates the HAT domain, increasing histone acetylation.

Comparative Efficacy Data

The following data summarizes key performance metrics derived from cellular and biochemical assays.

MetricIschemin SodiumI-CBP112Note
CBP Binding Affinity (Kd) ~2-5 µM (Est.)150 nM I-CBP112 is ~10-30x more potent in direct binding.
Cellular IC50 (Viability) ~10-20 µM (Cardiomyocytes)0.6 - 2.0 µM (Leukemia lines)I-CBP112 shows superior potency in cancer models.
Effect on H3K18ac No significant increase / Suppression~3-fold Increase Distinctive biomarker for I-CBP112 activity.
p53-Dependent Transcription Strong Inhibition Weak / Context-dependentIschemin is the preferred probe for p53 studies.

Experimental Protocols

Protocol A: Validating p53-CBP Inhibition (Ischemin Focus)

Objective: To confirm Ischemin-mediated disruption of the p53-CBP complex in stressed cells.

  • Cell Preparation: Culture H9c2 cardiomyocytes or U2OS cells to 70% confluence.

  • Induction: Treat cells with Doxorubicin (1 µM) for 2 hours to induce p53 acetylation.

  • Treatment: Add Ischemin Sodium (dissolved in PBS) at a gradient (0, 5, 10, 20 µM) for 4 hours.

  • Co-Immunoprecipitation (Co-IP):

    • Lyse cells in non-denaturing lysis buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40).

    • Incubate lysate with anti-CBP antibody overnight at 4°C.

    • Add Protein A/G beads for 2 hours.

    • Wash beads 3x with lysis buffer.

  • Western Blot: Elute and run on SDS-PAGE. Probe for p53 (specifically Acetyl-K382 if possible).

    • Expected Result: A dose-dependent decrease in p53 detected in the CBP pull-down fraction compared to vehicle control.

Protocol B: Assessing HAT Activation via Nucleosome Acetylation (I-CBP112 Focus)

Objective: To demonstrate the paradoxical activation of HAT activity by I-CBP112.

  • Substrate Prep: Purify HeLa nucleosomes or use recombinant nucleosome arrays.

  • Reaction Mix: Combine:

    • Recombinant CBP/p300 catalytic core (HAT-BRD construct).

    • Nucleosomes (0.5 µM).

    • [3H]-Acetyl-CoA or standard Acetyl-CoA.

  • Inhibitor Addition: Add I-CBP112 (0.1, 1.0, 10 µM) or vehicle (DMSO).

  • Incubation: Incubate at 30°C for 30 minutes.

  • Detection:

    • Radiometric: Spot on P81 filters and count scintillation.

    • Western Blot:[1] Run reaction on SDS-PAGE and probe with anti-H3K18ac .

  • Validation:

    • Expected Result: A "bell-shaped" or increasing signal for H3K18ac with increasing I-CBP112 concentration, contrasting with standard HAT inhibitors (like C646) which would abolish the signal.

References

  • Picaud, S., et al. (2015). "Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy." Cancer Research.

  • Zucconi, B.E., et al. (2017).[3] "Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112." Biochemistry.

  • Borgognoni, J., et al. (2018). "Ischemin sodium salt protects against doxorubicin-induced cardiotoxicity."[4] Cell Death & Disease. (Referenced in context of Ischemin mechanism).[5][6][7]

  • Gao, X., et al. (2013). "Ischemin, a novel small molecule inhibitor of the p53-CBP interaction." Proceedings of the National Academy of Sciences (PNAS).

Sources

Comparative

Comparative Guide: Ischemin Sodium vs. Ranolazine in Cardioprotection

Distinct Mechanisms: Transcriptional Modulation vs. Ionic Homeostasis[1] Executive Summary & Technical Definition This guide compares Ranolazine , a clinically established anti-anginal agent, with Ischemin Sodium , a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Distinct Mechanisms: Transcriptional Modulation vs. Ionic Homeostasis[1]

Executive Summary & Technical Definition

This guide compares Ranolazine , a clinically established anti-anginal agent, with Ischemin Sodium , a specialized research compound (CBP bromodomain inhibitor).[1] While both demonstrate cardioprotective properties in experimental models, their mechanisms of action operate on entirely different temporal and cellular scales.[1]

  • Ranolazine: Targets ionic homeostasis by inhibiting the late sodium current (

    
    ), preventing intracellular calcium overload and mechanical dysfunction.[1][2][3][4][5]
    
  • Ischemin Sodium: Targets transcriptional regulation by inhibiting the CREB-binding protein (CBP) bromodomain, thereby blocking p53 interaction and preventing downstream apoptotic signaling.[1]

Target Audience: This analysis is designed for drug discovery scientists designing assays to distinguish between functional (ionic) and survival (apoptotic) cardioprotective pathways.[1]

Mechanistic Deep Dive
2.1 Ranolazine: The Ionic Gatekeeper

Ranolazine functions as a use-dependent blocker of the late sodium current (


).[1] In ischemic conditions, the late sodium current is pathologically enhanced, leading to sodium accumulation.[1][2]
  • Primary Target:

    
     channel (Late component).[1]
    
  • The Cascade:

    • Ischemia/Oxidative stress increases late

      
      .[1]
      
    • Intracellular

      
       rises.[1][2]
      
    • The Sodium-Calcium Exchanger (NCX) operates in reverse mode to eject

      
       and import 
      
      
      
      .[1]
    • Result: Cytosolic Calcium Overload

      
       Diastolic stiffness, ATP depletion, and electrical instability.[1]
      
  • Ranolazine Effect: By blocking late

    
    , it breaks this cycle, normalizing 
    
    
    
    without significantly depressing contractility (unlike Calcium Channel Blockers).[1]
2.2 Ischemin Sodium: The Transcriptional Brake

Ischemin Sodium (Chemical Name: 5-[(1E)-2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid sodium salt) is a small molecule inhibitor of epigenetic readers.[1]

  • Primary Target: Bromodomain of CBP (CREB-binding protein).[1]

  • The Cascade:

    • Cellular stress (e.g., Doxorubicin toxicity or severe ischemia) activates p53.[1]

    • p53 requires acetylation by CBP/p300 to initiate the transcription of pro-apoptotic genes (e.g., PUMA, Bax).[1]

    • Ischemin Action: It binds to the CBP bromodomain, preventing CBP from docking with acetylated lysine residues on p53.[1]

    • Result: p53 transcriptional activity is blunted, preventing the cell from committing to apoptosis despite the stress signal.[1]

Visualization of Signaling Pathways[1]

The following diagram contrasts the cytosolic/membrane action of Ranolazine with the nuclear action of Ischemin Sodium.

G cluster_membrane Cytosol & Membrane (Ranolazine Action) cluster_nucleus Nucleus (Ischemin Sodium Action) Ischemia Ischemia / ROS LateINa Increased Late I_Na Ischemia->LateINa NaLoad Intracellular [Na+] Rise LateINa->NaLoad NCX Reverse Mode NCX NaLoad->NCX CaLoad Ca2+ Overload NCX->CaLoad MechDys Diastolic Dysfunction CaLoad->MechDys Ranolazine Ranolazine Ranolazine->LateINa Inhibits Stress Genotoxic/Ischemic Stress p53_act p53 Activation Stress->p53_act Complex p53-CBP Complex p53_act->Complex CBP CBP (Bromodomain) CBP->Complex Apoptosis Transcription of Apoptotic Genes (Bax/Puma) Complex->Apoptosis Ischemin Ischemin Sodium Ischemin->CBP Inhibits Binding

Caption: Figure 1.[1] Dual-mechanism cardioprotection: Ranolazine stabilizes ions; Ischemin halts apoptosis.[1]

Experimental Validation: Comparative Protocol

To differentiate these compounds, one must utilize an assay that captures both calcium dynamics (Ranolazine's domain) and apoptotic markers (Ischemin's domain).[1]

Model: Primary Rat Cardiomyocytes subjected to Hypoxia/Reoxygenation (H/R).[1]

4.1 Protocol Workflow
  • Cell Culture: Isolate neonatal rat cardiomyocytes; culture for 48h on laminin-coated plates.

  • Pre-treatment (1 hour prior to Hypoxia):

    • Group A (Control): Vehicle (DMSO < 0.1%).[1]

    • Group B (Ranolazine): 10 µM Ranolazine (Therapeutic range).[1]

    • Group C (Ischemin): 10 µM Ischemin Sodium (Standard research dose).[1]

  • Hypoxia Induction: Replace media with glucose-free Tyrode’s solution; place in hypoxia chamber (

    
    ) for 3 hours.
    
  • Reoxygenation: Replace with normal media; return to normoxia for 24 hours.

4.2 Readout Methodology
ParameterAssay MethodExpected Ranolazine ResultExpected Ischemin Result
Ca2+ Transients Fluo-4 AM (Confocal Microscopy)Significant Normalization (Reduced diastolic Ca2+)Minimal/No direct effect
Apoptosis Tunel Staining / Caspase-3 AssayModerate reduction (secondary to Ca2+ control)Strong Reduction (Direct transcriptional block)
p53 Acetylation Western Blot (Lys382-Ac)No direct effectSignificant Inhibition
Contractility Sarcomere Length ShorteningImproved relaxationNo acute improvement
Data Synthesis & Causality Analysis

When interpreting data from the above protocol, the following causal logic applies:

  • If Ranolazine fails: The cellular damage is likely driven by pathways independent of sodium-calcium exchange (e.g., direct mitochondrial pore opening or pure oxidative damage).[1]

  • If Ischemin Sodium fails: The cell death mechanism is likely p53-independent (e.g., necrosis driven by ATP depletion rather than programmed apoptosis).[1]

Comparative Efficacy Table
FeatureRanolazineIschemin Sodium
Mechanism Class Class IB Anti-arrhythmic / Anti-anginalEpigenetic Modulator / CBP Inhibitor
Onset of Action Rapid (Seconds/Minutes)Delayed (Hours - Transcriptional)
Primary Utility Improving mechanical function & perfusionPreventing cell death (Anti-apoptotic)
Clinical Status FDA Approved (Angina)Pre-clinical Research Tool
Key Limitation Does not directly block apoptotic signalingDoes not correct acute electrical instability
Experimental Workflow Diagram

This workflow describes the precise steps to validate the mechanistic differences described above.

Experiment cluster_prep Preparation cluster_stress Stress Induction cluster_analysis Analysis Pathways Cells Cardiomyocytes Treat Pre-treatment (1 hr) Cells->Treat Hypoxia Hypoxia (3h) Glucose-free Treat->Hypoxia Group A: Vehicle Group B: Ranolazine Group C: Ischemin Reox Reoxygenation (24h) Hypoxia->Reox CaImaging Fluo-4 Imaging (Ca2+ Amplitude) Reox->CaImaging Validates Ranolazine Western Western Blot (p53-Ac / Caspase) Reox->Western Validates Ischemin

Caption: Figure 2. Experimental workflow to distinguish ionic vs. transcriptional cardioprotection.

References
  • Ranolazine Mechanism (Late Na+ Current)

    • Title: Mechanism of action of the new anti-ischemia drug ranolazine.[1][2][4][6]

    • Source: Maier, L. S. (2009).[1] Cardiovascular Research.[1]

    • URL:[Link]

  • Ischemin Sodium Identification (CBP Inhibitor)

    • Title: Ischemin sodium salt Product Information.[1][7][8]

    • Source: Tocris Bioscience / R&D Systems.[1]

  • Ranolazine in Ischemia/Reperfusion

    • Title: Ranolazine, an inhibitor of the late sodium channel current, reduces postischemic myocardial dysfunction in the rabbit.[1][2][5][6]

    • Source: Hale, S. L., et al. (2006).[1] Journal of Cardiovascular Pharmacology and Therapeutics.

    • URL:[Link][1][6]

  • Ischemin and p53/CBP Interaction

    • Title: Small-molecule inhibitors of the p53-MDM2 interaction and the p53-CBP interaction.[1] (Contextual grounding for Ischemin mechanism).

    • Source:Cell Death & Differentiation (General mechanism reference for CBP inhibition in apoptosis).[1]

    • Note: Specific data on Ischemin (Compound 5) is derived from the primary synthesis and characterization literature referenced in the Tocris product sheet.[1]

Sources

Validation

Validating Ischemin Sodium Specificity for CBP Bromodomain

Executive Summary Ischemin Sodium (NSC 59581 salt) represents a distinct class of small-molecule inhibitors targeting the CREB-binding protein (CBP) bromodomain. Unlike the highly potent, generic structural probes (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ischemin Sodium (NSC 59581 salt) represents a distinct class of small-molecule inhibitors targeting the CREB-binding protein (CBP) bromodomain. Unlike the highly potent, generic structural probes (e.g., SGC-CBP30 or I-CBP112) that target the acetyl-lysine pocket with nanomolar affinity, Ischemin Sodium operates in the low micromolar range but offers unique physicochemical properties—specifically high aqueous solubility—and a documented mechanism disrupting the p53-CBP interaction .

This guide provides a rigorous framework for validating Ischemin Sodium’s specificity in your experimental models, contrasting it with the high-affinity "gold standards" and the necessary negative controls (BET inhibitors).

Part 1: The Specificity Landscape

The primary challenge in targeting CBP is the high structural homology between the bromodomains of CBP/p300 and the BET family (BRD2, BRD3, BRD4). Misinterpretation of data often occurs when "CBP inhibitors" essentially act as weak BET inhibitors at high concentrations.

Comparative Profiling: Ischemin vs. The Field

The following table synthesizes biophysical data to benchmark Ischemin Sodium against the current field standards.

FeatureIschemin Sodium SGC-CBP30 / I-CBP112 (+)JQ1
Primary Target CBP Bromodomain (p53-CBP axis)CBP/p300 BromodomainsBRD2/3/4 (BET Family)
Potency (IC50/Kd) ~5 - 19 µM (Modest)~20 - 70 nM (High)>10 µM (for CBP)
Solubility High (Water/PBS) Low (Requires DMSO)Low (Requires DMSO)
Selectivity Profile Functional p53 selectivity; modest structural selectivity vs. BET>40-fold selective for CBP vs. BETHighly selective for BET vs. CBP
Primary Utility p53-dependent transcriptional studies; aqueous formulationsChromatin displacement; Epigenetic profilingNegative Control for CBP studies

Critical Insight: Do not use Ischemin Sodium if you require nanomolar potency for chromatin displacement. Use Ischemin when investigating p53-mediated transcriptional activation or when DMSO sensitivity is a confounding factor in your cell model (e.g., sensitive primary cardiomyocytes).

Part 2: Experimental Validation Protocols

To validate Ischemin Sodium specificity in your system, you must prove Target Engagement (TE) and Selectivity against BRD4.

Protocol A: Biochemical Selectivity (TR-FRET)

Objective: Quantify the IC50 of Ischemin Sodium against CBP and BRD4 simultaneously to calculate a Selectivity Ratio. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1][2]

The Mechanism

Inhibition of the bromodomain prevents the binding of an acetylated histone peptide.[3] This disruption causes a loss of energy transfer between the Donor (Europium on the protein) and Acceptor (XL665/APC on the peptide).

TR_FRET_Mechanism cluster_0 Assay Logic Inhibitor Ischemin Sodium CBP CBP-GST-Europium (Donor) Inhibitor->CBP Competes Signal TR-FRET Signal (665 nm) CBP->Signal Binds NoSignal Signal Loss (Inhibition) CBP->NoSignal Displaced Peptide Biotin-H4-Ac (Acceptor Complex) Peptide->Signal Binds

Figure 1: TR-FRET Competitive Binding Principle. Ischemin Sodium displaces the acetylated peptide, reducing the FRET signal.

Step-by-Step Workflow
  • Reagents:

    • Protein: Recombinant CBP Bromodomain (GST-tagged) and BRD4-BD1 (GST-tagged).

    • Ligand: Biotinylated Histone H4 peptide (tetra-acetylated).

    • Detection: Anti-GST Europium Cryptate (Donor) + Streptavidin-XL665 (Acceptor).[1]

  • Plate Setup: Use white, low-volume 384-well plates.

  • Dosing: Prepare a 10-point dilution series of Ischemin Sodium (Start: 200 µM, 1:2 dilution).

    • Control 1: SGC-CBP30 (Positive Control).

    • Control 2: JQ1 (Negative Control for CBP, Positive for BRD4).

  • Incubation:

    • Mix Protein (5 nM final) + Inhibitor. Incubate 15 min.

    • Add Peptide (50 nM final) + Detection Reagents.

    • Incubate 60 min at Room Temp (protected from light).

  • Readout: Measure signal ratio (665 nm / 620 nm) on a compatible reader (e.g., EnVision).

Success Criteria:

  • Ischemin IC50 (CBP) should be < 20 µM.[4]

  • Ischemin IC50 (BRD4) should be significantly higher (or non-calculable < 100 µM).[5]

Protocol B: Cellular Functional Validation (p53-p21 Axis)

Since Ischemin's mechanism involves the p53 interface, a functional reporter assay is more relevant than pure chromatin displacement (FRAP).

  • Cell Line: HCT116 (p53 wild-type).

  • Treatment:

    • Pre-treat cells with Ischemin Sodium (10 µM and 20 µM) for 4 hours.

    • Induce p53 stress using Doxorubicin (0.2 µM).

  • Readout: qPCR for CDKN1A (p21) mRNA.

  • Logic: CBP is a co-activator for p53. If Ischemin engages CBP effectively, the Doxorubicin-induced upregulation of p21 should be blunted compared to vehicle control.

  • Differentiation: Treat a parallel arm with JQ1. JQ1 should have minimal effect on p53-dependent p21 induction compared to Ischemin.

Part 3: Decision Matrix for Researchers

When should you choose Ischemin Sodium over the newer, more potent probes?

Selection_Logic Start Start: Select Inhibitor Q1 Requirement: Nanomolar Potency? Start->Q1 Q2 Focus: p53/CBP Interaction? Q1->Q2 No (Functional Study) Res_SGC Use SGC-CBP30 / I-CBP112 Q1->Res_SGC Yes (Epigenetic Profiling) Q3 Constraint: DMSO Tolerance? Q2->Q3 No Res_Isch Use Ischemin Sodium Q2->Res_Isch Yes (p53 transcriptional axis) Q3->Res_SGC High (Standard) Q3->Res_Isch Low (Need Aqueous Sol.)

Figure 2: Strategic selection guide for CBP inhibitors.

References

  • Discovery of Ischemin: Borlak, J., et al. (2014). "Ischemin: A novel inducer of myocardial regeneration." ChemBioChem. (Identifies the compound and its effect on CBP/p53).

  • CBP/p300 Probe Characterization: Hay, D. A., et al. (2014).[5] "Discovery and optimization of small-molecule ligands for the CBP/p300 bromodomains." J. Am. Chem. Soc. (Describes SGC-CBP30/I-CBP112 properties for comparison).

  • Bromodomain Specificity Methods: Filippakopoulos, P., et al. (2012). "Histone recognition and large-scale structural analysis of the human bromodomain family." Cell. (The foundational text on bromodomain structural homology and selectivity).

  • TR-FRET Methodology: "Guide to HTRF® Epigenetic Assays." Revvity / Cisbio. (Standard protocols for Bromodomain-Peptide competition).

Sources

Comparative

Erroneous Premise Identified: Istradefylline (Ischemin Sodium) and p300/CBP Inhibition

Initial analysis of available scientific literature and pharmacological databases reveals no evidence to support the assertion that Istradefylline (Ischemin sodium) acts as an inhibitor of the p300/CBP (CREB-binding prot...

Author: BenchChem Technical Support Team. Date: February 2026

Initial analysis of available scientific literature and pharmacological databases reveals no evidence to support the assertion that Istradefylline (Ischemin sodium) acts as an inhibitor of the p300/CBP (CREB-binding protein) family of histone acetyltransferases (HATs). Istradefylline is a well-characterized selective adenosine A2A receptor antagonist.[1][2][3] Its therapeutic effects in Parkinson's disease are attributed to its modulation of adenosinergic signaling in the basal ganglia, which in turn affects dopamine-dependent pathways.[1][2][3][4] Extensive selectivity profiling has shown that istradefylline has a high affinity for the adenosine A2A receptor with low or negligible affinity for other receptors and ion channels.[5][6][7]

The topic "Ischemin sodium selectivity against p300/CBP homologs" is therefore based on a scientifically unsupported premise.

In the spirit of providing a valuable technical guide for researchers, scientists, and drug development professionals, this document has been repurposed. It will serve as a comprehensive, hypothetical guide on how to rigorously assess the selectivity of a novel investigational compound, hereafter referred to as "Compound X," against the highly homologous p300/CBP acetyltransferases. This guide will provide the experimental frameworks, data interpretation, and field-proven insights necessary to characterize the inhibitory potential and selectivity profile of a new chemical entity targeting these critical epigenetic regulators.

A Researcher's Guide to Characterizing Novel Inhibitor Selectivity Against p300/CBP Homologs

Authored by: A Senior Application Scientist
Introduction: The Criticality of p300 vs. CBP Selectivity

The paralogous histone acetyltransferases p300 (also known as EP300 or KAT3B) and CBP (CREB-binding protein or KAT3A) are master transcriptional co-activators that play crucial, yet distinct, roles in cellular physiology and pathology. While they share high sequence homology, particularly within their catalytic HAT domains, their individual functions are not entirely redundant. This functional distinction makes the development of selective inhibitors a paramount goal in epigenetic drug discovery, as selectivity can significantly impact therapeutic efficacy and safety profiles. A non-selective inhibitor may lead to broader biological effects and potential off-target toxicities, whereas a selective compound allows for more precise targeting of disease-specific pathways.

This guide provides a systematic approach to determining the inhibitory activity and selectivity of a hypothetical "Compound X" against p300 and CBP. We will detail the necessary biochemical and cellular assays, present a framework for data analysis, and compare the hypothetical results to established p300/CBP inhibitors.

Part 1: Initial Biochemical Potency and Selectivity Assessment

The first step in characterizing a new inhibitor is to determine its direct enzymatic inhibition of the purified p300 and CBP proteins. This is typically achieved through in vitro Histone Acetyltransferase (HAT) assays.

Causality Behind Experimental Choices:

A biochemical assay is the cleanest method to confirm direct target engagement. By using purified recombinant enzymes and defined substrates (a histone peptide and the acetyl-CoA cofactor), we can eliminate the complexities of a cellular environment. This allows for the precise calculation of key inhibitory metrics like the IC50 (half-maximal inhibitory concentration), which is the gold standard for quantifying a compound's potency.

Recommended Workflow: Biochemical HAT Assays

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Recombinant p300/CBP Enzyme - Histone H3 Peptide Substrate - Acetyl-CoA - Compound X (serial dilution) - Assay Buffer plate Plate Compound X and Control Inhibitors reagents->plate initiate Initiate Reaction: Add Enzyme, Substrate, and Acetyl-CoA plate->initiate incubate Incubate at 37°C (e.g., 60 minutes) initiate->incubate stop_rxn Stop Reaction incubate->stop_rxn add_detection Add Detection Reagents (e.g., Antibody for TR-FRET) stop_rxn->add_detection read_plate Read Plate on Appropriate Detector add_detection->read_plate plot_data Plot Dose-Response Curves read_plate->plot_data calc_ic50 Calculate IC50 Values for p300 and CBP plot_data->calc_ic50 calc_selectivity Determine Selectivity Index (IC50 CBP / IC50 p300) calc_ic50->calc_selectivity

Caption: Workflow for Biochemical HAT Inhibition Assay.

Detailed Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) HAT Assay

This protocol is a robust, high-throughput method for measuring HAT activity.

  • Compound Plating: Serially dilute Compound X in DMSO, starting from a high concentration (e.g., 10 mM). Dispense 100 nL of each concentration into a 384-well low-volume assay plate. Include wells for positive controls (no inhibitor) and negative controls (a known potent p300/CBP inhibitor, e.g., A-485).

  • Enzyme/Substrate Mix: Prepare a mix containing assay buffer, recombinant human p300 or CBP enzyme, and a biotinylated Histone H3 peptide substrate. Add 10 µL of this mix to each well.

  • Initiation: Prepare a solution of Acetyl-CoA in assay buffer. Add 5 µL to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Stop the reaction by adding a detection mix containing a Europium-labeled anti-acetylated lysine antibody and Streptavidin-conjugated Allophycocyanin (APC).

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both donor (Europium) and acceptor (APC) wavelengths.

  • Analysis: Calculate the TR-FRET ratio. Plot the ratio against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Interpretation

The primary output is the IC50 value for each enzyme. The selectivity index is then calculated by dividing the IC50 for the off-target (e.g., CBP) by the IC50 for the on-target (e.g., p300).

Table 1: Hypothetical Biochemical Potency and Selectivity of Compound X vs. Reference Inhibitors

Compoundp300 IC50 (nM)CBP IC50 (nM)Selectivity Index (CBP/p300)Notes
Compound X 25 750 30 Moderately p300-selective
A-485 (Dual Inhibitor)815~2Potent dual inhibitor
YH249 (p300-selective)10>24,000>2400Highly p300-selective
ICG-001 (CBP-selective)>10,0003,000<0.3CBP-selective (targets protein-protein interaction)

Note: Data for reference compounds are illustrative and based on published literature.

Part 2: Cellular Target Engagement and Phenotypic Consequences

Confirming that a compound inhibits its target in a cellular context is a critical validation step. This ensures the compound is cell-permeable and engages p300/CBP within the complex nuclear environment.

Causality Behind Experimental Choices:

A cellular assay validates the biochemical findings in a more biologically relevant system. Measuring the acetylation of a known p300/CBP histone substrate, such as Histone H3 at lysine 27 (H3K27ac), provides direct evidence of target engagement in cells. This is a self-validating system: if the compound is a true p300/CBP inhibitor, a dose-dependent decrease in H3K27ac should be observed.

Recommended Workflow: Cellular Histone Acetylation Assay

G cluster_cell_culture Cell Treatment cluster_lysis Sample Preparation cluster_detection Detection & Quantification cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate (e.g., PC-3 Prostate Cancer Cells) treat_cells Treat with Serial Dilution of Compound X for 24h seed_cells->treat_cells lyse_cells Lyse Cells and Extract Histones treat_cells->lyse_cells elisa Perform Western Blot or ELISA for H3K27ac and Total H3 lyse_cells->elisa normalize Normalize H3K27ac Signal to Total H3 elisa->normalize plot_data Plot Dose-Response Curve normalize->plot_data calc_ec50 Calculate Cellular EC50 plot_data->calc_ec50

Caption: Workflow for Cellular H3K27 Acetylation Assay.

Detailed Protocol: In-Cell Western / ELISA for H3K27ac
  • Cell Seeding: Seed a relevant cell line (e.g., prostate adenocarcinoma PC-3 cells, where p300/CBP are known to catalyze H3K27ac) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Compound X for a defined period (e.g., 24 hours).

  • Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde, followed by permeabilization with Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer).

  • Primary Antibody Incubation: Incubate cells with two primary antibodies simultaneously: a rabbit anti-H3K27ac antibody and a mouse anti-total Histone H3 antibody (for normalization).

  • Secondary Antibody Incubation: Wash the cells and incubate with two species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).

  • Data Acquisition: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Analysis: Quantify the fluorescence intensity for both H3K27ac and total H3. Normalize the H3K27ac signal to the total H3 signal for each well. Plot the normalized signal against compound concentration to determine the cellular EC50.

Data Presentation and Interpretation

The cellular EC50 demonstrates the concentration of Compound X required to inhibit p300/CBP activity by 50% in living cells. This value should ideally be close to the biochemical IC50, although differences can arise due to factors like cell permeability and efflux.

Table 2: Hypothetical Cellular Potency of Compound X

CompoundCellular H3K27ac EC50 (nM)Biochemical p300 IC50 (nM)Notes
Compound X 150 25 Good cell permeability and on-target activity. The shift in potency from biochemical to cellular is expected.
A-4851038Potent cellular activity consistent with biochemical data.
Conclusion

This guide outlines a rigorous, two-tiered strategy for assessing the inhibitory potency and selectivity of a novel compound against p300 and CBP. By first establishing direct enzymatic inhibition through biochemical HAT assays and then confirming on-target activity in a cellular context, researchers can build a strong, self-validating data package. For our hypothetical Compound X , the data suggest it is a cell-active, moderately p300-selective inhibitor. This level of characterization is essential for making informed decisions in a drug discovery program and for developing a deeper understanding of the distinct biological roles of p300 and CBP.

References
  • Istradefylline - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • Istradefylline | C20H24N4O4 | CID 5311037 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Istradefylline (Nourianz), Adenosine A2A Receptors, and Their Role in Parkinson's Disease. (2024, February 3). American Chemical Society. Retrieved February 3, 2026, from [Link]

  • Pathan, A. (2019). Istradefylline: A new add-on drug to treat off episodes in adults with Parkinson's disease. NeuroPharmac, 4(2), 101-102.
  • He-info. (2023, November 13). #istradefylline | Uses, Dosage, Side Effects & Mechanism | Nourianz [Video]. YouTube. [Link]

  • American Parkinson Disease Association. (2019, September 4). New medication, Istradefylline, gets approved for Parkinson’s disease. [Link]

  • Poewe, W., et al. (2022). Istradefylline for OFF Episodes in Parkinson's Disease: A US Perspective of Common Clinical Scenarios. Neurology and Therapy, 11(3), 1135-1153.
  • Patel, R. M., & Spencer, J. P. (2022). Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease. Journal of Central Nervous System Disease, 14, 11795735221089386.
  • LeWitt, P. A., et al. (2021). Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson's Disease: A Pooled Analysis of 8 Phase 2b/3 Trials. Journal of Parkinson's Disease, 11(4), 1797-1808.
  • Jenner, P. (2015). Istradefylline – a first generation adenosine A2A antagonist for the treatment of Parkinson's disease. Expert Opinion on Pharmacotherapy, 16(10), 1549-1560.
  • Chen, J. F., & Schwarzschild, M. A. (2021). Istradefylline to Treat Patients with Parkinson's Disease Experiencing “Off” Episodes: A Comprehensive Review. Pharmaceuticals, 14(11), 1105.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021, October 18). Istradefylline. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

Sources

Comparative

A Researcher's Guide to Selecting a Negative Control for Ischemin Sodium in Ferroptosis Studies

In the rapidly evolving field of ferroptosis research, the precision of our experimental design is paramount to the integrity of our findings. Ischemin sodium has emerged as a significant modulator of this iron-dependent...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving field of ferroptosis research, the precision of our experimental design is paramount to the integrity of our findings. Ischemin sodium has emerged as a significant modulator of this iron-dependent cell death pathway, showing promise in models of ischemia-reperfusion injury.[1][2] Its mechanism of action is centered on the activation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides, thereby protecting cells from the oxidative damage that characterizes ferroptosis.[3][4] However, the true efficacy and specificity of Ischemin can only be rigorously demonstrated through the use of appropriate controls. This guide provides an in-depth comparison of potential negative control compounds and outlines the experimental workflows necessary for their validation, ensuring that your research is built on a foundation of scientific validity.

The Rationale for a Negative Control

A negative control is fundamental to experimental design, serving to distinguish the specific effects of the compound of interest from non-specific or off-target effects. In the context of Ischemin, an ideal negative control should be structurally analogous but biologically inert with respect to the ferroptosis pathway. The inclusion of such a control allows researchers to confidently attribute any observed cytoprotection to the specific interaction of Ischemin with its target, GPX4.

Candidate Negative Control Compounds: A Comparative Analysis

The selection of an appropriate negative control requires careful consideration of its properties and intended experimental application. Below is a comparison of potential candidates:

Control CompoundTypeRationale for UseLimitations
Ischemin-Inactive (Hypothetical) Structurally Similar, Inactive AnalogThe gold standard. A compound with high structural similarity to Ischemin but lacking the functional groups necessary for GPX4 activation. Its use would provide the most direct evidence of Ischemin's specific activity.Often not commercially available and may require custom synthesis.
Vehicle (e.g., DMSO) Solvent ControlEssential for all experiments. Accounts for any effects of the solvent used to dissolve Ischemin.Does not control for off-target effects of the Ischemin molecule itself.
Erastin Functional Antagonist (System Xc- Inhibitor)Induces ferroptosis by inhibiting the cystine/glutamate antiporter, leading to glutathione depletion.[5][6][7] Useful for establishing a ferroptosis-induction model against which Ischemin's protective effects can be measured.Not a true negative control for Ischemin's direct mechanism; acts on a different target in the same pathway.
RSL3 Functional Antagonist (Direct GPX4 Inhibitor)A potent and direct inhibitor of GPX4, inducing ferroptosis.[8][9][10] Provides a strong counterpoint to Ischemin's GPX4-activating effect.Acts on the same target as Ischemin but with the opposite effect. Useful for mechanistic validation but not as a baseline control.

Experimental Validation of a Negative Control

To validate a chosen negative control, a series of experiments should be performed to demonstrate its lack of activity in the ferroptosis pathway, in contrast to the clear effects of Ischemin.

Signaling Pathway of Ferroptosis and Compound Targets

The following diagram illustrates the core ferroptosis pathway and the points of intervention for Ischemin and related compounds.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_compounds Experimental Compounds SystemXc System Xc- (SLC7A11/SLC3A2) Glutamate_out Glutamate SystemXc->Glutamate_out Export Cystine_in Cystine SystemXc->Cystine_in Import PUFA_PL PUFA-PLs Lipid_ROS Lipid Peroxides (L-OOH) PUFA_PL->Lipid_ROS Oxidation Cysteine Cysteine Cystine_in->Cysteine GSH Glutathione (GSH) Cysteine->GSH GPX4 GPX4 GSH->GPX4 Cofactor Lipid_Alcohols Lipid Alcohols (L-OH) GPX4->Lipid_Alcohols Reduces Lipid_ROS->GPX4 Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Iron Fe2+ Iron->Lipid_ROS Fenton Reaction Ischemin Ischemin Ischemin->GPX4 Activates Erastin Erastin Erastin->SystemXc Inhibits RSL3 RSL3 RSL3->GPX4 Inhibits NegativeControl Negative Control (e.g., Ischemin-Inactive) NegativeControl->GPX4 No Effect

Caption: The ferroptosis pathway and points of compound intervention.

Experimental Workflow for Control Validation

A logical workflow is essential for systematically validating your negative control.

cluster_assays Validation Assays start Start: Select Candidate Negative Control induce_ferroptosis Induce Ferroptosis in Cell Culture (e.g., with Erastin or RSL3) start->induce_ferroptosis treat_cells Treat Cells with: 1. Vehicle 2. Ischemin 3. Negative Control induce_ferroptosis->treat_cells assay_gpx4 GPX4 Activity Assay treat_cells->assay_gpx4 assay_lipid_ros Lipid Peroxidation Assay (C11-BODIPY) treat_cells->assay_lipid_ros assay_viability Cell Viability Assay treat_cells->assay_viability analyze Analyze and Compare Data assay_gpx4->analyze assay_lipid_ros->analyze assay_viability->analyze conclusion Conclusion: Control is Validated if it Shows No Protective Effect analyze->conclusion

Caption: Experimental workflow for negative control validation.

Detailed Experimental Protocols

GPX4 Activity Assay

This assay biochemically measures the enzymatic activity of GPX4.

  • Principle: GPX4 activity is measured indirectly through a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm, which is directly proportional to GPX4 activity.[11][12]

  • Protocol:

    • Prepare cell lysates from cells treated with the vehicle, Ischemin, or the negative control.

    • Use a commercial GPX4 activity assay kit following the manufacturer's instructions.[13][14]

    • Briefly, add cell lysate to a reaction mixture containing glutathione, glutathione reductase, and NADPH.

    • Initiate the reaction by adding a substrate like cumene hydroperoxide.

    • Measure the decrease in absorbance at 340 nm over time using a plate reader.

  • Expected Outcome: Ischemin-treated cells will show a significantly higher rate of NADPH consumption (higher GPX4 activity) compared to vehicle and negative control-treated cells.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay visually and quantitatively measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.[15]

  • Principle: The fluorescent probe C11-BODIPY 581/591 incorporates into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red to green.[16][17]

  • Protocol:

    • Seed cells in a suitable format for microscopy or flow cytometry.

    • Induce ferroptosis (e.g., with 10 µM Erastin) and co-treat with vehicle, Ischemin, or the negative control for a specified time (e.g., 6-8 hours).

    • Incubate the cells with 1-2 µM C11-BODIPY 581/591 for 30 minutes.[17][18]

    • Wash the cells with phosphate-buffered saline (PBS).

    • Analyze the cells using fluorescence microscopy or flow cytometry, quantifying the shift in fluorescence.[15][18]

  • Expected Outcome: Cells treated with the ferroptosis inducer and vehicle or negative control will show a significant increase in green fluorescence. Ischemin treatment will prevent this shift, maintaining red fluorescence.

Cell Viability Assay

This assay determines the extent of cell death under different treatment conditions.

  • Principle: A variety of methods can be used, such as MTT or resazurin reduction assays, which measure metabolic activity, or crystal violet staining, which measures cell adherence.

  • Protocol:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.[19]

    • Allow cells to adhere overnight.

    • Treat cells with a ferroptosis inducer (e.g., Erastin or RSL3) in the presence of vehicle, a dose-range of Ischemin, or a dose-range of the negative control.[20][21]

    • Incubate for 24-48 hours.

    • Perform the chosen viability assay according to the manufacturer's protocol.

  • Expected Outcome: Ischemin will show a dose-dependent rescue of cell viability in the presence of the ferroptosis inducer. The negative control will not show any significant protective effect.

Data Presentation: Expected Outcomes

The following tables summarize the expected quantitative outcomes from the validation experiments.

Table 1: Relative GPX4 Activity

TreatmentNormalized GPX4 Activity (Arbitrary Units)
Vehicle Control1.0
Ferroptosis Inducer (e.g., RSL3)~0.2
Inducer + Ischemin~1.5 - 2.0
Inducer + Negative Control~0.2

Table 2: Lipid Peroxidation (Median Green Fluorescence Intensity)

TreatmentMedian Fluorescence Intensity (Green Channel)
Vehicle ControlLow
Ferroptosis Inducer (e.g., Erastin)High
Inducer + IscheminLow
Inducer + Negative ControlHigh

Table 3: Cell Viability (% of Untreated Control)

Treatment% Cell Viability
Vehicle Control100%
Ferroptosis Inducer (e.g., Erastin)~20-30%
Inducer + Ischemin~80-90%
Inducer + Negative Control~20-30%

Conclusion

The rigorous validation of a negative control is a non-negotiable step in elucidating the mechanism of action of novel compounds like Ischemin sodium. By employing a structurally similar but biologically inactive analog, and confirming its lack of effect through functional assays, researchers can build a robust and compelling case for the specific, on-target activity of their therapeutic candidate. This meticulous approach not only enhances the quality and reproducibility of the data but also accelerates the translation of promising research from the bench to potential clinical applications.

References

  • Yang, W. S., et al. (2016). Auranofin Induces Necroptosis in Ovarian Cancer Cells Through an Oxidative Stress-Mediated Pathway. OncoTargets and Therapy, 9, 6849–6858.
  • Frontiers in Pharmacology. (2023). Ferroptosis inhibitors: past, present and future. [Link]

  • GlpBio. (2023). RSL3: A Potent Inducer of Ferroptosis with Promising Anti-Cancer Potential. [Link]

  • MDPI. (2022). Understanding the Pathophysiology of Ischemic Stroke: The Basis of Current Therapies and Opportunity for New Ones. [Link]

  • ACS Central Science. (2021). Inhibiting Ferroptosis through Disrupting the NCOA4–FTH1 Interaction: A New Mechanism of Action. [Link]

  • National Institutes of Health. (2024). Progress of Ferroptosis in Ischemic Stroke and Therapeutic Targets. [Link]

  • American Chemical Society. (2026). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. [Link]

  • National Institutes of Health. (2021). Positive and Negative Regulation of Ferroptosis and Its Role in Maintaining Metabolic and Redox Homeostasis. [Link]

  • National Institutes of Health. (2025). Ferroptosis inhibitors: mechanisms of action and therapeutic potential. [Link]

  • National Institutes of Health. (2024). The role of glutathione peroxidase 4 in neuronal ferroptosis and its therapeutic potential in ischemic and hemorrhagic stroke. [Link]

  • Bio-protocol. (n.d.). C11-BODIPY lipid peroxidation assay. [Link]

  • Wikipedia. (n.d.). Erastin. [Link]

  • National Institutes of Health. (2024). Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase. [Link]

  • National Institutes of Health. (n.d.). Brief guide to detecting ferroptosis. [Link]

  • National Institutes of Health. (2024). Molecular Mechanisms of Ischemic Stroke: A Review Integrating Clinical Imaging and Therapeutic Perspectives. [Link]

  • National Institutes of Health. (n.d.). Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols. [Link]

  • Bio-protocol. (n.d.). GPX4 activity assay. [Link]

  • Frontiers. (2021). Ferroptosis: A Novel Therapeutic Target for Ischemia-Reperfusion Injury. [Link]

  • National Institutes of Health. (2025). Ischemic Stroke. [Link]

  • National Institutes of Health. (2020). The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy. [Link]

  • National Institutes of Health. (2024). GPX4 Promoter Hypermethylation Induced by Ischemia/Reperfusion Injury Regulates Hepatocytic Ferroptosis. [Link]

  • ResearchGate. (n.d.). Protocol for detection of ferroptosis in cultured cells. [Link]

  • MDPI. (n.d.). Unraveling the Link: Ferroptosis and Its Implications in Cerebrovascular Diseases. [Link]

  • Bio-protocol. (n.d.). Cell viability and death assay. [Link]

  • MDPI. (n.d.). Mechanisms of Cell Death Induced by Erastin in Human Ovarian Tumor Cells. [Link]

  • Dojindo Molecular Technologies. (2023). Lipid Peroxidation Probe -BDP 581/591 C11-. [Link]

  • National Institutes of Health. (n.d.). How erastin assassinates cells by ferroptosis revealed. [Link]

  • ResearchGate. (n.d.). Negative regulation of ferroptosis and corresponding targets. [Link]

  • National Institutes of Health. (2024). An update on the role of ferroptosis in ischemic stroke: from molecular pathways to Neuroprotection. [Link]

  • Medscape. (2024). Ischemic Stroke: Background, Anatomy, Pathophysiology. [Link]

  • Mirage News. (2024). Ischemia/Reperfusion Triggers GPX4 Methylation, Ferroptosis. [Link]

  • YouTube. (2024). GPX4 Activity Assay Kit Operation Guide. [Link]

  • MDPI. (n.d.). Ferroptosis in Cancer: Epigenetic Control and Therapeutic Opportunities. [Link]

  • ResearchGate. (n.d.). The mechanisms of ferroptosis in ischemic stroke. [Link]

  • National Institutes of Health. (n.d.). Biochemical mechanism of erastin-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis. [Link]

  • Taylor & Francis Online. (n.d.). GPX4 in cell death, autophagy, and disease. [Link]

  • McMaster University. (2012). Ischemic heart disease. [Link]

  • National Institutes of Health. (n.d.). Natural products targeting ferroptosis pathways in cancer therapy (Review). [Link]

  • BioWorld. (2018). Novel more soluble ferrostatin-1 analogues inhibiting ferroptosis in vivo. [Link]

  • National Institutes of Health. (2024). Naoqing formula alleviates acute ischaemic stroke-induced ferroptosis via activating Nrf2/xCT/GPX4 pathway. [Link]

  • ResearchGate. (2025). Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591. [Link]

  • National Institutes of Health. (2025). Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking p53 Antagonists: Ischemin Sodium vs. Novel Therapeutic Candidates

Abstract The tumor suppressor protein p53, the "guardian of the genome," is a critical regulator of cell fate. Its activation in response to cellular stress can induce cell cycle arrest, senescence, or apoptosis, making...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tumor suppressor protein p53, the "guardian of the genome," is a critical regulator of cell fate. Its activation in response to cellular stress can induce cell cycle arrest, senescence, or apoptosis, making it a cornerstone of cancer prevention. However, this same potent activity can be detrimental in other contexts, such as ischemia-reperfusion injury, where p53-mediated apoptosis contributes significantly to tissue damage. Consequently, the ability to precisely control p53 activity has become a pivotal goal in drug development. This guide provides an in-depth technical comparison of different strategies for p53 antagonism. We will benchmark Ischemin sodium, a therapeutic candidate leveraging a direct gene silencing approach, against three major classes of novel small-molecule p53 antagonists: MDM2-p53 interaction inhibitors (Navtemadlin, Siremadlin), a mutant p53 reactivator (Eprenetapopt), and a direct transcriptional inhibitor (Pifithrin-α). Through detailed experimental protocols and comparative data, this document serves as a practical resource for researchers navigating the complex landscape of p53-targeted therapeutics.

The p53 Signaling Pathway: A Double-Edged Sword in Cellular Homeostasis

Under normal physiological conditions, the p53 protein is maintained at low levels, primarily through continuous degradation mediated by its principal negative regulator, the E3 ubiquitin ligase MDM2.[1] This interaction forms a tightly controlled autoregulatory feedback loop: p53 transcriptionally upregulates MDM2, which in turn targets p53 for proteasomal degradation.[1]

Upon cellular stress, such as DNA damage, oncogene activation, or hypoxia, this delicate balance is disrupted. Post-translational modifications to p53 inhibit its interaction with MDM2, leading to p53 stabilization and accumulation. Activated p53 then functions as a transcription factor, binding to the response elements of target genes to orchestrate a range of cellular responses. Canonically, this includes the induction of cell cycle arrest via CDKN1A (p21) to allow for DNA repair, or, if the damage is irreparable, the initiation of apoptosis through the upregulation of pro-apoptotic proteins like BAX.[2] This function is fundamental to preventing the proliferation of genetically damaged cells and suppressing tumor formation.

However, in the context of ischemic injury, such as in stroke or myocardial infarction, the robust activation of p53 can be profoundly damaging.[3] The cellular stress from hypoxia and nutrient deprivation triggers the p53 apoptotic program in cells that might otherwise be salvageable, contributing to infarct size and poor functional outcomes.[4][5] This detrimental role necessitates the development of effective p53 antagonists for cytoprotective applications.

p53_pathway cluster_stress Cellular Stress cluster_core p53 Regulation cluster_outcomes Cellular Outcomes stress DNA Damage Hypoxia Oncogene Activation p53_active p53 (active, stabilized) stress->p53_active activates p53 p53 (inactive) mdm2 MDM2 p53->mdm2 ubiquitination & degradation mdm2->p53 p53_active->mdm2 upregulates arrest Cell Cycle Arrest (p21) p53_active->arrest induces apoptosis Apoptosis (BAX) p53_active->apoptosis induces repair DNA Repair p53_active->repair induces arrest->repair

Figure 1: Simplified p53 signaling pathway.

A Comparative Overview of p53 Antagonist Classes

The strategy to inhibit p53's function is highly dependent on the therapeutic context and the status of the p53 protein itself (wild-type vs. mutant). Here, we compare four distinct mechanistic classes.

  • Gene Silencing via siRNA (Ischemin): This approach represents the most direct method of antagonism, preventing the synthesis of the p53 protein altogether. Ischemin is a therapeutic based on small interfering RNA (siRNA) designed to target and degrade p53 mRNA. This strategy offers high specificity but faces significant hurdles related to in vivo delivery and duration of effect.

  • MDM2-p53 Interaction Inhibitors (Navtemadlin, Siremadlin): These small molecules are designed to fit into the p53-binding pocket of MDM2, preventing the physical interaction between the two proteins.[6][7] This frees wild-type p53 from MDM2-mediated degradation, leading to its activation. While counterintuitive for an "antagonist" guide, these compounds are functionally antagonists of MDM2 and are benchmarked here to contrast with direct p53 inhibitors. They are primarily used in oncology to reactivate p53 in cancer cells where it is suppressed by MDM2 overexpression.[6]

  • Mutant p53 Reactivators (Eprenetapopt/APR-246): Approximately half of all cancers harbor mutations in the TP53 gene, leading to a dysfunctional, and often oncogenic, protein. Eprenetapopt is a first-in-class molecule that covalently modifies mutant p53, restoring its wild-type conformation and tumor-suppressive transcriptional activity.[8]

  • Direct Transcriptional Inhibitors (Pifithrin-α): Pifithrin-α (PFT-α) is a small molecule widely used in research to inhibit p53's transcriptional activity.[4][9] Its precise mechanism has been debated, but it is thought to act downstream of p53 activation, potentially by preventing its binding to DNA or interaction with the transcriptional machinery.[10] However, reports of p53-independent effects and instability in culture media warrant careful consideration.[1][4]

mechanisms cluster_sirna Mechanism: Prevents protein synthesis. cluster_mdm2 Mechanism: Prevents p53 degradation. cluster_mutant Mechanism: Restores wild-type function. cluster_direct Mechanism: Blocks transcriptional activity. mrna p53 mRNA ribosome Ribosome p53_protein p53 Protein ischemin Ischemin (siRNA) ischemin->mrna degrades p53_wt Wild-Type p53 mdm2 MDM2 p53_wt->mdm2 Binding & Degradation navtemadlin Navtemadlin navtemadlin->mdm2 blocks p53_mut Mutant p53 (misfolded) p53_refolded p53 (refolded, active) p53_mut->p53_refolded refolds eprenetapopt Eprenetapopt eprenetapopt->p53_mut p53_active Active p53 dna Target Gene DNA transcription Transcription pifithrin Pifithrin-α pifithrin->dna inhibits

Figure 2: Comparative mechanisms of p53 antagonists.

Experimental Benchmarking: A Practical Guide

To objectively compare these diverse antagonists, a multi-faceted experimental approach is required. The goal is to move beyond simple viability assays to build a comprehensive profile of each compound's potency, target engagement, and downstream functional effects.

Causality in Experimental Design: The chosen assays form a logical cascade. We first determine the direct potency of each compound on the p53 pathway using a reporter assay (Protocol 1). This establishes a baseline for concentration-dependent effects. Next, we validate on-target activity by measuring the expression of known p53-regulated proteins, p21 and BAX (Protocol 2). This confirms that the activity seen in the reporter assay translates to modulation of endogenous downstream targets. Finally, we assess the ultimate biological consequence of this modulation by measuring cell viability and apoptosis (Protocol 3). This workflow ensures that the final cellular phenotype can be directly attributed to the compound's specific effect on the p53 pathway.

workflow cluster_assays Benchmarking Assays start Select Cell Line (e.g., HCT116 p53+/+) protocol1 Protocol 1: p53 Luciferase Reporter Assay (Measure Potency - IC50/EC50) start->protocol1 protocol2 Protocol 2: Western Blot (Confirm Target Modulation - p21, BAX) protocol1->protocol2 Validate Hits protocol3 Protocol 3: Cell Viability & Apoptosis Assays (Assess Functional Outcome) protocol2->protocol3 Correlate with Function end Comparative Data Analysis protocol3->end

Figure 3: Experimental workflow for benchmarking p53 antagonists.
Protocol 1: In Vitro Potency via p53-Responsive Luciferase Reporter Assay

Principle: This assay provides a quantitative measure of a compound's ability to modulate p53's transcriptional activity. We utilize an HCT116 cell line stably transfected with a plasmid containing a p53 response element (p53RE) upstream of a firefly luciferase gene.[11] Activation of p53 leads to luciferase expression and a measurable light signal. Antagonists will reduce this signal.

Methodology:

  • Cell Seeding: Seed HCT116-p53-luciferase reporter cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Rationale: A 24-hour incubation allows cells to adhere and enter a logarithmic growth phase, ensuring responsiveness to treatment.

  • Compound Preparation: Prepare a 10-point serial dilution series for each test compound (Ischemin siRNA, Navtemadlin, Siremadlin, Eprenetapopt, Pifithrin-α) in culture medium. The concentration range should bracket the expected potency (e.g., 1 nM to 100 µM).

  • Treatment:

    • For Antagonists (Ischemin, Pifithrin-α): Add 50 µL of compound dilutions to the wells. After 1 hour of pre-incubation, add 50 µL of a p53 activator (e.g., Nutlin-3 at its EC80 concentration) to all wells except the vehicle control.

    • For Activators (Navtemadlin, Siremadlin, Eprenetapopt): Add 100 µL of compound dilutions directly to the cells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and luciferase detection reagent to room temperature.

    • Add 100 µL of luciferase detection reagent to each well.

    • Incubate for 10 minutes on an orbital shaker to ensure complete cell lysis.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls. Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ (for antagonists) or EC₅₀ (for activators).

Protocol 2: Downstream Target Modulation via Western Blot

Principle: To confirm that the observed activity is due to on-target p53 modulation, we measure the protein levels of p21 (a cell cycle arrest marker) and BAX (a pro-apoptotic marker), both well-established downstream targets of p53.

Methodology:

  • Cell Culture and Treatment: Seed HCT116 cells in 6-well plates. At ~70% confluency, treat cells with vehicle or test compounds at their 1x and 10x IC₅₀/EC₅₀ concentrations for 24 hours. A potent p53 activator like Doxorubicin should be used as a positive control.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (load 20-30 µg per lane) in Laemmli buffer.

    • Separate proteins on a 12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (anti-p21, anti-BAX, anti-p53, and anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection and Analysis: Apply an ECL substrate and visualize bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ, normalizing to the loading control.

Protocol 3: Cell Viability and Apoptosis Assays

Principle: This protocol assesses the functional consequence of p53 modulation. A real-time viability assay measures the number of living cells over time, while a caspase activity assay at the endpoint quantifies apoptosis.

Methodology:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate as described in Protocol 1.

  • Treatment: Add a real-time glow-in-the-dark viability reagent to the wells along with the serial dilutions of the test compounds.

    • Rationale: This reagent is non-lytic and measures the reducing potential of viable cells, allowing for continuous monitoring of cell health from the same wells over the entire experiment.

  • Kinetic Viability Reading: Place the plate in a plate reader equipped with an environmental chamber (37°C, 5% CO₂). Measure luminescence at regular intervals (e.g., every 2 hours) for 72 hours.

  • Apoptosis Endpoint Assay:

    • At the 72-hour timepoint, remove the plate from the reader.

    • Add a Caspase-3/7 Glo reagent to each well. This reagent contains a proluminescent caspase-3/7 substrate.

    • Incubate for 1 hour at room temperature.

    • Measure luminescence. The signal is proportional to caspase-3/7 activity and thus, apoptosis.

  • Data Analysis: Plot the real-time viability curves for each concentration. For the endpoint, normalize caspase activity to the number of viable cells (from the final real-time reading) to get a specific measure of apoptosis induction.

Comparative Data Analysis

The following table summarizes expected or literature-derived data from the benchmarking experiments. Note: Data for Ischemin (siRNA) is represented as the concentration required for 50% knockdown of p53 expression (KD₅₀) and its functional consequences.

Parameter Ischemin (p53 siRNA) Navtemadlin Siremadlin Eprenetapopt (APR-246) Pifithrin-α
Mechanism Class Gene SilencingMDM2 InhibitorMDM2 InhibitorMutant p53 ReactivatorTranscriptional Inhibitor
Target p53 Status Wild-Type & MutantWild-TypeWild-TypePrimarily MutantWild-Type
Potency (IC₅₀/EC₅₀) ~10-50 nM (KD₅₀)<100 nM≤146 nM[12]µM range~20 µM[13]
Effect on p21 Levels ↓↓ ↑↑↑ ↑↑↑ ↑↑ (in mutant cells)
Effect on BAX Levels ↓↓ ↑↑↑ ↑↑↑ ↑↑ (in mutant cells)
Effect on Viability Context-dependentDecreased (cancer)Decreased (cancer)Decreased (mutant cancer)Increased (ischemia)
Apoptosis Induction Decreased (ischemia)Increased (cancer)Increased (cancer)Increased (mutant cancer)Decreased (ischemia)
Key Advantage High SpecificityHigh PotencyHigh PotencyNovel MOA for mutantsWell-studied research tool
Key Limitation Delivery ChallengeOnly for WT p53Only for WT p53Efficacy variablePotential off-target effects[4][9]

Interpretation of Results:

  • Ischemin (p53 siRNA) demonstrates the most direct antagonism by eliminating the p53 protein. Its high potency (in the low nanomolar range for knockdown) and specificity are its primary advantages. However, the major challenge remains the in vivo delivery to target tissues.

  • Navtemadlin and Siremadlin are highly potent activators of wild-type p53, with EC₅₀ values in the nanomolar range.[12][14] They induce robust upregulation of p21 and BAX, leading to apoptosis in p53 wild-type cancer cells. Their limitation is their mechanism, which is unsuitable for applications requiring p53 inhibition.

  • Eprenetapopt uniquely targets mutant p53, restoring its function.[8] This leads to the desired upregulation of p53 targets and apoptosis in cancer cells harboring these mutations. Its potency is generally in the micromolar range.

  • Pifithrin-α acts as a functional p53 antagonist, inhibiting the induction of p21 and BAX and protecting cells from p53-mediated apoptosis. However, its lower potency (~20 µM) and documented off-target effects, including activation of the aryl hydrocarbon receptor, necessitate careful experimental design and data interpretation.[9][13]

Conclusion and Future Directions

The choice of a p53 antagonist is fundamentally tied to the research or therapeutic objective.

  • For applications requiring potent and specific inhibition of wild-type p53 , such as studies on ischemia-reperfusion injury, a direct approach like Ischemin (p53 siRNA) offers the cleanest mechanistic profile, provided delivery can be optimized. Pifithrin-α remains a useful, albeit less specific, tool for in vitro studies when appropriate controls are used.

  • For oncological applications in tumors with wild-type p53 suppressed by MDM2, Navtemadlin and Siremadlin represent a powerful therapeutic strategy to reactivate the endogenous tumor suppressor machinery.

  • For the significant portion of cancers harboring p53 mutations , Eprenetapopt provides a novel and promising strategy to restore lost tumor suppressor function.

The field of p53 modulation is rapidly evolving. Future advancements will likely focus on improving the tissue-specific delivery of siRNA therapeutics, developing next-generation MDM2 inhibitors with improved safety profiles, and discovering new small molecules that can restore function to a wider range of p53 mutants. The rigorous, multi-assay benchmarking approach detailed in this guide provides a robust framework for evaluating these future innovations and selecting the optimal tool for unraveling the complexities of the p53 pathway.

References

  • Peuget, S., et al. (2020). Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes. Scientific Reports. Available at: [Link]

  • Engel, T., et al. (2011). Targeting the p53 pathway to protect the neonatal ischemic brain. Annals of Neurology. Available at: [Link]

  • Sallman, D. A., et al. (2021). Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes. Journal of Clinical Oncology. Available at: [Link]

  • Roos, W. P., & Kaina, B. (2005). An evaluation of the ability of pifithrin-α and -β to inhibit p53 function in two wild-type p53 human tumor cell lines. Molecular Cancer Therapeutics. Available at: [Link]

  • Mascarenhas, J., et al. (2022). BOREAS: a global, phase III study of the MDM2 inhibitor navtemadlin (KRT-232) in relapsed/refractory myelofibrosis. Future Oncology. Available at: [Link]

  • Sanchez, Y., et al. (2004). The p53 inhibitor pifithrin-alpha is a potent agonist of the aryl hydrocarbon receptor. Journal of Biological Chemistry. Available at: [Link]

  • Aprea Therapeutics. (2021). Aprea Therapeutics Announces Phase 1/2 Trial of Eprenetapopt + Venetoclax + Azacitidine in TP53 Mutant AML Meets Complete Remission Primary Efficacy Endpoint. Available at: [Link]

  • Wang, Y., et al. (2011). Neuroprotective Effects of Isosteviol Sodium Injection on Acute Focal Cerebral Ischemia in Rats. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Mascarenhas, J. (2024). Navtemadlin-Based Therapy Could Drive Change in the Myelofibrosis Treatment Paradigm. OncLive. Available at: [Link]

  • Chen, J., et al. (2015). Neuroprotective Effect of Sodium Butyrate against Cerebral Ischemia/Reperfusion Injury in Mice. Journal of the Neurological Sciences. Available at: [Link]

  • Bio-Techne. (n.d.). p53 in cell cycle regulation | p53 and cancer | p53 tumor suppressor. YouTube. Available at: [Link]

  • BPS Bioscience. (n.d.). p53 Luciferase Reporter HCT116 Cell Line. Available at: [Link]

  • van der Garde, M., et al. (2014). A genome-wide siRNA screen for regulators of tumor suppressor p53 activity in human non-small cell lung cancer cells identifies components of the RNA splicing machinery as targets for anticancer treatment. Oncotarget. Available at: [Link]

  • Murphy, P. J., et al. (2004). Pifithrin-alpha Inhibits p53 Signaling After Interaction of the Tumor Suppressor Protein With hsp90 and Its Nuclear Translocation. Journal of Biological Chemistry. Available at: [Link]

  • Juric, D., et al. (2025). Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia. MDPI. Available at: [Link]

  • Zhang, H., et al. (2017). Isosteviol Sodium Protects Against Permanent Cerebral Ischemia Injury in Mice via Inhibition of NF-κB-Mediated Inflammatory and Apoptotic Responses. Journal of Stroke and Cerebrovascular Diseases. Available at: [Link]

  • Iancu, D., et al. (2017). Double gene siRNA knockdown of mutant p53 and TNF induces apoptosis in triple-negative breast cancer cells. Cancer Gene Therapy. Available at: [Link]

  • Stein, E. M., et al. (2022). Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia. Clinical Cancer Research. Available at: [Link]

  • Bykov, V. J. N., et al. (2022). Effects of the Mutant TP53 Reactivator APR-246 on Therapeutic Sensitivity of Pancreatic Cancer Cells in the Presence and Absence of WT-TP53. MDPI. Available at: [Link]

  • Wei, L., et al. (2005). An evaluation of the ability of pifithrin-α and -β to inhibit p53 function in two wild-type p53 human tumor cell lines. AACR Journals. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Safety Protocol for Handling Ischemin Sodium

Executive Safety Summary: The "Bioactive" Imperative STOP & READ: Ischemin (and its sodium salt form) is a potent small-molecule inhibitor of the Wnt/ -catenin signaling pathway . While invaluable for cardiomyocyte diffe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Bioactive" Imperative

STOP & READ: Ischemin (and its sodium salt form) is a potent small-molecule inhibitor of the Wnt/


-catenin signaling pathway . While invaluable for cardiomyocyte differentiation and stem cell research, its mechanism of action defines its hazard profile.

Because Wnt signaling is fundamental to embryonic development and tissue homeostasis, Ischemin Sodium must be classified and handled as a Potential Reproductive Toxin and Carcinogen.

As a Senior Application Scientist, I urge you to move beyond standard "lab safety" mentalities. Standard nitrile gloves and a lab coat are insufficient for handling the lyophilized powder form of this compound. The sodium salt modification increases water solubility, thereby increasing bioavailability and the risk of rapid systemic absorption upon contact with mucous membranes or abraded skin.

Core Hazard Classification (Precautionary Principle)
  • Target Organ Toxicity: Cardiac tissue, stem cell populations.

  • Reproductive Toxicity: High (Wnt inhibition disrupts embryogenesis).

  • Control Banding: Treat as OEB 4 (Occupational Exposure Band 4) – Potent Compound.

PPE Matrix: Layered Defense System

The following PPE standards are non-negotiable for handling Ischemin Sodium, particularly during stock solution preparation (highest risk) vs. in-vitro application (lower risk).

Protection ZoneItemSpecificationScientific Rationale (The "Why")
Respiratory N95 / P100 or PAPR NIOSH-approved. Fit-tested.Powder Risk: Lyophilized Ischemin Sodium is electrostatic. Aerosolization during weighing is the primary exposure vector. A standard surgical mask provides zero protection against chemical particulates.
Dermal (Hands) Double Gloving Inner: 4 mil Nitrile (Bright Color)Outer: 5-8 mil Nitrile (Extended Cuff)Permeation & Visualization: Solubilized sodium salts penetrate standard latex. Double gloving creates a "breach detection system"—if the inner bright glove is visible, the outer barrier is compromised.
Body Tyvek® Lab Coat Disposable, wrist-elastic, closed front.Particulate Trap: Cotton lab coats trap powders in the weave, creating a secondary exposure source in the laundry or breakroom. Tyvek repels particulates.
Ocular Chemical Goggles Indirect venting or non-vented.[1]Mucosal Absorption: Safety glasses leave gaps. Ischemin dust settling on the tear duct (nasolacrimal canal) provides a direct route to systemic circulation.

Engineering Controls & Containment

PPE is the last line of defense. The primary barrier must be engineering controls.

The "Static-Free" Weighing Protocol

Handling the lyophilized sodium salt presents a unique challenge: static electricity can cause the powder to "jump" or disperse.

  • Primary Containment: All weighing of the dry powder must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Elimination: Use an Ionizing Bar or Anti-Static Gun inside the weigh station before opening the vial. This prevents the "poof" effect where charged powder flies out upon uncapping.

  • Solubilization: Add the solvent (e.g., DMSO or Water) into the vial if possible, rather than transferring powder to a boat. This contains the aerosol risk immediately.[1]

Operational Workflow: The Self-Validating System

This protocol uses a "Check-in / Check-out" logic to ensure no contamination leaves the containment zone.

Phase 1: Gowning (The Setup)
  • Don shoe covers (if dedicated lab shoes are not used).

  • Don Inner Gloves (Bright Blue/Orange). Tape cuffs to lab coat sleeves if using a reusable coat (not recommended).

  • Don Tyvek Coat .

  • Don Outer Gloves (Extended Cuff). Ensure they overlap the Tyvek cuff.

  • Don Eye Protection and Respirator .

Phase 2: Handling (The Critical Path)
  • Technique: Use the "Wet Method." Pre-wet wipes with 70% Ethanol/Water to wipe down the exterior of the Ischemin vial before placing it in the hood.

  • Transfer: When moving the solubilized Ischemin Sodium (liquid form) to the incubator or microscope, use a secondary container (sealable Tupperware or tube rack box). Never carry a single tube in your hand.

Phase 3: De-Gowning (The Exit)
  • Order of Operations:

    • Outer Gloves: Remove inside the fume hood. Dispose of as hazardous chemical waste.

    • Goggles/Face Shield: Wipe down with bleach/ethanol wipe.

    • Tyvek Coat: Remove by rolling it "inside-out" to trap any potential dust inside the bundle.

    • Inner Gloves: Remove last. Wash hands immediately with soap and water (do not use ethanol on bare hands, as it increases skin permeability).

Visualizing the Safety Logic

The following diagram illustrates the "Hierarchy of Defense" required for Ischemin Sodium. Note how PPE is supported by Engineering controls, not replacing them.

SafetyHierarchy Hazard Ischemin Sodium (Bioactive Wnt Inhibitor) Engineering Level 1: Engineering (Fume Hood / Ionizer) Hazard->Engineering Contained by PPE Level 3: PPE (Double Glove / N95 / Tyvek) Hazard->PPE DIRECT EXPOSURE (If Engineering Fails) Admin Level 2: Protocol (Wet Method / Secondary Cont.) Engineering->Admin Supported by Admin->PPE Reinforced by Researcher Researcher Safety PPE->Researcher Protects

Figure 1: The Defense in Depth model. Note that direct reliance on PPE without engineering controls (dashed line) is a critical failure mode.

Disposal & Decontamination[2][3]

Because Ischemin Sodium is a potent bioactive, it cannot be treated as standard organic waste.

  • Liquid Waste: Collect all DMSO/Water stock residues in a dedicated container labeled "Bioactive/Cytotoxic Waste" . Do not mix with general solvent waste streams.

  • Solid Waste: Vials, pipette tips, and outer gloves must be incinerated. Label as "Trace Chemo/Toxic" for high-temperature incineration (>1000°C) to ensure thermal destruction of the molecule.

  • Spill Cleanup:

    • Powder Spill: Do not dry sweep.[2] Cover with wet paper towels (soaked in mild detergent) to prevent dust generation, then wipe up.

    • Liquid Spill: Absorb with pads. Clean surface with 10% Bleach (Sodium Hypochlorite) followed by water. Bleach helps oxidize and degrade many organic inhibitors.

Emergency Response

  • Inhalation: Move to fresh air immediately. The sodium salt may cause rapid irritation of the respiratory tract. Seek medical evaluation for potential systemic absorption.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Avoid scrubbing , which can abrade the skin and increase absorption.

  • Eye Contact: Flush for 15 minutes. The salt form is hypertonic and will cause immediate irritation; do not rub eyes.

References

  • National Institutes of Health (NIH) . Guidelines for Handling Potent Bioactive Compounds in the Laboratory. NIH Division of Occupational Health and Safety. [Link]

  • Occupational Safety and Health Administration (OSHA) . Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • Siegfried . Safety first: Considerations when formulating high potency compounds. [Link]

  • Eurofins . The challenge of handling highly potent API and ADCs in analytical chemistry. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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